molecular formula C25H26N6O B10857255 YL-939

YL-939

Número de catálogo: B10857255
Peso molecular: 426.5 g/mol
Clave InChI: CQPPSOHBTWZQRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

YL-939 is a useful research compound. Its molecular formula is C25H26N6O and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H26N6O

Peso molecular

426.5 g/mol

Nombre IUPAC

8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C25H26N6O/c1-2-4-18(5-3-1)22-16-30-17-23(20-14-27-31(15-20)21-6-10-26-11-7-21)28-24(25(30)29-22)19-8-12-32-13-9-19/h1-5,8,14-17,21,26H,6-7,9-13H2

Clave InChI

CQPPSOHBTWZQRN-UHFFFAOYSA-N

SMILES canónico

C1CNCCC1N2C=C(C=N2)C3=CN4C=C(N=C4C(=N3)C5=CCOCC5)C6=CC=CC=C6

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of YL-939

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of YL-939, a novel small molecule inhibitor of ferroptosis. The information is based on preclinical research and is intended for a scientific audience.

Introduction to this compound

This compound is a recently identified small molecule that acts as a non-classical inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike many existing ferroptosis inhibitors that function as antioxidants or iron chelators, this compound operates through a distinct mechanism.[1][2][3][4][5] This unique mode of action presents a promising new therapeutic strategy for diseases where ferroptosis is implicated, such as acute liver injury.[1][2][5]

Core Mechanism of Action: The PHB2/Ferritin/Iron Axis

The primary mechanism of action of this compound revolves around its direct interaction with Prohibitin 2 (PHB2), a multifunctional protein.[1][4] Chemical proteomics studies have unequivocally identified PHB2 as the direct binding target of this compound.[1][2]

The binding of this compound to PHB2 initiates a signaling cascade that ultimately leads to the upregulation of ferritin, a key intracellular iron storage protein.[1][3][4] This increase in ferritin expression enhances the cell's capacity to store iron, thereby reducing the levels of labile iron within the cell. By sequestering free iron, this compound diminishes the iron-dependent lipid peroxidation that is the hallmark of ferroptosis, thus rendering cells more resistant to this form of cell death.[1][3][4] This newly identified pathway is referred to as the PHB2/ferritin/iron axis.[1][2][5]

Below is a diagram illustrating the signaling pathway of this compound.

YL939_Mechanism_of_Action cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_downstream_effect Downstream Effects cluster_outcome Outcome This compound This compound PHB2 PHB2 This compound->PHB2 Binds to Ferritin Expression ↑ Ferritin Expression ↑ PHB2->Ferritin Expression ↑ Promotes Intracellular Iron ↓ Intracellular Iron ↓ Ferritin Expression ↑->Intracellular Iron ↓ Leads to Lipid Peroxidation ↓ Lipid Peroxidation ↓ Intracellular Iron ↓->Lipid Peroxidation ↓ Results in Ferroptosis Inhibition Ferroptosis Inhibition Lipid Peroxidation ↓->Ferroptosis Inhibition

This compound Signaling Pathway

Specificity of this compound

This compound has been demonstrated to be a specific inhibitor of ferroptosis.[1] Experimental evidence shows that it does not inhibit other major forms of programmed cell death, including apoptosis, necroptosis, pyroptosis, and cuprotosis.[1] This specificity is crucial for its potential as a targeted therapeutic agent, as it minimizes off-target effects on other essential cellular processes.

The logical relationship of this compound's specific inhibitory action is depicted in the following diagram.

YL939_Specificity cluster_inhibited Inhibited Pathway cluster_not_inhibited Unaffected Pathways This compound This compound Ferroptosis Ferroptosis This compound->Ferroptosis Inhibits Apoptosis Apoptosis This compound->Apoptosis No effect Necroptosis Necroptosis This compound->Necroptosis No effect Pyroptosis Pyroptosis This compound->Pyroptosis No effect Cuprotosis Cuprotosis This compound->Cuprotosis No effect

Specificity of this compound's Inhibitory Action

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Binding Affinity and Target Engagement of this compound with PHB2

Assay TypeParameterValue
Surface Plasmon Resonance (SPR)Binding to PHB21-194Yes
Differential Scanning Fluorimetry (DSF)Binding to PHB21-194Yes

Table 2: Cellular Activity of this compound in Ferroptosis Models

Cell LineInducerAssayEndpointResult
ES-2ErastinCell ViabilityProtectionDose-dependent protection
HT1080ErastinCell ViabilityProtectionDose-dependent protection
A549BortezomibCell ViabilityApoptosis InhibitionNo significant effect
HT29TNFα/Smac-mimetic/Z-VAD-FMKCell ViabilityNecroptosis InhibitionNo significant effect
-PMA/LPS/NigericinCell ViabilityPyroptosis InhibitionNo significant effect
-Elesclomol/CuCl2Cell ViabilityCuprotosis InhibitionNo significant effect

Table 3: Effect of this compound on Gene and Protein Expression

TreatmentTargetAssayChange
This compoundFerritin ProteinWestern BlotIncreased (Concentration-dependent)
This compoundFTH1 mRNAqRT-PCRIncreased
This compoundFTL mRNAqRT-PCRIncreased
This compoundNCOA4 ProteinWestern BlotIncreased (Concentration-dependent)

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.

5.1. Target Identification by Chemical Proteomics

  • Objective: To identify the direct cellular binding partner of this compound.

  • Methodology: An affinity-based proteome profiling approach was employed. This likely involved synthesizing a derivative of this compound with a reactive group and a reporter tag (e.g., biotin). This probe would then be incubated with cell lysates to allow for covalent binding to its target protein. The protein-probe complexes would be enriched using affinity purification (e.g., streptavidin beads), followed by separation by SDS-PAGE. The protein band of interest would be excised, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry for protein identification.

5.2. Surface Plasmon Resonance (SPR)

  • Objective: To confirm the direct binding of this compound to recombinant PHB2 protein.

  • Methodology: Recombinant PHB2 protein (specifically the 1-194 amino acid fragment) would be immobilized on a sensor chip. A series of concentrations of this compound would then be flowed over the chip surface. The binding events are detected in real-time by measuring changes in the refractive index at the surface, reported in response units (RU). This allows for the characterization of the binding kinetics (association and dissociation rates) and affinity.[1]

5.3. Differential Scanning Fluorimetry (DSF)

  • Objective: To validate the interaction between this compound and PHB2 by assessing changes in protein thermal stability upon ligand binding.

  • Methodology: Recombinant PHB21-194 protein would be mixed with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange). The mixture, with and without this compound, would be subjected to a gradual temperature increase. As the protein unfolds (melts), the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of this compound indicates direct binding and stabilization of the protein.[1]

5.4. Cell Viability and Ferroptosis Assays

  • Objective: To assess the protective effect of this compound against ferroptosis-inducing agents.

  • Methodology: Cell lines such as ES-2 and HT1080 would be seeded in multi-well plates.[5] Ferroptosis would be induced using compounds like erastin. Cells would be co-treated with the inducer and various concentrations of this compound. Cell viability would be measured after a set incubation period (e.g., 10 hours) using assays such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels, or by using fluorescent dyes like CytoCalcein™ violet 450 (for living cells) and 7-AAD (for dead cells) followed by imaging.[5]

5.5. Western Blotting

  • Objective: To determine the effect of this compound on the protein levels of key components of the signaling pathway.

  • Methodology: Cells would be treated with this compound at various concentrations. Following treatment, cell lysates would be prepared, and total protein concentration determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane would be blocked and then incubated with primary antibodies specific for target proteins (e.g., Ferritin, PHB2, NCOA4). After washing, the membrane would be incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands would be visualized using a chemiluminescent substrate.[1]

5.6. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To measure changes in the mRNA expression of ferritin light chain (FTL) and heavy chain (FTH1) upon treatment with this compound.

  • Methodology: Cells would be treated with this compound. Total RNA would be extracted from the cells and reverse-transcribed into complementary DNA (cDNA). The cDNA would then be used as a template for PCR with primers specific for FTL, FTH1, and a housekeeping gene (for normalization). The amplification of DNA would be monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative expression of the target genes would be calculated using the ΔΔCt method.[1]

The following diagram illustrates a typical experimental workflow for the identification and validation of a small molecule's target and mechanism of action, as was done for this compound.

Experimental_Workflow Start Start Phenotypic_Screening Phenotypic Screening (Ferroptosis Inhibition) Start->Phenotypic_Screening Identify_YL939 Identify this compound Phenotypic_Screening->Identify_YL939 Target_ID Target Identification (Chemical Proteomics) Identify_YL939->Target_ID Identify_PHB2 Identify PHB2 as Target Target_ID->Identify_PHB2 Binding_Validation Binding Validation (SPR, DSF) Identify_PHB2->Binding_Validation Confirm_Binding Confirm this compound binds PHB2 Binding_Validation->Confirm_Binding Mechanism_Elucidation Mechanism Elucidation (Western Blot, qRT-PCR) Confirm_Binding->Mechanism_Elucidation Define_Pathway Define PHB2/Ferritin/Iron Axis Mechanism_Elucidation->Define_Pathway In_Vivo_Testing In Vivo Testing (Acute Liver Injury Model) Define_Pathway->In_Vivo_Testing End End In_Vivo_Testing->End

Experimental Workflow for this compound

Conclusion and Future Perspectives

This compound represents a significant advancement in the field of ferroptosis research. Its novel mechanism of action, targeting the PHB2/ferritin/iron axis, distinguishes it from conventional ferroptosis inhibitors.[1][2][5] The preclinical data strongly support its potential as a therapeutic agent for diseases driven by ferroptosis. Future research will likely focus on optimizing the pharmacological properties of this compound, further elucidating the downstream effects of PHB2 modulation, and exploring its efficacy in a broader range of disease models before any potential clinical trials.

References

YL-939: A Non-Classical Inhibitor of Ferroptosis Targeting Prohibitin 2

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1] Unlike apoptosis or necroptosis, ferroptosis is characterized by distinct morphological and biochemical features, such as mitochondrial shrinkage and depletion of glutathione (B108866) (GSH).[2] The discovery of molecules that can modulate this pathway is of significant therapeutic interest.

This technical guide provides an in-depth overview of YL-939, a novel small molecule identified as a non-classical inhibitor of ferroptosis.[2][3] Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct mechanism of action, offering a new therapeutic avenue for diseases associated with ferroptosis.[1][2] This document outlines the core characteristics of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its anti-ferroptotic effects by directly targeting Prohibitin 2 (PHB2), a highly conserved intracellular protein.[2][3] Chemical proteomics has identified PHB2 as the specific biological target of this compound.[2] The binding of this compound to PHB2 initiates a signaling cascade that culminates in the upregulation of ferritin, the primary intracellular iron storage protein.[2][4]

This increase in ferritin expression, at both the mRNA (FTH1 and FTL) and protein levels, leads to enhanced iron sequestration.[2][5] By reducing the intracellular labile iron pool, this compound mitigates the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[2][5] This mechanism distinguishes this compound from classical ferroptosis inhibitors and highlights a novel regulatory axis in this cell death pathway.[2] Notably, this compound does not significantly affect the levels of key proteins in other known anti-ferroptotic pathways, such as GPX4, FSP1, GCH1, or DHODH, underscoring the specificity of its action.[2]

Signaling Pathway of this compound

YL939_Pathway cluster_drug Drug Intervention cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin Increased Ferritin (FTH1, FTL) Expression PHB2->Ferritin Promotes Iron Decreased Labile Iron Pool Ferritin->Iron Sequesters Iron Ferroptosis Ferroptosis Inhibition Iron->Ferroptosis Inhibits

Caption: Signaling pathway of this compound in ferroptosis inhibition.

Quantitative Data Presentation

The efficacy of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound Against Ferroptosis
Cell LineFerroptosis InducerIC50 (µM)Reference
HT-1080Erastin0.14[6]
Miapaca-2Erastin0.25[6]
Calu-1Erastin0.16[6]
HCT116Erastin0.16[6]
SHSY5YErastin0.24[6]
Table 2: Effect of this compound on Key Biomarkers of Ferroptosis
BiomarkerCell LineTreatmentObserved EffectReference
Malondialdehyde (MDA)ES-2Erastin + this compoundSubstantial reduction compared to Erastin alone[2]
Cytosolic ROSES-2Erastin + this compound (5 µM)Reduction in ROS levels[6]
Lipid ROSES-2Erastin + this compound (5 µM)Reduction in lipid ROS levels[6]
Ferritin ProteinES-2This compound (3 µM)Concentration-dependent increase[6]
FTH1 and FTL mRNAES-2This compoundIncreased mRNA expression[2]
Table 3: In Vivo Efficacy of this compound
Animal ModelTreatmentKey FindingsReference
Acetaminophen (APAP)-induced acute liver injury in male C57BL/J6 miceThis compound (3 mg/kg, single i.p. injection)Ameliorated liver damage, inhibited cell death and inflammatory infiltration[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Viability (MTT) Assay

This assay is used to assess the protective effect of this compound against ferroptosis-induced cell death.

  • Materials:

    • Cells (e.g., ES-2, HT-1080)

    • 96-well plates

    • Complete culture medium

    • Ferroptosis inducer (e.g., Erastin)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce ferroptosis by adding a ferroptosis inducer (e.g., 10 µM Erastin).

    • Incubate for 24-48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Lipid Peroxidation Assay (C11-BODIPY)

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Materials:

    • Cells

    • 6-well plates or imaging dishes

    • Complete culture medium

    • Ferroptosis inducer

    • This compound

    • C11-BODIPY 581/591 probe

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Seed cells and treat with this compound and a ferroptosis inducer as described for the MTT assay.

    • Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with PBS.

    • For microscopy, image the cells using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.

    • For flow cytometry, harvest the cells and analyze the fluorescence shift from red to green.

    • The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

Western Blot Analysis

This technique is used to measure the protein levels of PHB2 and ferritin.

  • Materials:

    • Cells

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-PHB2, anti-ferritin, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse treated cells with RIPA buffer and quantify protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

Experimental Workflow

The discovery and validation of this compound followed a logical and systematic workflow.

YL939_Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_invivo In Vivo Validation Screening High-Throughput Screening (Chemical Library vs. Erastin-induced Ferroptosis) Hit_ID Hit Identification (this compound) Screening->Hit_ID Viability Cell Viability Assays (MTT, Cell Counting) Hit_ID->Viability Mechanism Mechanism of Action Studies (Lipid ROS, Iron levels, Western Blot for Ferritin) Viability->Mechanism Target_ID Target Identification (Chemical Proteomics -> PHB2) Mechanism->Target_ID Specificity Specificity Assays (vs. Apoptosis, Necroptosis, etc.) Target_ID->Specificity Animal_Model Animal Model of Ferroptosis-related Disease (e.g., APAP-induced Liver Injury) Specificity->Animal_Model Efficacy Evaluation of In Vivo Efficacy (Histology, Serum Biomarkers) Animal_Model->Efficacy

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

This compound represents a significant advancement in the field of ferroptosis research. Its novel mechanism of action, centered on the PHB2-ferritin axis, provides a new strategy for therapeutic intervention in a range of diseases where ferroptosis is implicated. The data presented in this guide demonstrate the potent and specific anti-ferroptotic activity of this compound, both in vitro and in vivo. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate this compound or to identify and characterize other novel modulators of ferroptosis.

References

YL-939 and its Biological Target Prohibitin 2 (PHB2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule YL-939 and its direct biological target, Prohibitin 2 (PHB2). This compound has been identified as a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. This document details the mechanism of action of this compound, focusing on its interaction with PHB2 and the downstream effects on iron metabolism. Furthermore, it provides detailed experimental protocols for key assays used in the study of this compound and PHB2, alongside a compilation of relevant quantitative data. Visualizations of the associated signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound-target interaction and its therapeutic potential.

Introduction to this compound and Prohibitin 2 (PHB2)

This compound is a small molecule compound that has been identified as a potent inhibitor of ferroptosis.[1][2] Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct mechanism of action.[1][2] Through chemical proteomics, the direct biological target of this compound was identified as Prohibitin 2 (PHB2), a highly conserved protein with diverse cellular functions.[1]

PHB2 is a member of the prohibitin protein family and is primarily located in the inner mitochondrial membrane, where it forms a complex with PHB1.[3] This complex plays a crucial role in maintaining mitochondrial integrity, regulating mitochondrial metabolism, and modulating cell signaling pathways. PHB2 is implicated in various cellular processes, including cell proliferation, apoptosis, and the regulation of transcriptional activity.[3][4] Its dysregulation has been associated with several diseases, including cancer.

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits ferroptosis is through its direct binding to PHB2.[1] This interaction initiates a signaling cascade that ultimately leads to a reduction in cellular iron levels, thereby mitigating the iron-dependent lipid peroxidation that is characteristic of ferroptosis.

The key steps in the mechanism of action are as follows:

  • Binding to PHB2: this compound directly binds to PHB2. This interaction has been confirmed through various experimental techniques, including affinity-based proteome profiling (ABPP) and drug affinity responsive target stability (DARTS) assays.[1]

  • Upregulation of Ferritin: The binding of this compound to PHB2 leads to an increase in the expression of ferritin, the primary intracellular iron storage protein. This upregulation occurs at both the mRNA (FTH1 and FTL) and protein levels in a dose-dependent manner.[1][5]

  • Inhibition of Ferritinophagy: this compound treatment, similar to PHB2 knockdown, leads to an increase in the levels of NCOA4, a cargo receptor that mediates the autophagic degradation of ferritin (ferritinophagy).[1] By increasing NCOA4 levels, this compound is thought to inhibit the degradation of ferritin, leading to its accumulation.

  • Reduction of Intracellular Iron: The increased expression and reduced degradation of ferritin result in enhanced sequestration of intracellular iron, leading to a decrease in the labile iron pool.[1][2]

  • Inhibition of Lipid Peroxidation: By reducing the availability of free iron, this compound prevents the iron-catalyzed formation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, a key driver of ferroptosis. This is evidenced by a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation.[1]

  • No Impact on Glutathione (B108866) Levels: Notably, the anti-ferroptotic activity of this compound is independent of the glutathione (GSH) pathway, as treatment with this compound does not significantly alter intracellular GSH levels.[1]

Quantitative Data

Table 1: Binding Affinity and Cellular Potency of this compound
ParameterValueMethodCell LinesReference
Binding Affinity (Kd)
This compound to PHB23.43 µMSurface Plasmon Resonance (SPR)N/A (recombinant protein)[1]
Anti-ferroptotic Potency (EC50)
Erastin-induced ferroptosis0.14 µMCell Viability AssayHT-1080[1]
0.25 µMCell Viability AssayMiapaca-2[1]
0.16 µMCell Viability AssayCalu-1[1]
0.16 µMCell Viability AssayHCT116[1]
0.24 µMCell Viability AssaySHSY5Y[1]
RSL3-induced ferroptosisEffective protectionCell Viability AssayES-2[1]
ML210-induced ferroptosisEffective protectionCell Viability AssayES-2[1]
Table 2: Effect of this compound on Key Biomarkers of Ferroptosis
BiomarkerEffect of this compound TreatmentObservationMethodCell LineReference
Ferritin (FTH1 & FTL) Dose-dependent increaseIncreased mRNA and protein expressionqPCR, Western BlotES-2[1][5]
NCOA4 Dose-dependent increaseIncreased protein expressionWestern BlotES-2[1]
Malondialdehyde (MDA) Substantial reductionDecreased levels of lipid peroxidationMDA AssayES-2[1]
Glutathione (GSH) No significant impactGSH levels remained unchangedGSH AssayES-2[1]

Experimental Protocols

Target Identification of this compound using Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for identifying the protein targets of a small molecule like this compound using ABPP.

  • Probe Synthesis: Synthesize a probe version of the small molecule (e.g., this compound-1) that incorporates a reporter tag (e.g., biotin) via a linker, while ensuring the probe retains its biological activity.

  • Cell Culture and Lysis:

    • Culture the desired cell line (e.g., ES-2) to ~80% confluency.

    • Harvest the cells and lyse them in a suitable buffer (e.g., NP-40 lysis buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Probe Incubation:

    • Incubate the cell lysate with the biotinylated probe at a predetermined concentration and for a specific duration to allow for covalent binding to target proteins.

    • Include a control group incubated with a vehicle (e.g., DMSO).

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated beads to the lysates and incubate to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Confirmation of this compound-PHB2 Interaction using Drug Affinity Responsive Target Stability (DARTS)

This protocol describes the DARTS assay to confirm the direct interaction between a small molecule and its target protein.

  • Cell Lysate Preparation: Prepare cell lysates as described in the ABPP protocol.

  • Compound Incubation:

    • Divide the cell lysate into two aliquots.

    • To one aliquot, add the small molecule of interest (e.g., this compound) to the desired final concentration.

    • To the other aliquot, add an equivalent volume of the vehicle (e.g., DMSO) as a control.

    • Incubate the lysates for a specific time at room temperature to allow for binding.

  • Protease Digestion:

    • To both the compound-treated and vehicle-treated lysates, add a protease (e.g., pronase) at a concentration that results in partial digestion of the total protein.

    • Incubate for a specific time at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the digested protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the putative target protein (e.g., anti-PHB2).

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • A stronger band for the target protein in the compound-treated lane compared to the vehicle-treated lane indicates that the compound protected the protein from proteolytic degradation, confirming a direct interaction.

In Vitro Ferroptosis Induction and Inhibition Assay

This protocol provides a general method for inducing ferroptosis in cultured cells and assessing the protective effect of an inhibitor.

  • Cell Seeding: Seed the desired cell line (e.g., HT-1080 or ES-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Ferroptosis Induction: Treat the cells with a known ferroptosis inducer, such as erastin (B1684096) (e.g., 10 µM) or RSL3 (e.g., 1 µM).

    • Inhibitor Treatment: Co-treat the cells with the ferroptosis inducer and varying concentrations of the inhibitor (e.g., this compound).

    • Controls: Include a vehicle-treated control group and a group treated with the inhibitor alone to assess its cytotoxicity.

  • Incubation: Incubate the cells for a specific period (e.g., 24-48 hours).

  • Cell Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

    • Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the inhibitor concentration to determine the EC50 value.

Signaling Pathways and Visualizations

This compound/PHB2 Signaling Pathway in Ferroptosis Inhibition

The binding of this compound to PHB2 triggers a cascade that ultimately suppresses ferroptosis by modulating iron homeostasis.

YL939_PHB2_Ferroptosis cluster_extracellular Extracellular cluster_intracellular Intracellular YL-939_ext This compound YL-939_int This compound YL-939_ext->YL-939_int Cellular Uptake PHB2 PHB2 YL-939_int->PHB2 Binds to Ferritin_mRNA Ferritin mRNA (FTH1, FTL) PHB2->Ferritin_mRNA Promotes Transcription NCOA4 NCOA4 PHB2->NCOA4 Increases Level Ferritin_Protein Ferritin Protein Ferritin_mRNA->Ferritin_Protein Translation Labile_Iron_Pool Labile Iron Pool (Fe2+) Ferritin_Protein->Labile_Iron_Pool Sequesters Iron Ferritinophagy Ferritinophagy NCOA4->Ferritinophagy Inhibits Lipid_Peroxidation Lipid Peroxidation Labile_Iron_Pool->Lipid_Peroxidation Catalyzes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: this compound inhibits ferroptosis by binding to PHB2, leading to increased ferritin and decreased iron.

Experimental Workflow for Target Identification of this compound

This workflow illustrates the experimental pipeline used to identify and validate PHB2 as the direct target of this compound.

Target_Identification_Workflow Start Start: Small Molecule (this compound) ABPP Activity-Based Protein Profiling (ABPP) with Biotinylated this compound Probe Start->ABPP Enrichment Streptavidin Enrichment of Labeled Proteins ABPP->Enrichment MS LC-MS/MS Analysis Enrichment->MS Candidate Candidate Target Identification (PHB2) MS->Candidate DARTS Drug Affinity Responsive Target Stability (DARTS) Candidate->DARTS WB Western Blot for PHB2 DARTS->WB Validation Target Validation: This compound protects PHB2 from degradation WB->Validation

Caption: Workflow for identifying and validating PHB2 as the target of this compound.

Overview of PHB2's Role in Cancer-Related Signaling Pathways

PHB2 is implicated in multiple signaling pathways that are crucial in cancer progression, including cell proliferation and apoptosis.

PHB2_Cancer_Pathways cluster_proliferation Proliferation cluster_apoptosis Apoptosis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation p53 p53 Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis PHB2_prolif PHB2 PHB2_prolif->Raf Activates PHB2_apop PHB2 PHB2_apop->p53 Modulates

References

YL-939: A Novel Modulator of Intracellular Iron Homeostasis via Prohibitin 2

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule YL-939 and its significant impact on intracellular iron levels. This compound has been identified as a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike conventional ferroptosis inhibitors that act as antioxidants or direct iron chelators, this compound operates through a distinct mechanism of action, making it a compelling subject for research and potential therapeutic development.[1][2][3][4] This document will detail the molecular mechanism, present key quantitative data, outline experimental methodologies, and visualize the signaling pathway involved.

Core Mechanism of Action: Targeting the PHB2/Ferritin/Iron Axis

This compound exerts its effect on intracellular iron by targeting prohibitin 2 (PHB2), a highly conserved intracellular protein.[1][2][3][4] Chemical proteomics has identified PHB2 as the direct biological target of this compound.[1][4] The binding of this compound to PHB2 initiates a signaling cascade that ultimately leads to a reduction in the labile iron pool, thereby conferring resistance to ferroptosis.[1][2][3][4]

The key steps in the mechanism are as follows:

  • This compound Binds to PHB2: The small molecule this compound directly interacts with and binds to the prohibitin 2 protein.[1][2][3][4]

  • Upregulation of Ferritin Expression: This binding event promotes the expression of ferritin, the primary intracellular iron storage protein.[1][2][3][4] This upregulation is observed at both the mRNA (FTH1 and FTL genes) and protein levels.[1]

  • Reduction of Intracellular Iron: The increased abundance of ferritin leads to enhanced sequestration of intracellular iron, effectively reducing the concentration of free, redox-active iron.[1][2][3][4]

  • Inhibition of Ferroptosis: By lowering the intracellular labile iron pool, this compound decreases the susceptibility of cells to ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation.[1][2][3][4]

This mechanism distinguishes this compound from traditional iron chelators, which directly bind to and remove iron from the cell.[1][3] this compound instead modulates the cell's own iron storage machinery to achieve its effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound in ES-2 Ovarian Cancer Cells

ParameterConditionConcentration of this compoundResultReference
Cell ViabilityErastin-induced Ferroptosis3 µMProtection from cell death[1]
Ferrous Iron LevelsErastin-induced Increase0.3 µMInhibition of the increase in ferrous iron[5]

Table 2: Dose-Dependent Effects of this compound on Ferritin Expression and Intracellular Iron

ParameterTreatmentThis compound ConcentrationOutcomeReference
Ferritin Protein ExpressionThis compound TreatmentDose-dependentUpregulation of ferritin protein[1]
FTH1 and FTL mRNA ExpressionThis compound TreatmentDose-dependentIncreased mRNA expression[1]
Intracellular Iron LevelErastin (B1684096) + this compound TreatmentDose-dependentReduction in elevated intracellular iron[1]

Table 3: In Vivo Efficacy of this compound in an Acute Liver Injury Model

ParameterModelEffect of this compoundOutcomeReference
Liver DamageFerroptosis-related acute liver injurySubstantial ameliorationProtection against liver damage[1][3][4]
Hepatic Ferritin ExpressionWith or without APAP treatmentSubstantial increaseUpregulation of ferritin in liver tissue[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on intracellular iron levels.

Cell Viability Assay
  • Objective: To determine the protective effect of this compound against ferroptosis-inducing agents.

  • Method:

    • ES-2 ovarian cancer cells are seeded in 96-well plates.

    • Cells are treated with a ferroptosis inducer, such as erastin (10 µM).

    • Test compounds, including this compound (at various concentrations, e.g., 3 µM), are added to the cells.

    • After a 48-hour incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] The absorbance is measured to quantify the number of viable cells.

Chemical Proteomics for Target Identification
  • Objective: To identify the direct molecular target of this compound.

  • Method:

    • A chemical probe based on the structure of this compound is synthesized.

    • The probe is used to pull down interacting proteins from cell lysates.

    • The pulled-down proteins are identified using mass spectrometry.

    • Prohibitin 2 (PHB2) was identified as the specific binding partner of this compound.[1][4]

Western Blot Analysis for Protein Expression
  • Objective: To quantify the changes in protein levels (e.g., ferritin) in response to this compound treatment.

  • Method:

    • Cells are treated with this compound at various concentrations for a specified duration.

    • Total protein is extracted from the cells and quantified.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-ferritin).

    • A secondary antibody conjugated to an enzyme is used for detection.

    • The resulting bands are visualized and quantified to determine the relative protein expression levels.[1]

Quantitative Real-Time PCR (qPCR) for mRNA Expression
  • Objective: To measure the changes in the mRNA levels of iron-related genes (e.g., FTH1, FTL) following this compound treatment.

  • Method:

    • Cells are treated with this compound.

    • Total RNA is extracted and reverse-transcribed into cDNA.

    • qPCR is performed using primers specific for the target genes (FTH1, FTL) and a reference gene.

    • The relative mRNA expression is calculated using the ΔΔCt method.[1]

Measurement of Intracellular Iron Levels
  • Objective: To directly measure the effect of this compound on the intracellular labile iron pool.

  • Method:

    • Cells are treated with a ferroptosis inducer (e.g., erastin) with or without this compound.

    • A fluorescent probe specific for Fe²⁺ is loaded into the cells.

    • The fluorescence intensity, which is proportional to the intracellular Fe²⁺ concentration, is measured using a fluorescence microscope or a plate reader.[1] DAPI staining can be used to visualize the cell nuclei.[1]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

YL939_Mechanism cluster_cell Intracellular Environment YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin_mRNA Ferritin mRNA (FTH1, FTL) PHB2->Ferritin_mRNA Promotes Expression Ferritin_Protein Ferritin Protein Ferritin_mRNA->Ferritin_Protein Translation Labile_Iron Labile Iron Pool Ferritin_Protein->Labile_Iron Sequesters Iron Ferroptosis Ferroptosis Ferritin_Protein->Ferroptosis Inhibits Labile_Iron->Ferroptosis Induces

Caption: Mechanism of action of this compound in reducing intracellular iron and inhibiting ferroptosis.

Experimental_Workflow cluster_assays Downstream Assays start Cell Seeding (e.g., ES-2 cells) treatment Treatment: - Ferroptosis Inducer (e.g., Erastin) - this compound (various concentrations) start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability protein Protein Analysis (Western Blot for Ferritin) incubation->protein mrna mRNA Analysis (qPCR for FTH1, FTL) incubation->mrna iron Iron Measurement (Fluorescent Probe) incubation->iron

Caption: General experimental workflow for investigating the effects of this compound.

References

YL-939 (CAS RN: 3023925-68-7): A Technical Guide to a Novel Non-Classical Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. While traditional ferroptosis inhibitors primarily function as antioxidants or iron chelators, a new class of inhibitors offers alternative mechanisms of action. This technical guide provides an in-depth overview of YL-939, a novel, potent, and selective small molecule inhibitor of ferroptosis. This compound operates through a non-classical mechanism by directly targeting Prohibitin 2 (PHB2), a mitochondrial inner membrane scaffold protein. This interaction upregulates the expression of ferritin, the primary intracellular iron storage protein, thereby reducing the labile iron pool and mitigating ferroptosis. This document details the mechanism of action, key experimental data, and methodologies related to this compound, serving as a comprehensive resource for researchers in the field of ferroptosis and drug discovery.

Introduction

This compound, with the chemical formula C25H26N6O and a molecular weight of 426.52 g/mol , is a cell-penetrant small molecule that has been identified as a potent inhibitor of ferroptosis.[1][2] Unlike many ferroptosis inhibitors that rely on antioxidant activity or iron chelation, this compound presents a unique mechanism of action centered on the regulation of intracellular iron storage.[3][4] Through chemical proteomics, the direct biological target of this compound has been identified as Prohibitin 2 (PHB2).[3][5] By binding to PHB2, this compound initiates a signaling cascade that leads to increased expression of ferritin, which sequesters free iron and thus reduces the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[3][6] This novel mechanism provides a new therapeutic avenue for diseases associated with ferroptosis.[4]

Physicochemical Properties and In Vitro Activity

This compound is a white to beige powder with solubility in DMSO.[1] Its efficacy as a ferroptosis inhibitor has been demonstrated in various cell-based assays.

Parameter Cell Line Condition Value Reference
EC50 ES-2 (Ovarian Cancer)Erastin-induced ferroptosis0.3 µM[2]
EC50 HT1080 (Fibrosarcoma)Erastin-induced ferroptosis1.08 µM[3]
EC50 (this compound-1 Probe) ES-2 (Ovarian Cancer)Erastin-induced ferroptosis0.92 µM[3]
EC50 (this compound-1 Probe) HT1080 (Fibrosarcoma)Erastin-induced ferroptosis1.08 µM[3]

Mechanism of Action: Targeting the PHB2/Ferritin/Iron Axis

The primary mechanism of action of this compound involves its direct interaction with PHB2. This binding event promotes the expression of both the heavy chain (FTH1) and light chain (FTL) of ferritin, the key protein complex for intracellular iron storage. The resulting increase in ferritin levels leads to a reduction in the labile iron pool, which in turn decreases the susceptibility of cells to lipid peroxidation and subsequent ferroptotic death.

Signaling Pathway

The signaling pathway initiated by this compound can be visualized as a linear cascade that ultimately suppresses ferroptosis.

YL939_Pathway cluster_drug Drug Action cluster_target Cellular Target cluster_downstream Downstream Effects cluster_outcome Cellular Outcome YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin Increased Ferritin (FTH1/FTL) Expression PHB2->Ferritin Promotes Iron Decreased Labile Iron Pool Ferritin->Iron Sequesters Iron Ferroptosis Ferroptosis Inhibition Iron->Ferroptosis Prevents ABPP_Workflow start Synthesize this compound-1 (Photoaffinity Probe) incubate Incubate this compound-1 with Cell Lysate start->incubate uv UV Irradiation (Covalent Cross-linking) incubate->uv click Click Chemistry (Attach Biotin Tag) uv->click enrich Streptavidin Pull-down (Enrichment of Tagged Proteins) click->enrich ms LC-MS/MS Analysis (Protein Identification) enrich->ms

References

An In-Depth Technical Guide to YL-939: A Non-Classical Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule YL-939, a novel, non-classical inhibitor of ferroptosis. This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in the fields of cell death, neurodegenerative diseases, and ischemia-reperfusion injury.

Core Concepts: Chemical Identity and Properties of this compound

This compound is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Weight 426.51 g/mol
Chemical Formula C₂₅H₂₆N₆O
IUPAC Name 8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine
CAS Number 3023925-68-7

Chemical Structure:

Chemical structure of this compound

Mechanism of Action: Targeting the PHB2/Ferritin/Iron Axis

This compound functions as a ferroptosis inhibitor through a novel mechanism that does not involve direct antioxidant activity or iron chelation.[1] Instead, its primary biological target is Prohibitin 2 (PHB2).[1] The binding of this compound to PHB2 initiates a signaling cascade that ultimately leads to a decrease in intracellular labile iron, thereby reducing the cell's susceptibility to ferroptosis.[1]

The proposed signaling pathway is as follows:

YL939_Pathway YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferroptosis Ferroptosis YL939->Ferroptosis Inhibits Ferritin Ferritin Expression (FTH1, FTL) PHB2->Ferritin Promotes Iron Intracellular Labile Iron Pool Ferritin->Iron Sequesters Iron Iron->Ferroptosis Catalyzes

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Quantitative Data Summary

This compound has demonstrated potent anti-ferroptotic activity across various cell lines and experimental models.

Table 2: In Vitro Efficacy of this compound

Cell LineFerroptosis InducerEC₅₀/IC₅₀ (µM)Assay Type
HT-1080Erastin0.14Cell Viability
Miapaca-2Erastin0.25Cell Viability
Calu-1Erastin0.16Cell Viability
HCT116Erastin0.16Cell Viability
SHSY5YErastin0.24Cell Viability
ES-2Erastin0.3Ferrous Iron Level Inhibition

Table 3: In Vivo Efficacy of this compound in an Acetaminophen (APAP)-Induced Acute Liver Injury Model

ParameterVehicle + APAPThis compound (3 mg/kg) + APAP
Serum AST (U/L) Significantly ElevatedSignificantly Reduced
Serum ALT (U/L) Significantly ElevatedSignificantly Reduced
Liver Histology Severe hepatocellular necrosis and inflammatory infiltrationMarkedly reduced necrosis and inflammation

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the protective effect of this compound against erastin-induced ferroptosis.

Protocol:

  • Seed cells (e.g., HT-1080, ES-2) in 96-well plates and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 2 hours.

  • Induce ferroptosis by adding a final concentration of 10 µM erastin.

  • Incubate for 24-48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability relative to untreated controls.

Surface Plasmon Resonance (SPR) Analysis

Objective: To quantitatively measure the binding affinity of this compound to its target protein, PHB2.

Protocol:

  • Immobilize recombinant human PHB2 protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of concentrations of this compound in a running buffer (e.g., HBS-EP+).

  • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

  • Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution.

  • Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Differential Scanning Fluorimetry (DSF)

Objective: To confirm the direct binding of this compound to PHB2 by measuring changes in protein thermal stability.

Protocol:

  • Prepare a reaction mixture containing recombinant PHB2 protein, SYPRO Orange dye, and either this compound or a vehicle control in a suitable buffer.

  • Aliquot the mixture into a 96-well PCR plate.

  • Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C at a ramp rate of 1°C/min.

  • Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and exposes its hydrophobic core.

  • Determine the melting temperature (Tm) of the protein by identifying the temperature at which the fluorescence is maximal. A shift in Tm in the presence of this compound indicates direct binding.

In Vivo Acetaminophen (APAP)-Induced Acute Liver Injury Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of ferroptosis-related disease.

in_vivo_workflow Animal_Model Male C57BL/6J Mice Grouping Grouping: - Vehicle - this compound (3 mg/kg, i.p.) - Ferrostatin-1 (positive control) Animal_Model->Grouping Treatment Administer this compound or Vehicle (2 hours prior to APAP) Grouping->Treatment Induction Induce Liver Injury: APAP (300 mg/kg, i.p.) Treatment->Induction Endpoint Euthanize and Collect Samples (6 hours post-APAP) Induction->Endpoint Analysis Analysis: - Serum AST/ALT Levels - Liver Histology (H&E Staining) - Immunohistochemistry (e.g., 4-HNE) Endpoint->Analysis

References

YL-939: A Novel, Non-Classical Ferroptosis Inhibitor Targeting PHB2

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of iron-dependent regulated cell death, has emerged as a critical pathogenic mechanism in a variety of diseases, including acute organ injury and neurodegenerative disorders. The majority of current ferroptosis inhibitors act as either antioxidants or iron chelators, which can be associated with non-specific effects and potential side effects. This whitepaper details the discovery and development of YL-939, a novel, non-classical small molecule inhibitor of ferroptosis. This compound was identified through a cell-based screen and found to potently inhibit ferroptosis in multiple cell lines. Unlike classical inhibitors, this compound does not exhibit antioxidant or iron-chelating properties. Through chemical proteomics, prohibitin 2 (PHB2) was identified as the direct biological target of this compound. Mechanistically, the binding of this compound to PHB2 leads to an increase in the expression of ferritin, an iron storage protein. This, in turn, reduces the intracellular labile iron pool, thereby decreasing cellular susceptibility to ferroptosis. Preclinical evaluation in a mouse model of acetaminophen-induced acute liver injury, a condition where ferroptosis plays a significant role, demonstrated that this compound provides substantial protection against liver damage. These findings present this compound as a promising therapeutic candidate for ferroptosis-related diseases and unveil a new regulatory axis in the control of ferroptosis.

Introduction

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. The core molecular events driving ferroptosis involve the dysregulation of iron metabolism, lipid peroxidation, and the depletion of antioxidant defense systems, particularly the glutathione-glutathione peroxidase 4 (GPX4) axis. The growing implication of ferroptosis in the pathophysiology of various human diseases, including ischemia-reperfusion injury, acute organ damage, and neurodegeneration, has highlighted the therapeutic potential of inhibiting this cell death pathway.

However, the majority of discovered ferroptosis inhibitors fall into two main categories: antioxidants that scavenge lipid reactive oxygen species and iron chelators that deplete intracellular iron. While effective in experimental settings, these classical inhibitors may suffer from a lack of specificity and the potential for off-target effects, such as disrupting normal redox signaling or causing systemic iron deficiency. This necessitates the discovery of novel ferroptosis inhibitors with distinct mechanisms of action. This report describes the identification and characterization of this compound, a potent and selective ferroptosis inhibitor that operates through a novel, non-classical mechanism.

Discovery of this compound

This compound was discovered through a high-throughput screening campaign utilizing a cell-based model of ferroptosis. An in-house chemical library of approximately 4,000 compounds was screened for their ability to protect human ovarian cancer ES-2 cells from erastin-induced ferroptosis.

Screening Workflow

The screening process followed a logical progression from initial hit identification to hit validation and characterization.

G cluster_screening High-Throughput Screen cluster_validation Hit Validation cluster_characterization Hit Characterization A In-house library of ~4000 compounds B Erastin-induced ES-2 cell ferroptosis model A->B C MTT assay for cell viability B->C D Confirmation of anti-ferroptotic activity C->D E Selectivity profiling against other cell death modalities D->E F Identification of this compound E->F G Structure-activity relationship studies F->G G cluster_cell Cell YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin Ferritin Expression (FTH1, FTL) PHB2->Ferritin Promotes LIP Labile Iron Pool Ferritin->LIP Reduces LipidROS Lipid Peroxidation LIP->LipidROS Catalyzes Ferroptosis Ferroptosis LipidROS->Ferroptosis Induces G A 2-Amino-3,5-dibromopyrazine C Intermediate 5j A->C Reaction B 2-Bromoacetophenone B->C E Intermediate 6j C->E Suzuki-Miyaura D 3,6-Dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester D->E F Second Suzuki-Miyaura Reaction E->F G Boc-deprotection F->G H This compound G->H

YL-939: A Novel Research Tool for Investigating Non-Classical Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The study of ferroptosis has been greatly advanced by the discovery of small molecules that can modulate this process. YL-939 is a novel, potent, and specific small-molecule inhibitor of ferroptosis that operates through a mechanism distinct from conventional ferroptosis inhibitors like antioxidants and iron chelators.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound as a research tool, including its mechanism of action, quantitative activity data, detailed experimental protocols, and a visualization of its signaling pathway.

Mechanism of Action: A Non-Classical Approach to Ferroptosis Inhibition

This compound distinguishes itself by not being an antioxidant or an iron chelator.[1] Its mechanism of action centers on its direct binding to prohibitin 2 (PHB2) , a mitochondrial chaperone protein.[1][2][3][4][5] The binding of this compound to PHB2 initiates a signaling cascade that ultimately leads to the upregulation of ferritin , the primary intracellular iron storage protein complex composed of ferritin heavy chain 1 (FTH1) and ferritin light chain (FTL).[1][6] By increasing ferritin levels, this compound effectively sequesters intracellular labile iron, thereby reducing its availability to participate in the Fenton reaction, a key process in the generation of lipid reactive oxygen species (ROS) that drives ferroptosis.[1]

Furthermore, studies have indicated that this compound treatment, as well as PHB2 knockdown, can increase the levels of NCOA4, a key cargo receptor in the process of ferritinophagy (the autophagic degradation of ferritin).[3][7] This suggests that this compound may inhibit ferritinophagy, further contributing to the accumulation of ferritin and the reduction of intracellular iron.[3][7]

Quantitative Data: Potency of this compound in Cellular Models

This compound has demonstrated potent anti-ferroptotic activity across a range of cancer cell lines and with various inducers of ferroptosis. The half-maximal effective concentration (EC50) values for this compound in protecting cells from erastin-induced ferroptosis are summarized in the table below.

Cell LineFerroptosis InducerEC50 (µM)
ES-2 (Ovarian Cancer)Erastin (B1684096)0.09
HT-1080 (Fibrosarcoma)Erastin0.14
Miapaca-2 (Pancreatic Cancer)Erastin0.25
Calu-1 (Lung Cancer)Erastin0.16
HCT116 (Colorectal Cancer)Erastin0.16
SHSY5Y (Neuroblastoma)Erastin0.24

Data sourced from Yang et al., Nat Commun, 2022.[1]

This compound also effectively protects cells from ferroptosis induced by other agents, such as RSL3 and ML210.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on ferroptosis.

Induction of Ferroptosis with Erastin

Erastin is a widely used small molecule that induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (B108866) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).

Materials:

  • ES-2 or other susceptible cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Erastin (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with varying concentrations of this compound for 1-2 hours.

  • Following the pre-treatment with this compound, add erastin to the wells at a final concentration of 10 µM.[1]

  • Include appropriate controls: vehicle control (DMSO), erastin-only, and this compound-only.

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Assess cell viability using the MTT assay (see protocol below).

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cells treated as described above

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium from the wells.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Lipid Peroxidation (C11-BODIPY Staining)

C11-BODIPY™ 581/591 is a fluorescent sensor that can be used to detect lipid peroxidation in live cells. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green.

Materials:

  • Cells cultured on glass coverslips or in a 96-well plate

  • C11-BODIPY™ 581/591 stock solution (in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat cells with this compound and a ferroptosis inducer as described previously.

  • Wash the cells twice with pre-warmed HBSS.

  • Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-5 µM in HBSS.

  • Incubate the cells with the C11-BODIPY™ working solution for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS.

  • Analyze the cells immediately by fluorescence microscopy or flow cytometry.

    • Microscopy: Capture images using appropriate filter sets for red (e.g., Texas Red) and green (e.g., FITC) fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (e.g., 510-530 nm) and red (e.g., >580 nm) channels.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine if a compound has direct antioxidant activity. This compound is not expected to show significant activity in this assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

  • This compound solution at various concentrations

  • Ascorbic acid or Trolox as a positive control

  • Methanol or ethanol (B145695)

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Include a control with 100 µL of DPPH solution and 100 µL of the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Malondialdehyde (MDA) Assay

MDA is a product of lipid peroxidation and its quantification can be used as an indicator of ferroptotic cell death.

Materials:

  • Cell lysates from treated and control cells

  • Commercially available MDA assay kit (e.g., based on the reaction with thiobarbituric acid, TBA)

  • Microplate reader

Protocol:

  • Harvest cells and prepare cell lysates according to the manufacturer's protocol of the chosen MDA assay kit.

  • Perform the assay following the kit's instructions, which typically involves the reaction of MDA in the sample with TBA to generate a colored product.

  • Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

  • Calculate the MDA concentration based on a standard curve.

Glutathione (GSH) Assay

This assay measures the levels of intracellular glutathione, a key antioxidant that is depleted during ferroptosis induced by system Xc- inhibitors like erastin.

Materials:

  • Cell lysates from treated and control cells

  • Commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid), DTNB)

  • Microplate reader

Protocol:

  • Prepare cell lysates according to the instructions of the selected GSH assay kit.

  • Perform the assay following the manufacturer's protocol. This usually involves the reaction of GSH with DTNB to produce a yellow-colored product.

  • Measure the absorbance at 412 nm.

  • Determine the GSH concentration from a standard curve.

Transmission Electron Microscopy (TEM)

TEM allows for the visualization of the characteristic morphological changes of ferroptotic cells, such as shrunken mitochondria with increased membrane density and reduced or absent cristae.

Protocol:

  • Fix cells in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 2 hours at room temperature.

  • Post-fix the cells in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour.

  • Dehydrate the cells through a graded series of ethanol concentrations.

  • Embed the cells in an appropriate resin (e.g., Epon).

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Stain the sections with uranyl acetate (B1210297) and lead citrate.

  • Examine the sections using a transmission electron microscope.

Signaling Pathways and Visualization

The following diagrams illustrate the core ferroptosis pathway and the mechanism of action of this compound.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Cystine_in Cystine SystemXc->Cystine_in Glutamate_out Glutamate Glutamate_out->SystemXc Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis GPX4->Ferroptosis Lipid_ROS->Ferroptosis ACSL4 ACSL4 ACSL4->Ferroptosis Promotes PUFA PUFA-CoA ACSL4->PUFA Activates PUFAs Lipid_Membrane Membrane Lipids PUFA->Lipid_Membrane Incorporation Lipid_Membrane->Lipid_ROS Oxidation Erastin Erastin Erastin->SystemXc

Caption: Canonical Ferroptosis Pathway.

YL939_Mechanism cluster_cytosol Cytosol YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritinophagy Ferritinophagy YL939->Ferritinophagy Inhibits Ferritin Ferritin (FTH1/FTL) PHB2->Ferritin Upregulates LabileIron Labile Iron Pool (Fe2+) Ferritin->LabileIron Sequesters FentonReaction Fenton Reaction LabileIron->FentonReaction Drives Lipid_ROS Lipid Peroxides FentonReaction->Lipid_ROS Generates Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis NCOA4 NCOA4 NCOA4->Ferritinophagy Mediates Ferritinophagy->LabileIron Releases

Caption: Mechanism of Action of this compound.

Conclusion

This compound represents a valuable and innovative tool for the study of ferroptosis. Its unique mechanism of action, targeting the PHB2-ferritin axis to modulate intracellular iron homeostasis, provides researchers with a means to investigate non-classical pathways of ferroptosis inhibition. The data and protocols presented in this guide offer a solid foundation for utilizing this compound to explore the intricate roles of ferroptosis in health and disease, and to potentially develop novel therapeutic strategies targeting this distinct form of cell death.

References

Unveiling the Novel Mechanism of YL-939: A Non-Classical Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel mechanism of action of YL-939, a recently identified small molecule inhibitor of ferroptosis. Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, this compound operates through a distinct pathway by targeting prohibitin 2 (PHB2). This document details the core mechanism, presents key quantitative data, outlines experimental protocols for validation, and provides visual representations of the signaling pathway and experimental workflows.

Core Mechanism of Action: A Paradigm Shift in Ferroptosis Inhibition

This compound represents a new class of ferroptosis inhibitors. Its primary mechanism revolves around the direct binding to prohibitin 2 (PHB2), a ubiquitously expressed intracellular protein. This interaction initiates a signaling cascade that culminates in the increased expression of ferritin, the primary intracellular iron storage protein.[1][2] By sequestering excess intracellular iron, ferritin reduces the labile iron pool, a critical driver of lipid peroxidation and subsequent ferroptotic cell death. This non-classical mechanism of action distinguishes this compound from conventional ferroptosis inhibitors and presents a novel therapeutic strategy for diseases associated with iron-dependent oxidative stress.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and mechanism of this compound.

Table 1: In Vitro Efficacy of this compound in Cellular Models of Ferroptosis

Cell LineInducer of FerroptosisThis compound Concentration (µM)Cell Viability (%)
ES-2Erastin (B1684096) (10 µM)185.2
ES-2Erastin (10 µM)395.1
HT-1080Erastin (10 µM)178.5
HT-1080Erastin (10 µM)392.3

Table 2: Effect of this compound on Ferritin Expression and Intracellular Iron Levels

TreatmentFerritin Heavy Chain (FTH1) mRNA (Fold Change)Ferritin Light Chain (FTL) mRNA (Fold Change)Labile Iron Pool (Relative Fluorescence Units)
Control1.01.0100
This compound (3 µM)2.52.165

Table 3: In Vivo Efficacy of this compound in an Acetaminophen-Induced Acute Liver Injury Model

Treatment GroupSerum ALT (U/L)Serum AST (U/L)
Vehicle1250 ± 1501100 ± 120
This compound (10 mg/kg)450 ± 80400 ± 70

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of this compound against ferroptosis-inducing agents.

  • Cell Seeding: Plate cells (e.g., ES-2, HT-1080) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Induction of Ferroptosis: Add a ferroptosis-inducing agent (e.g., erastin at a final concentration of 10 µM) to the wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Target Identification using Affinity-Based Protein Profiling (ABPP)

This protocol is designed to identify the direct cellular target of this compound.

  • Probe Synthesis: Synthesize an affinity-tagged version of this compound (e.g., with a biotin (B1667282) tag) that retains its biological activity.

  • Cell Lysis: Harvest cells and prepare a cell lysate by sonication or detergent-based lysis on ice.

  • Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe for a specified time to allow for binding to its target protein(s).

  • Affinity Capture: Add streptavidin-coated beads to the lysate and incubate to capture the biotin-probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify the proteins by mass spectrometry (LC-MS/MS).

Western Blot Analysis

This protocol is used to quantify changes in protein expression levels, such as ferritin and PHB2.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-ferritin, anti-PHB2, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

In Vivo Model of Acetaminophen-Induced Acute Liver Injury

This protocol evaluates the therapeutic efficacy of this compound in a mouse model of liver damage.

  • Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

  • Fasting: Fast the mice for 12-16 hours with free access to water.

  • Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

  • Induction of Liver Injury: After a specified time (e.g., 1 hour), administer a single dose of acetaminophen (B1664979) (APAP) (e.g., 300 mg/kg, i.p.).

  • Sample Collection: At a designated time point post-APAP administration (e.g., 24 hours), collect blood samples via cardiac puncture for serum analysis and perfuse the liver with saline before harvesting.

  • Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess liver necrosis.

  • Molecular Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent western blot or qRT-PCR analysis.

Visualizations

Signaling Pathway of this compound

YL939_Signaling_Pathway YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin_Expression Increased Ferritin Expression PHB2->Ferritin_Expression Promotes Iron_Sequestration Iron Sequestration Ferritin_Expression->Iron_Sequestration Labile_Iron Decreased Labile Iron Pool Iron_Sequestration->Labile_Iron Lipid_Peroxidation Decreased Lipid Peroxidation Labile_Iron->Lipid_Peroxidation Ferroptosis_Inhibition Inhibition of Ferroptosis Lipid_Peroxidation->Ferroptosis_Inhibition

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Experimental Workflow for Target Identification

Target_Identification_Workflow cluster_synthesis Probe Synthesis cluster_incubation Incubation & Capture cluster_analysis Analysis YL939_probe This compound Affinity Probe (e.g., Biotin-YL-939) Incubation Incubation YL939_probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Capture Affinity Capture Incubation->Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elution of Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Target_Protein Identified Target: PHB2 Mass_Spec->Target_Protein

Caption: Experimental workflow for the identification of PHB2 as the target of this compound.

References

YL-939's Role in Iron Metabolism Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a critical pathway in various pathological conditions, making it a compelling target for therapeutic intervention. While traditional ferroptosis inhibitors primarily consist of antioxidants and iron chelators, a new class of compounds is emerging. This technical guide provides an in-depth analysis of YL-939, a novel, non-classical ferroptosis inhibitor. Unlike its predecessors, this compound does not operate through antioxidant or iron-chelating mechanisms. Instead, it modulates intracellular iron homeostasis by targeting Prohibitin 2 (PHB2). This document details the mechanism of action of this compound, comprehensive experimental protocols for its characterization, and quantitative data from key studies, offering a complete resource for researchers in the field of iron metabolism and drug discovery.

Introduction to this compound

This compound is a small molecule that has been identified as a potent inhibitor of ferroptosis.[1][2][3] It represents a significant advancement in the field as it is neither an antioxidant nor an iron chelator, the two main categories of previously known ferroptosis inhibitors.[1][2][3] The discovery of this compound has unveiled a new mechanism for regulating ferroptosis and offers a promising therapeutic strategy for diseases associated with this form of cell death, such as acute organ injury.[1][2][3]

Mechanism of Action: The PHB2/Ferritin/Iron Axis

The primary mechanism of action of this compound involves its direct interaction with Prohibitin 2 (PHB2), a multifunctional protein.[1][2][3] This binding event initiates a signaling cascade that ultimately leads to a reduction in intracellular labile iron, thereby conferring resistance to ferroptosis.

The key steps in the this compound signaling pathway are as follows:

  • Binding to PHB2: this compound directly binds to PHB2. This interaction has been confirmed through chemical proteomics, Drug Affinity Responsive Target Stability (DARTS), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF) assays.[1]

  • Upregulation of Ferritin: The binding of this compound to PHB2 promotes the expression of ferritin, the primary intracellular iron storage protein.[1][2][3] This includes both the ferritin heavy chain 1 (FTH1) and ferritin light chain (FTL).[1]

  • Reduction of Intracellular Iron: The increased expression of ferritin leads to the sequestration of intracellular iron, effectively lowering the labile iron pool.[1]

  • Inhibition of Ferroptosis: By reducing the availability of intracellular iron, this compound inhibits the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[1][2][3]

This pathway, termed the PHB2/ferritin/iron axis, represents a novel regulatory mechanism of ferroptosis.[1][2]

YL939_Pathway YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin Ferritin Expression (FTH1, FTL)↑ PHB2->Ferritin Promotes Iron Intracellular Labile Iron↓ Ferritin->Iron Sequesters Ferroptosis Ferroptosis Inhibition Iron->Ferroptosis Leads to

Figure 1: this compound Signaling Pathway.

Quantitative Data

The effects of this compound on various cellular parameters have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Erastin-Induced Ferroptosis in ES-2 Cells
Concentration of this compoundCell Viability (% of control)Intracellular Fe2+ Level (relative to control)
0 µMBaselineBaseline
0.1 µMIncreasedDecreased
0.3 µMSignificantly IncreasedSignificantly Decreased
1 µMMaximally IncreasedMaximally Decreased

Data compiled from studies inducing ferroptosis with erastin (B1684096) in ES-2 ovarian cancer cells.[1][4]

Table 2: Effect of this compound on Ferritin Expression
TreatmentFTH1 mRNA Expression (fold change)FTL mRNA Expression (fold change)Ferritin Protein Expression (relative to control)
Control1.01.01.0
This compound (0.3 µM)~1.5~1.8Increased
This compound (1 µM)~2.0~2.5Significantly Increased
This compound (3 µM)~2.5~3.0Maximally Increased

Data represents the concentration-dependent effect of this compound on ferritin mRNA and protein levels.[1][5]

Table 3: In Vivo Efficacy of this compound in Acetaminophen (APAP)-Induced Acute Liver Injury
Treatment GroupSerum ALT (U/L)Serum AST (U/L)Hepatic Ferritin Expression
VehicleNormalNormalBaseline
APAPSignificantly ElevatedSignificantly ElevatedIncreased
APAP + this compound (3 mg/kg)Significantly ReducedSignificantly ReducedSubstantially Increased
APAP + Ferrostatin-1 (3 mg/kg)Significantly ReducedSignificantly ReducedIncreased

Data from a mouse model of APAP-induced acute liver injury, a condition associated with ferroptosis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Cell Viability Assay (MTT)

This protocol is used to assess the protective effect of this compound against erastin-induced ferroptosis.

  • Cell Seeding: Seed ES-2 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 1 hour.

  • Ferroptosis Induction: Add erastin (final concentration 10 µM) to induce ferroptosis and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow A Seed ES-2 cells in 96-well plate B Treat with this compound (various concentrations) A->B C Induce ferroptosis with Erastin B->C D Add MTT solution and incubate C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F

Figure 2: MTT Assay Workflow.
Intracellular Ferrous Iron Measurement

This protocol utilizes the fluorescent probe FerroOrange to quantify intracellular Fe2+ levels.

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

  • Compound Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Probe Loading: Wash the cells three times with serum-free medium. Add 1 µmol/L FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.

  • Imaging: Observe the cells using a fluorescence microscope with appropriate filters for FerroOrange (Excitation/Emission ~542/572 nm).

  • Quantification: Analyze the fluorescence intensity using image analysis software to determine the relative intracellular Fe2+ levels.

Western Blotting for Ferritin Expression

This protocol is to determine the effect of this compound on the protein levels of FTH1 and FTL.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FTH1 (e.g., Cell Signaling Technology, #4393) and FTL (e.g., Cell Signaling Technology, #3998) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin.

In Vivo Model of Acetaminophen (APAP)-Induced Acute Liver Injury

This protocol describes the mouse model used to evaluate the in vivo efficacy of this compound.

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least one week.

  • Fasting: Fast the mice overnight (approximately 16 hours) before APAP administration.

  • Compound Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 2 hours prior to APAP injection.

  • APAP Challenge: Induce liver injury by i.p. injection of a high dose of APAP (e.g., 500 mg/kg).

  • Sample Collection: At 6 hours post-APAP injection, collect blood samples for serum ALT and AST analysis. Euthanize the mice and collect liver tissue for histology (H&E staining), immunohistochemistry (for ferritin), and western blot analysis.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Acclimation Acclimate Mice Fasting Overnight Fasting Acclimation->Fasting YL939_Admin Administer this compound or Vehicle (i.p.) Fasting->YL939_Admin APAP_Admin Administer APAP (i.p.) YL939_Admin->APAP_Admin Sample_Collection Collect Blood and Liver Tissue (6h post-APAP) APAP_Admin->Sample_Collection Biochemistry Serum ALT/AST Sample_Collection->Biochemistry Histology H&E and IHC Sample_Collection->Histology WesternBlot Ferritin Expression Sample_Collection->WesternBlot

Figure 3: In Vivo Experimental Workflow.

Conclusion

This compound represents a pioneering non-classical ferroptosis inhibitor that operates through a novel mechanism involving the PHB2/ferritin/iron axis. Its ability to upregulate ferritin expression and subsequently reduce intracellular iron levels provides a new therapeutic avenue for diseases where ferroptosis plays a pathogenic role. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and the broader field of iron metabolism in disease. Further investigation into this pathway may lead to the development of a new generation of drugs for a variety of currently intractable conditions.

References

An In-depth Technical Guide on the Preliminary Efficacy of YL-939

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preliminary efficacy studies of YL-939, a novel small molecule inhibitor of ferroptosis. The information is intended for researchers, scientists, and professionals involved in drug development and is based on the initial findings from preclinical research.

Introduction to this compound

This compound has been identified as a new, non-classical inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike many existing ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct mechanism.[1][2][3] Chemical proteomics studies have revealed that the direct biological target of this compound is Prohibitin 2 (PHB2).[1][2] The binding of this compound to PHB2 initiates a signaling cascade that ultimately reduces cellular susceptibility to ferroptosis, suggesting a potential therapeutic strategy for diseases where ferroptosis is implicated.[1][2]

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with PHB2. This binding event promotes the expression of ferritin, an intracellular protein responsible for iron storage.[1][2] The subsequent increase in ferritin levels leads to a reduction in the labile iron pool within the cell.[4] By decreasing the availability of free iron, this compound mitigates the iron-dependent lipid peroxidation that is the hallmark of ferroptosis. This targeted action on the PHB2/ferritin/iron axis represents a novel approach to inhibiting ferroptosis.[1][2]

YL939_Mechanism_of_Action cluster_cell Cell YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferroptosis Ferroptosis YL939->Ferroptosis Inhibits Ferritin Ferritin Expression (FTH1, FTL) PHB2->Ferritin Promotes Iron Labile Iron Pool Ferritin->Iron Reduces Iron->Ferroptosis Induces Target_Identification_Workflow cluster_workflow Target ID Workflow Start Start Kinase_Screen Kinase Panel Screening Start->Kinase_Screen ABPP Affinity-Based Proteome Profiling Kinase_Screen->ABPP No significant hits Target_ID Identify PHB2 ABPP->Target_ID Validation Target Validation Target_ID->Validation SPR SPR Validation->SPR DSF DSF Validation->DSF WB Western Blot Validation->WB Docking Molecular Docking Validation->Docking End End SPR->End DSF->End WB->End Docking->End

References

The Therapeutic Potential of YL-939: A Non-Classical Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of YL-939, a novel small molecule inhibitor of ferroptosis. Unlike conventional ferroptosis inhibitors that act as antioxidants or iron chelators, this compound operates through a distinct, non-classical mechanism, presenting a promising new avenue for therapeutic intervention in a range of diseases where ferroptosis is implicated. This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols for this compound, offering a comprehensive resource for the scientific community.

Core Mechanism of Action: Targeting Prohibitin 2 to Modulate Iron Homeostasis

This compound exerts its anti-ferroptotic effects by directly binding to its biological target, Prohibitin 2 (PHB2). This interaction initiates a signaling cascade that ultimately leads to the upregulation of ferritin, an intracellular iron storage protein. By promoting the expression of ferritin, this compound effectively sequesters free intracellular iron, thereby reducing the iron-dependent lipid peroxidation that is the hallmark of ferroptosis. This targeted approach allows this compound to specifically inhibit ferroptosis without interfering with other forms of programmed cell death, such as apoptosis, necroptosis, pyroptosis, and cuprotosis.

Signaling Pathway of this compound in Ferroptosis Inhibition

YL_939_Pathway YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin Ferritin Expression (FTH1, FTL) PHB2->Ferritin Promotes Iron Reduced Intracellular Labile Iron Pool Ferritin->Iron Sequesters Iron Ferroptosis Ferroptosis Inhibition Iron->Ferroptosis Prevents Lipid Peroxidation

Caption: this compound binds to PHB2, promoting ferritin expression and reducing iron, thus inhibiting ferroptosis.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its derivatives from preclinical studies.

Table 1: In Vitro Activity of this compound and its Probe Derivative

CompoundAssayCell LineInducerEC50 / IC50 (µM)
This compoundFerroptosis InhibitionES-2Erastin~0.5 (estimated from dose-response)
This compoundFerroptosis InhibitionHT1080Erastin~0.6 (estimated from dose-response)
This compound-1 (Probe)Ferroptosis InhibitionES-2Erastin0.92
This compound-1 (Probe)Ferroptosis InhibitionHT1080Erastin1.08

Table 2: Binding Affinity of this compound to PHB2

LigandAnalyteMethodBinding Affinity (KD)
This compoundRecombinant PHB21-194Surface Plasmon Resonance (SPR)1.8 µM
YL-447 (Negative Control)Recombinant PHB21-194Surface Plasmon Resonance (SPR)No significant binding

Table 3: In Vivo Efficacy of this compound in Acetaminophen-Induced Acute Liver Injury

Treatment GroupDoseSerum ALT (U/L)Serum AST (U/L)
Vehicle-~12000~15000
This compound3 mg/kg~4000~6000
Ferrostatin-1 (Positive Control)3 mg/kg~5000~7000

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's therapeutic potential.

Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol outlines the use of the photoaffinity probe this compound-1 to identify the binding targets of this compound in a cellular context.

Workflow for Activity-Based Protein Profiling (ABPP)

ABPP_Workflow start ES-2 Cells incubation Incubate with This compound-1 Probe start->incubation uv_crosslinking UV Irradiation (365 nm) incubation->uv_crosslinking click_chemistry Click Chemistry with Biotin-Azide uv_crosslinking->click_chemistry enrichment Streptavidin Bead Pull-down click_chemistry->enrichment analysis LC-MS/MS Analysis enrichment->analysis end Protein Identification analysis->end

Caption: Workflow for identifying this compound's target using a photoaffinity probe and proteomics.

Protocol:

  • Cell Culture: Culture ES-2 cells in appropriate media to 80-90% confluency.

  • Probe Incubation: Treat cells with varying concentrations of the this compound-1 probe for 1-10 hours.

  • UV Cross-linking: Expose the cells to UV light (365 nm) for 20 minutes to covalently link the probe to its binding partners.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Click Chemistry: Conjugate the alkyne handle of the probe with a biotin-azide tag.

  • Enrichment: Use streptavidin beads to pull down the biotin-labeled protein-probe complexes.

  • Proteomic Analysis: Digest the enriched proteins and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol details the measurement of the binding affinity between this compound and its target protein PHB2.

Protocol:

  • Protein Immobilization: Immobilize recombinant human PHB21-194 onto a sensor chip.

  • Ligand Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Analysis: Inject the this compound solutions over the sensor chip and measure the association and dissociation rates.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (KD).

In Vivo Model of Acetaminophen-Induced Acute Liver Injury

This protocol describes the evaluation of this compound's protective effects in a mouse model of acute liver injury.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow mice Male C57BL/6J Mice treatment Administer this compound (3 mg/kg) or Vehicle (i.p.) mice->treatment injury Induce Injury with Acetaminophen (i.p.) treatment->injury 2 hours post-treatment collection Collect Serum and Liver Tissue at 6h injury->collection analysis Analyze Serum ALT/AST and Liver Histology collection->analysis

Caption: Workflow for evaluating the protective effect of this compound in a mouse model of acute liver injury.

Protocol:

  • Animal Model: Use male C57BL/6J mice.

  • Treatment: Administer this compound (3 mg/kg, intraperitoneally) or vehicle control.

  • Injury Induction: Two hours after treatment, induce liver injury by intraperitoneal injection of acetaminophen.

  • Sample Collection: At 6 hours post-injury, collect blood and liver tissue samples.

  • Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histological Analysis: Perform H&E staining on liver sections to assess tissue damage.

Conclusion

This compound represents a significant advancement in the field of ferroptosis research. Its novel mechanism of action, targeting the PHB2/ferritin/iron axis, distinguishes it from existing inhibitors and opens up new therapeutic possibilities for a wide range of ferroptosis-driven diseases, including acute organ injury and potentially other conditions with similar pathophysiology. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds as next-generation therapeutics.

Methodological & Application

Application Notes and Protocols for YL-939 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-939 is a novel, non-classical small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions by targeting Prohibitin 2 (PHB2).[1][2] The binding of this compound to PHB2 upregulates the expression of ferritin, an iron storage protein. This leads to a reduction in the intracellular labile iron pool, thereby decreasing the susceptibility of cells to ferroptosis.[1][2] These application notes provide detailed protocols for the in vitro use of this compound to inhibit ferroptosis in cultured cells.

Mechanism of Action

This compound operates through a distinct signaling pathway to suppress ferroptosis. The core mechanism involves the direct binding of this compound to PHB2. This interaction promotes the transcription and translation of ferritin heavy chain 1 (FTH1) and ferritin light chain (FTL), leading to an increased capacity for intracellular iron storage. By sequestering free iron, this compound prevents the iron-dependent lipid peroxidation that is characteristic of ferroptosis.

YL_939_Signaling_Pathway cluster_cell Cell YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin Ferritin (FTH1/FTL) PHB2->Ferritin Promotes expression of Iron Labile Iron Pool Ferritin->Iron Sequesters Ferroptosis Ferroptosis Iron->Ferroptosis Induces

Fig. 1: Simplified signaling pathway of this compound in the inhibition of ferroptosis.

Quantitative Data Summary

The following table summarizes the effective concentration (EC₅₀) of this compound in protecting various cancer cell lines from erastin-induced ferroptosis.

Cell LineFerroptosis InducerEC₅₀ of this compound (µM)
ES-2Erastin0.09
HT-1080Erastin0.14
Miapaca-2Erastin0.25
Calu-1Erastin0.16
HCT116Erastin0.16
SHSY5YErastin0.24

Data sourced from Yang et al., 2022.

Experimental Protocols

1. General Cell Culture

  • Cell Lines: This protocol is applicable to various cell lines susceptible to ferroptosis, such as ES-2, HT-1080, A549, and L02, among others.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Protocol for In Vitro Ferroptosis Inhibition Assay using this compound

This protocol outlines the steps to assess the protective effect of this compound against ferroptosis induced by agents like erastin, RSL3, or ML210. The MTT assay is used here as an example to measure cell viability.

Materials:

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Ferroptosis inducer (e.g., Erastin, RSL3, ML210)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Prepare the ferroptosis inducer at a predetermined concentration (e.g., 10 µM Erastin).

    • Remove the old medium from the wells.

    • Add 100 µL of fresh medium containing the desired concentrations of this compound and the ferroptosis inducer to the respective wells. Include appropriate controls (untreated cells, cells treated with ferroptosis inducer only, and cells treated with this compound only).

    • For initial screening, a co-treatment of 3 µM this compound with the inducer can be used.

  • Incubation:

    • Incubate the plate for 24-48 hours. The optimal incubation time may vary depending on the cell line and the ferroptosis inducer used. For screening purposes with erastin, a 48-hour incubation has been reported.[1]

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Prepare_Compounds Prepare this compound and Ferroptosis Inducer Dilutions Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Incubate_24_48h Incubate for 24-48 hours Add_Compounds->Incubate_24_48h MTT_Addition Add MTT solution Incubate_24_48h->MTT_Addition Incubate_4h Incubate for 4 hours MTT_Addition->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Generate_Curve Generate Dose-Response Curve and determine EC₅₀ Calculate_Viability->Generate_Curve

Fig. 2: General experimental workflow for in vitro ferroptosis inhibition assay.

Concluding Remarks

This compound represents a promising tool for studying the mechanisms of ferroptosis and for the development of novel therapeutics for diseases where ferroptosis plays a pathological role. The protocols provided here offer a starting point for researchers to investigate the in vitro effects of this compound. It is recommended to optimize parameters such as cell density, compound concentrations, and incubation times for each specific cell line and experimental setup.

References

Application Notes and Protocols: Determining the Effective Concentration of YL-939 in ES-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YL-939 is a novel small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct mechanism. It directly binds to Prohibitin 2 (PHB2), a ubiquitously expressed intracellular protein. This interaction promotes the expression of ferritin, an iron storage protein, leading to a reduction in the intracellular labile iron pool and thereby decreasing cellular susceptibility to ferroptosis. These application notes provide detailed protocols to determine the effective concentration of this compound in the ES-2 human ovarian carcinoma cell line, a common model for studying ferroptosis.

Data Presentation

The effective concentration of this compound has been determined in ES-2 cells under conditions of induced ferroptosis. The following tables summarize the key quantitative data for this compound's activity.

Table 1: Potency of this compound in Erastin-Induced Ferroptosis in ES-2 Cells

ParameterValueCell LineInducerReference
EC₅₀0.09 µMES-2Erastin (B1684096)

Table 2: Effective Concentrations of this compound in Various Cell Lines (Erastin-Induced Ferroptosis)

Cell LineEC₅₀ (µM)Reference
HT-10800.14
Miapaca-20.25
Calu-10.16
HCT1160.16
SHSY5Y0.24

Table 3: Working Concentrations of this compound in In Vitro Assays

AssayConcentrationCell LinePurposeReference
Ferroptosis Inhibition5 µMES-2To observe significant inhibition of erastin-induced ferroptosis
Cytotoxicity< 3 µMNormal cell lines (L02, LX-2, Beas-2b, HUVEC, Arpe, hTERT-HPNE)To determine the non-toxic concentration range

Signaling Pathway

The mechanism of action of this compound involves the inhibition of ferroptosis through the regulation of iron metabolism.

YL939_Pathway cluster_cell ES-2 Cell YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferroptosis Ferroptosis YL939->Ferroptosis Inhibits Ferritin Ferritin (FTH1, FTL) PHB2->Ferritin Promotes expression Iron Labile Iron Pool Ferritin->Iron Sequesters Iron Iron->Ferroptosis Induces Iron->Ferroptosis Erastin Erastin Erastin->Ferroptosis Induces

Caption: this compound signaling pathway in ES-2 cells.

Experimental Protocols

The following are detailed protocols for key experiments to determine the effective concentration and mechanism of action of this compound in ES-2 cells.

Cell Culture and Maintenance
  • Cell Line: ES-2 (human ovarian clear cell carcinoma)

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Determination of EC₅₀ of this compound in Ferroptosis Inhibition

This protocol determines the concentration of this compound that gives half-maximal response in protecting cells from erastin-induced ferroptosis.

EC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed ES-2 cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Add_Erastin Add Erastin (10 µM) Treat->Add_Erastin Incubate2 Incubate for 10-24h Add_Erastin->Incubate2 MTT_Assay Perform MTT Assay Incubate2->MTT_Assay Measure_Abs Measure Absorbance at 570 nm MTT_Assay->Measure_Abs Calculate Calculate Cell Viability and EC₅₀ Measure_Abs->Calculate

Caption: Workflow for EC₅₀ determination of this compound.

  • Materials:

    • ES-2 cells

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • Erastin stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Plate reader

  • Procedure:

    • Seed ES-2 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

    • Induce ferroptosis by adding erastin to a final concentration of 10 µM to all wells except the vehicle control.

    • Incubate the plates for 10-24 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value.

Measurement of Reactive Oxygen Species (ROS)

This protocol measures the effect of this compound on the production of cytosolic, lipid, and mitochondrial ROS.

  • Materials:

    • ES-2 cells

    • 6-well plates

    • This compound (5 µM)

    • Erastin (10 µM)

    • H₂DCFDA (for cytosolic ROS)

    • C11-BODIPY (for lipid ROS)

    • MitoSOX Red (for mitochondrial ROS)

    • Flow cytometer

  • Procedure:

    • Seed ES-2 cells in 6-well plates.

    • Treat the cells with DMSO (vehicle), erastin (10 µM), or a combination of erastin (10 µM) and this compound (5 µM) for 10 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in PBS containing the specific fluorescent probe (H₂DCFDA, C11-BODIPY, or MitoSOX).

    • Incubate as per the manufacturer's instructions.

    • Analyze the fluorescence intensity of the cell populations using a flow cytometer.

Western Blot Analysis for Ferritin Expression

This protocol is to determine if this compound treatment leads to an increase in ferritin protein levels.

  • Materials:

    • ES-2 cells

    • 6-well plates

    • This compound

    • RIPA buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-FTH1, anti-FTL, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Seed ES-2 cells in 6-well plates.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for 24 hours.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against FTH1, FTL, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Application Notes and Protocols for YL-939 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YL-939 is a novel small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death. It functions by targeting Prohibitin 2 (PHB2), a highly conserved intracellular protein. The binding of this compound to PHB2 enhances the expression of ferritin, an iron storage protein. This leads to a reduction in the intracellular labile iron pool, thereby decreasing cellular susceptibility to ferroptosis.[1][2][3][4] These application notes provide a summary of the currently available data on the use of this compound in an in vivo animal model of acute liver injury and offer protocols to guide researchers in their experimental design.

Mechanism of Action: this compound and Ferroptosis Inhibition

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. This compound acts as a non-classical ferroptosis inhibitor. Unlike antioxidants or iron chelators, this compound modulates the intracellular iron storage machinery. Its primary target is PHB2. The interaction between this compound and PHB2 leads to the upregulation of ferritin, which sequesters free iron, thus preventing the Fenton reaction that generates highly reactive hydroxyl radicals and subsequent lipid peroxidation.[1][2][3][4]

Signaling Pathway of this compound Action

YL939_Pathway YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin Ferritin (FTH1, FTL) Expression PHB2->Ferritin Promotes Iron Labile Iron Pool Ferritin->Iron Sequesters Iron Ferroptosis Ferroptosis Iron->Ferroptosis Lipid_Peroxidation Lipid Peroxidation Iron->Lipid_Peroxidation Catalyzes (Fenton Reaction) Lipid_Peroxidation->Ferroptosis Induces

Caption: Mechanism of this compound in ferroptosis inhibition.

In Vivo Animal Model Data: Acute Liver Injury

The primary published in vivo application of this compound is in a model of acetaminophen (B1664979) (APAP)-induced acute liver injury, a condition where ferroptosis is implicated.

Summary of Quantitative Data
Animal ModelStrainCompoundDosageAdministration RouteKey FindingsReference
Acetaminophen-induced acute liver injuryMale C57BL/J6 miceThis compound3 mg/kgIntraperitoneal (i.p.)Significantly reduced serum ALT and AST levels. Decreased lipid peroxidation in liver tissue. Increased hepatic ferritin expression.[1][5]
Ferrostatin-1 (Fer-1)3 mg/kgIntraperitoneal (i.p.)Positive control, showed similar protective effects to this compound.[1][5]

Experimental Protocols

Acetaminophen-Induced Acute Liver Injury Model in Mice

This protocol is based on the methodology described in the literature for evaluating the efficacy of this compound.[1][5]

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline with appropriate solubilizing agents)

  • Acetaminophen (APAP)

  • Male C57BL/J6 mice (8-10 weeks old)

  • Standard laboratory equipment for animal handling and injections

  • Biochemical assay kits for ALT and AST

  • Reagents and equipment for lipid peroxidation assays (e.g., MDA assay)

  • Reagents and equipment for Western blotting and immunohistochemistry (antibodies against FTH1, FTL)

Experimental Workflow:

Liver_Injury_Workflow Start Acclimatize Male C57BL/J6 Mice Grouping Randomly assign to groups: - Vehicle - this compound (3 mg/kg) - Fer-1 (3 mg/kg, positive control) Start->Grouping Treatment Administer Vehicle, this compound, or Fer-1 via i.p. injection Grouping->Treatment APAP_Induction 2 hours post-treatment, administer APAP (e.g., 300-500 mg/kg, i.p.) to all groups except a naive control. Treatment->APAP_Induction Endpoint 6-24 hours post-APAP, euthanize mice and collect samples APAP_Induction->Endpoint Analysis Analyze serum (ALT, AST) and liver tissue (histology, lipid peroxidation, ferritin expression) Endpoint->Analysis End Data Interpretation Analysis->End

Caption: Workflow for the acute liver injury model.

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/J6 mice to the facility for at least one week before the experiment.

  • Grouping: Randomly divide the mice into experimental groups (n=6-8 per group is recommended):

    • Group 1: Vehicle control + APAP

    • Group 2: this compound (3 mg/kg) + APAP

    • Group 3: Ferrostatin-1 (3 mg/kg, as a positive control) + APAP

    • (Optional) Group 4: Vehicle control (no APAP)

  • Dosing:

    • Prepare this compound and Ferrostatin-1 in a suitable vehicle. The final injection volume should be consistent across all groups (e.g., 100 µL).

    • Administer the vehicle, this compound, or Ferrostatin-1 via intraperitoneal (i.p.) injection.

  • Induction of Liver Injury:

    • Two hours after the treatment, administer a single dose of APAP (typically 300-500 mg/kg, dissolved in warm saline) via i.p. injection.

  • Sample Collection:

    • At a predetermined time point after APAP administration (e.g., 6, 12, or 24 hours), euthanize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with cold PBS and collect liver tissue for histological analysis, protein extraction (for Western blot), and lipid peroxidation assays.

  • Endpoint Analysis:

    • Serum Analysis: Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum.

    • Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess liver damage.

    • Lipid Peroxidation: Homogenize a portion of the liver tissue and measure the levels of malondialdehyde (MDA) or other lipid peroxidation markers.

    • Protein Expression: Perform Western blot analysis on liver lysates to determine the expression levels of ferritin heavy chain (FTH1) and ferritin light chain (FTL). Immunohistochemistry can also be used to visualize ferritin expression in tissue sections.

General Protocol for In Vivo Cancer Models (Exploratory)

Disclaimer: The following is a general template. The optimal dosage, administration route, and treatment schedule for this compound in cancer models have not been established in the published literature. Researchers should conduct preliminary dose-finding and toxicity studies.

Materials:

  • This compound

  • Vehicle

  • Cancer cell line of interest (e.g., those known to be susceptible to ferroptosis)

  • Immunocompromised mice (e.g., nude or NSG mice) for xenograft models

  • Standard laboratory equipment for cell culture, tumor implantation, and animal monitoring

Experimental Workflow for a Xenograft Model:

Cancer_Model_Workflow Start Culture and prepare cancer cells for implantation Implantation Subcutaneously implant cancer cells into immunocompromised mice Start->Implantation Tumor_Growth Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³) Implantation->Tumor_Growth Grouping Randomize mice into treatment groups (Vehicle, this compound at different doses) Tumor_Growth->Grouping Treatment Administer treatment according to the determined schedule (e.g., daily, every other day) Grouping->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice when tumors reach the endpoint or at the end of the study Monitoring->Endpoint Analysis Excise tumors for analysis (weight, IHC, Western blot). Collect other tissues for toxicity assessment. Endpoint->Analysis End Data Interpretation Analysis->End

Caption: General workflow for a cancer xenograft model.

Procedure:

  • Dose-Finding Study (Pilot):

    • Administer a range of this compound doses to a small number of non-tumor-bearing mice to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity, such as weight loss, lethargy, and ruffled fur.

  • Xenograft Model Establishment:

    • Implant a suitable number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of immunocompromised mice.

  • Treatment Initiation:

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

    • Administer this compound or vehicle according to the chosen route (e.g., i.p., oral gavage) and schedule.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Record body weight at the same frequency to monitor for toxicity.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a set duration), euthanize the mice.

    • Excise the tumors and measure their weight.

    • Process tumor tissue for pharmacodynamic marker analysis (e.g., ferritin expression, lipid peroxidation) and histological examination.

    • Collect major organs (liver, kidney, spleen, etc.) for histological analysis to assess any potential off-target toxicity.

Concluding Remarks

This compound presents a promising therapeutic strategy for diseases where ferroptosis plays a pathological role. The provided data and protocols for the acute liver injury model offer a solid foundation for in vivo studies. Further research is warranted to explore the efficacy and optimal dosing of this compound in other disease models, particularly in oncology, where the induction of ferroptosis is a topic of significant interest. Researchers should exercise due diligence in designing and executing their studies, including necessary pilot experiments to establish optimal and safe dosing regimens for new models.

References

Application Notes and Protocols: Inhibition of Erastin-Induced Ferroptosis by YL-939

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It is distinct from other cell death modalities like apoptosis and necroptosis.[1] The induction of ferroptosis is a promising therapeutic strategy for various diseases, including cancer.[2][4] Erastin (B1684096) is a small molecule that potently induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to the depletion of glutathione (B108866) (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4).[5][6] This cascade results in the accumulation of lipid reactive oxygen species (ROS) and, ultimately, cell death.[5][7]

YL-939 is a novel, non-classical inhibitor of ferroptosis.[2][4] Unlike many other ferroptosis inhibitors, this compound is neither a radical-trapping antioxidant nor an iron chelator.[2][4][8] Its mechanism of action involves binding to prohibitin 2 (PHB2), which in turn promotes the expression of the iron storage protein ferritin.[2][4][8] The increased ferritin levels reduce the intracellular labile iron pool, thereby decreasing the susceptibility of cells to ferroptosis.[2][4][8] These application notes provide detailed protocols for utilizing this compound to inhibit erastin-induced ferroptosis in a research setting.

Signaling Pathways

Erastin-Induced Ferroptosis Pathway

Erastin initiates ferroptosis primarily by inhibiting system Xc-, which is composed of the subunits SLC7A11 and SLC3A2.[5][9] This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[5][10] The resulting depletion of GSH compromises the function of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[3][5] The inactivation of GPX4 leads to an accumulation of lipid ROS, which ultimately causes cell membrane damage and ferroptotic cell death.[5][7]

G Erastin Erastin SystemXc System Xc- (SLC7A11/SLC3A2) Erastin->SystemXc Inhibits Cystine_Uptake Cystine Uptake SystemXc->Cystine_Uptake Mediates GSH_Synthesis Glutathione (GSH) Synthesis Cystine_Uptake->GSH_Synthesis Required for GPX4 GPX4 Activity GSH_Synthesis->GPX4 Maintains Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Erastin-induced ferroptosis signaling pathway.
This compound Mechanism of Action

This compound functions as a ferroptosis inhibitor through a unique, non-classical pathway. It directly binds to prohibitin 2 (PHB2).[2][4][8] This interaction promotes the expression of ferritin, a protein complex responsible for iron storage.[2][4] By sequestering iron, ferritin reduces the size of the labile iron pool, which is the catalytically active form of iron that participates in the Fenton reaction to generate ROS.[11] Consequently, the reduction in labile iron diminishes lipid peroxidation and protects cells from ferroptosis.[2][4]

G YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin Ferritin Expression PHB2->Ferritin Promotes Labile_Iron Labile Iron Pool Ferritin->Labile_Iron Reduces Lipid_ROS Lipid ROS Accumulation Labile_Iron->Lipid_ROS Catalyzes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

This compound's non-classical ferroptosis inhibition pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for the use of this compound in inhibiting erastin-induced ferroptosis based on published studies.

Table 1: In Vitro Efficacy of this compound

Cell LineInducer (Concentration)This compound (Concentration)Incubation TimeAssayOutcomeReference
ES-2Erastin (10 µM)3 µM48 hMTT AssayIncreased cell viability[4]
HT1080Erastin (10 µM)5 µM10 hDual StainingIncreased living cells, decreased ferroptotic cells[4]
ES-2Erastin (10 µM)5 µM10 hC11-BODIPYReduced lipid ROS[8]
ES-2Erastin (10 µM)5 µM10 hMDA AssayReduced malondialdehyde levels[8]

Table 2: Key Protein Modulation by this compound

Cell LineTreatmentProteinModulationReference
ES-2This compoundFerritin (FTH1)Increased expression[8]
ES-2This compoundNCOA4Increased expression[8]
ES-2This compound or PHB2 knockdownSLC7A11No significant change[8]
ES-2This compound or PHB2 knockdownGPX4No significant change[8]

Experimental Protocols

General Experimental Workflow

The general workflow for studying the inhibitory effect of this compound on erastin-induced ferroptosis involves cell culture, treatment with erastin and this compound, and subsequent analysis of cell viability, lipid peroxidation, and protein expression.

G Start Cell Seeding Treatment Treatment with Erastin and/or this compound Start->Treatment Analysis Downstream Analysis Treatment->Analysis Viability Cell Viability Assay Analysis->Viability Lipid_ROS Lipid ROS Measurement Analysis->Lipid_ROS Western_Blot Western Blotting Analysis->Western_Blot

General experimental workflow for studying ferroptosis inhibition.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of this compound on cell viability in the presence of erastin.

Materials:

  • Cells (e.g., ES-2, HT1080)

  • 96-well plates

  • Complete cell culture medium

  • Erastin stock solution

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Treatment:

    • Prepare dilutions of erastin and this compound in complete medium.

    • Aspirate the old medium from the wells.

    • Add 100 µL of medium containing the desired concentrations of erastin (e.g., 10 µM) and/or this compound (e.g., 3 µM) to the respective wells. Include vehicle control (DMSO) and single-agent control wells.[4]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol measures lipid ROS, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[1][13]

Materials:

  • Cells cultured on glass coverslips or in appropriate imaging plates

  • Erastin and this compound

  • C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)

  • PBS or HBSS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with erastin and/or this compound as described in Protocol 1 for the desired time (e.g., 10 hours).[8]

  • Staining:

    • Prepare a working solution of C11-BODIPY 581/591 (e.g., 2.5 µM) in PBS or serum-free medium.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[14]

  • Washing: Wash the cells twice with PBS to remove excess probe.[14]

  • Imaging/Analysis:

    • Fluorescence Microscopy: Immediately image the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[14]

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer. Measure the fluorescence intensity in the green (e.g., FITC) and red (e.g., PE) channels.[15]

  • Data Analysis: Quantify the mean fluorescence intensity or the ratio of green to red fluorescence.

Protocol 3: Western Blotting for Ferroptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the this compound and ferroptosis pathways.

Materials:

  • Treated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PHB2, anti-Ferritin, anti-GPX4, anti-SLC7A11, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.[9]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Troubleshooting and Interpretation

  • High background in Western Blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • No effect of this compound: Confirm the potency and stability of the this compound compound. Ensure the chosen cell line is sensitive to erastin-induced ferroptosis. Titrate the concentration of this compound.

  • Inconsistent cell viability results: Ensure consistent cell seeding density and proper handling during the assay. Check for potential cytotoxicity of the vehicle (DMSO).

  • Interpretation: A successful experiment will show that co-treatment with this compound rescues the decrease in cell viability caused by erastin. This should be accompanied by a reduction in lipid ROS levels and an upregulation of ferritin, without significant changes in the core components of the system Xc-/GSH/GPX4 axis.[8]

References

Application Notes and Protocols: YL-939 as a Novel Ferroptosis Inhibitor in HT-1080 and Other Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic target for a variety of diseases, including cancer. YL-939 is a novel small molecule that has been identified as a non-classical inhibitor of ferroptosis. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct mechanism.[1][2] These application notes provide a comprehensive overview of the effects of this compound in the human fibrosarcoma cell line HT-1080 and other cancer cell lines, along with detailed protocols for its study.

Mechanism of Action

This compound directly binds to prohibitin 2 (PHB2), a scaffold protein with roles in mitochondrial function and cell signaling.[1][2] This interaction promotes the expression of ferritin, a key intracellular iron storage protein.[1] By sequestering intracellular iron, ferritin reduces the labile iron pool, thereby decreasing the susceptibility of cancer cells to ferroptosis.[1] This unique mechanism of action positions this compound as a valuable tool for studying ferroptosis and as a potential therapeutic agent. The signaling pathway is distinct from other known ferroptosis regulatory pathways, such as those involving GPX4 or FSP1.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal effective concentration (EC50) of this compound in protecting various cancer cell lines from erastin-induced ferroptosis.

Cell LineCancer TypeEC50 (µM)
HT-1080Fibrosarcoma0.14
ES-2Ovarian Carcinoma~0.1
Miapaca-2Pancreatic Carcinoma0.25
Calu-1Lung Carcinoma0.16
HCT116Colorectal Carcinoma0.16
SHSY5YNeuroblastoma0.24

Data compiled from literature reports.[1]

Mandatory Visualizations

YL939_Signaling_Pathway cluster_cell Cancer Cell YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin_mRNA Ferritin mRNA PHB2->Ferritin_mRNA Promotes Transcription Ferritin Ferritin Ferritin_mRNA->Ferritin Translation Iron Labile Iron Pool Ferritin->Iron Sequesters Iron Lipid_Peroxidation Lipid Peroxidation Iron->Lipid_Peroxidation Catalyzes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays start Seed HT-1080 cells in 96-well plates inducer Induce Ferroptosis (e.g., with Erastin) start->inducer treatment Treat with this compound (Dose-response) inducer->treatment viability Cell Viability Assay (MTT Assay) treatment->viability western Western Blot Analysis (PHB2, Ferritin) treatment->western iron Iron Level Measurement treatment->iron

Caption: General experimental workflow for evaluating this compound activity.

Experimental Protocols

Cell Culture
  • Cell Line: HT-1080 (Human Fibrosarcoma)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Induction of Ferroptosis
  • Inducer: Erastin (B1684096) is a commonly used small molecule to induce ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-.

  • Protocol:

    • Seed HT-1080 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • The next day, remove the growth medium and replace it with fresh medium containing the desired concentration of erastin (e.g., 1-10 µM).

    • Incubate the cells for the desired time period (e.g., 24-48 hours) before proceeding with downstream assays.

This compound Treatment
  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • On the day of the experiment, dilute the this compound stock solution in the cell culture medium to achieve the desired final concentrations.

  • For protection assays, co-treat the cells with erastin and varying concentrations of this compound.

  • Include a vehicle control (DMSO) in all experiments.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

    • After incubation, add 100 µL of the solubilization solution to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

    • Incubate the plate at 37°C for an additional 4 hours or until the formazan is fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

This protocol provides a general framework for western blotting.

  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Protein Extraction:

      • After treatment, wash the cells with ice-cold PBS.

      • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

      • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

      • Determine the protein concentration using a BCA assay.

    • Gel Electrophoresis:

      • Denature protein samples by boiling in Laemmli buffer.

      • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

      • Run the gel until adequate separation of proteins is achieved.

    • Protein Transfer:

      • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against PHB2, Ferritin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Detection:

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Quantify band intensities using densitometry software.

Conclusion

This compound represents a novel and potent inhibitor of ferroptosis with a unique mechanism of action centered on the PHB2-ferritin axis. Its efficacy in HT-1080 and other cancer cell lines makes it a valuable research tool for dissecting the intricacies of ferroptosis and for exploring new therapeutic strategies in cancer and other diseases where ferroptosis plays a pathogenic role. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound in their own experimental systems.

References

Application Notes and Protocols for the Preparation of YL-939 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: YL-939 is a potent and non-classical inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Unlike many other ferroptosis inhibitors, this compound does not function as an antioxidant or an iron chelator.[2][3] Its mechanism of action involves binding to its biological target, prohibitin 2 (PHB2).[2][3][4] This interaction promotes the expression of the iron storage protein ferritin, leading to a reduction in intracellular iron levels and thereby decreasing the cell's susceptibility to ferroptosis.[2][3][4] this compound has demonstrated efficacy in various cell-based assays, with IC50 values in the sub-micromolar range, and has shown therapeutic potential in preclinical models of ferroptosis-related diseases, such as acute liver injury.[1][2]

Proper preparation of a this compound stock solution is the first critical step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Chemical Name 8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine[5]
Molecular Formula C₂₅H₂₆N₆O[5]
Molecular Weight 426.52 g/mol [5]
Appearance Off-white to light yellow solid[1]
Purity ≥98% (as typically supplied for research use)
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)[1]
Solubility in DMSO 100 mg/mL (equivalent to 234.46 mM)[1]

Experimental Protocols

Materials and Equipment:
  • This compound powder

  • Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials (amber or covered in foil)

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for warming)

  • Ultrasonic bath (optional, for sonication)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution:

This protocol describes the preparation of a 10 mM stock solution in DMSO. Calculations can be adjusted accordingly for different desired concentrations.

  • Preparation and Weighing:

    • Before starting, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.

    • In a fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.265 mg of this compound.

      • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 426.52 g/mol = 0.004265 g = 4.265 mg

    • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of high-quality, anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO. It is crucial to use newly opened DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Assisted Solubilization (If Necessary):

    • If the compound does not fully dissolve after vortexing, gentle warming and sonication can be applied.

    • Warming: Warm the solution in a water bath or heat block set to a maximum of 60°C for 5-10 minutes.[1] Do not overheat, as it may degrade the compound.

    • Sonication: Place the tube in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure all solid particles have dissolved and the solution is clear.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) tubes.

    • Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.[1]

    • Store the aliquots according to the recommended conditions outlined in the storage table below.

Stock Solution Storage Conditions:
Storage TemperatureShelf LifeNotesReference
-20°C Up to 1 monthSuitable for short- to medium-term storage.[1]
-80°C Up to 6 monthsRecommended for long-term storage to ensure maximum stability.[1]

Note: Before use, thaw a single aliquot at room temperature and ensure the solution is clear before diluting it into your experimental medium. Avoid storing diluted aqueous solutions for more than one day.

Visualizations

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing a this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_check Solubility Check cluster_assist Assisted Solubilization cluster_store Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Fully Dissolved? vortex->check_sol assist Warm (to 60°C) and/or Sonicate check_sol->assist No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes assist->vortex store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of this compound

This diagram illustrates the mechanism of action of this compound in inhibiting ferroptosis.

G YL939 This compound PHB2 PHB2 (Prohibitin 2) YL939->PHB2 Binds to Ferritin_exp Increased Ferritin (FTH1, FTL) Expression PHB2->Ferritin_exp Promotes Iron Reduced Intracellular Labile Iron Pool Ferritin_exp->Iron Ferroptosis Ferroptosis Inhibition Iron->Ferroptosis

Caption: Mechanism of this compound in ferroptosis inhibition.

References

YL-939: Application Notes and Protocols for a Novel Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

YL-939 is a potent and specific, non-classical inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct mechanism by targeting Prohibitin 2 (PHB2). The binding of this compound to PHB2 promotes the expression of ferritin, an iron storage protein. This leads to a reduction in the intracellular labile iron pool, thereby decreasing cellular susceptibility to ferroptosis. These application notes provide detailed protocols for the use of this compound in cell-based assays and offer guidance on its solubility and handling.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₅H₂₆N₆O
Molecular Weight 426.52 g/mol
CAS Number 3023925-68-7
Appearance To be determined
Purity >98%

Solubility

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, based on its use in various cell-based assays, it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and can be further diluted in aqueous cell culture media.

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Aqueous Buffers/Media Sparingly SolubleDilute DMSO stock solution in aqueous buffers for final working concentrations. Avoid preparing high-concentration stock solutions directly in aqueous buffers.

For optimal results, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.

Storage and Handling

  • Solid Compound: Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). The compound should be kept in a dry and dark environment.[1]

  • Stock Solutions: Store DMSO stock solutions at -20°C for long-term storage or at 0-4°C for short-term use.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound inhibits ferroptosis through a novel mechanism that does not involve direct antioxidant activity or iron chelation.[2][3]

  • Target Binding: this compound directly binds to Prohibitin 2 (PHB2).[2][3]

  • Ferritin Upregulation: The this compound/PHB2 complex promotes the expression of ferritin, the primary intracellular iron storage protein.[2][3]

  • Iron Sequestration: Increased ferritin levels lead to the sequestration of intracellular labile iron.

  • Ferroptosis Inhibition: By reducing the availability of free iron, this compound prevents the iron-dependent lipid peroxidation that is characteristic of ferroptosis.

YL939_Pathway YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin Ferritin Expression (FTH1, FTL) PHB2->Ferritin Promotes Iron Labile Iron Pool Ferritin->Iron Sequesters Ferroptosis Ferroptosis Iron->Ferroptosis Inhibits

This compound Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.27 mg of this compound (Molecular Weight = 426.52 g/mol ).

  • Add the appropriate volume of DMSO to the vial.

  • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: In Vitro Ferroptosis Inhibition Assay

This protocol provides a general workflow for assessing the ferroptosis-inhibiting activity of this compound in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells in a 96-well plate pretreatment Pre-treat cells with this compound cell_seeding->pretreatment compound_prep Prepare this compound serial dilutions compound_prep->pretreatment inducer Add Ferroptosis Inducer (e.g., Erastin) pretreatment->inducer incubation Incubate for 24-48 hours inducer->incubation viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) incubation->viability data_analysis Data Analysis and IC50 Calculation viability->data_analysis

Workflow for Ferroptosis Inhibition Assay

Materials:

  • Cancer cell line susceptible to ferroptosis (e.g., HT-1080, ES-2)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A typical final concentration range to test is 0.01 µM to 10 µM.

    • Prepare a solution of the ferroptosis inducer at the desired final concentration (e.g., 10 µM Erastin).

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Induction of Ferroptosis:

    • Add the ferroptosis inducer to all wells except for the untreated control wells.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the cell viability against the log concentration of this compound to determine the half-maximal effective concentration (EC₅₀). This compound has been shown to protect various cell lines from erastin-induced ferroptosis with EC₅₀ values in the range of 0.14 µM to 0.25 µM.[4]

Troubleshooting

ProblemPossible CauseSolution
Precipitation of this compound in aqueous solution Exceeded solubility limit.Prepare a higher concentration stock solution in DMSO and dilute it further in the final aqueous medium. Ensure the final DMSO concentration is low and consistent across all experimental conditions.
No inhibition of ferroptosis observed Inappropriate cell line; incorrect concentration of inducer or inhibitor.Use a cell line known to be sensitive to the chosen ferroptosis inducer. Optimize the concentration of the ferroptosis inducer to achieve approximately 50% cell death. Test a wider concentration range of this compound.
High background in cell viability assay Contamination; incorrect assay procedure.Ensure aseptic techniques are followed. Carefully follow the manufacturer's protocol for the cell viability assay.

References

Application Notes and Protocols for YL-939, a Novel Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to YL-939

This compound is a novel small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct mechanism.[1][3][4] Its direct biological target has been identified as Prohibitin 2 (PHB2), a multifunctional protein primarily located in the mitochondria.[1][3][4]

The binding of this compound to PHB2 initiates a signaling cascade that leads to the increased expression of ferritin, the primary intracellular iron storage protein.[1][4] This upregulation of ferritin results in the sequestration of intracellular iron, thereby reducing the labile iron pool available to catalyze the Fenton reaction and subsequent lipid peroxidation, ultimately rendering cells less susceptible to ferroptotic stimuli.[1][4] Preclinical studies have demonstrated the potential of this compound in mitigating tissue damage in a mouse model of acute liver injury, highlighting its therapeutic promise for diseases associated with ferroptosis.[3][4]

Mechanism of Action Signaling Pathway

The proposed signaling pathway for this compound's inhibition of ferroptosis is depicted below.

YL939_Pathway YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin_exp Increased Ferritin (FTH1/FTL) Expression PHB2->Ferritin_exp Promotes Iron Decreased Labile Iron Pool Ferritin_exp->Iron Leads to Ferroptosis Inhibition of Ferroptosis Iron->Ferroptosis

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cell lines and its effect on ferritin expression.

Table 1: In Vitro Efficacy of this compound Against Erastin-Induced Ferroptosis

Cell LineEC₅₀ (µM)
ES-20.09
HT-10800.14
Miapaca-20.25
Calu-10.16
HCT1160.16
SHSY5Y0.24
Data sourced from Yang et al., 2022.[4]

Table 2: Effect of this compound on Ferritin Expression in ES-2 Cells

TreatmentFTH1 mRNA Expression (Fold Change)FTL mRNA Expression (Fold Change)Ferritin Protein Expression
Control1.01.0Baseline
This compound (1 µM)IncreasedIncreasedIncreased
This compound (3 µM)Further IncreasedFurther IncreasedFurther Increased
This compound (10 µM)Substantially IncreasedSubstantially IncreasedSubstantially Increased
Data qualitatively summarized from Yang et al., 2022.[4]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Experimental Workflow Overview

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_mechanism Mechanism of Action cluster_in_vivo In Vivo Studies cluster_evaluation Efficacy Evaluation Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Mechanism Mechanism of Action Studies Treatment->Mechanism Western_Blot Western Blot (PHB2, Ferritin) Mechanism->Western_Blot RT_qPCR RT-qPCR (FTH1, FTL) Mechanism->RT_qPCR TEM Transmission Electron Microscopy Mechanism->TEM Binding_Assay Binding Assays (SPR, DSF) Mechanism->Binding_Assay Animal_Model Acute Liver Injury Mouse Model Drug_Admin This compound Administration Animal_Model->Drug_Admin Evaluation Efficacy Evaluation Drug_Admin->Evaluation Serum_Analysis Serum Analysis (ALT, AST) Evaluation->Serum_Analysis Histology Histology (H&E) Evaluation->Histology IHC Immunohistochemistry (Ferritin) Evaluation->IHC

Caption: General experimental workflow for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the protective effect of this compound against ferroptosis-inducing agents.

Materials:

  • Cells of interest (e.g., ES-2, HT-1080)

  • Complete cell culture medium

  • This compound

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induce ferroptosis by adding a ferroptosis-inducing agent (e.g., 10 µM Erastin) to the wells. Include appropriate vehicle controls.

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein expression of PHB2 and ferritin (FTH1 and FTL).

Materials:

  • Cells or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PHB2, anti-FTH1, anti-FTL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse cells or tissues in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-PHB2 (1:1000), anti-FTH1 (1:1000), anti-FTL (1:1000), anti-β-actin (1:5000).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software and normalize to the loading control (β-actin).

Reverse Transcription-Quantitative PCR (RT-qPCR)

Objective: To measure the effect of this compound on the mRNA expression of ferritin heavy chain (FTH1) and light chain (FTL).

Materials:

  • Treated cells or tissues

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for FTH1, FTL, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Primer Sequences (Human):

  • FTH1 Forward: 5'-TGAAGCTGCAGAACCAACGAGG-3'[5]

  • FTH1 Reverse: 5'-GCACACTCCATTGCATTCAGCC-3'[5]

  • FTL Forward: 5'-GGCTTCTATTTCGACCGCGA-3'[6]

  • FTL Reverse: 5'-TTTCATGGCGTCTGGGGTTT-3'[6]

  • GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'

  • GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

Protocol:

  • Extract total RNA from cells or tissues using an RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers.

  • Perform qPCR using a standard three-step cycling protocol.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

In Vivo Study: Acetaminophen (APAP)-Induced Acute Liver Injury Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of ferroptosis-related acute liver injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Acetaminophen (APAP)

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Anesthesia

  • Blood collection tubes

  • 4% paraformaldehyde

  • ALT and AST assay kits

Protocol:

  • Fast mice overnight before APAP administration.

  • Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 2 hours prior to APAP challenge.

  • Induce liver injury by i.p. injection of APAP (e.g., 300-500 mg/kg).

  • At a predetermined time point (e.g., 6-24 hours) post-APAP injection, anesthetize the mice and collect blood via cardiac puncture.

  • Euthanize the mice and perfuse the liver with PBS.

  • Collect liver tissue for histological analysis (fix in 4% paraformaldehyde) and molecular analysis (snap-freeze in liquid nitrogen).

  • Measure serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels using commercial kits.

  • Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry for ferritin on paraffin-embedded liver sections.

Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

These application notes and protocols provide a comprehensive guide for researchers to investigate the biological activities of this compound. The provided methodologies can be adapted and optimized for specific experimental needs.

References

Application Notes and Protocols for Measuring the Effect of YL-939 on Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has been implicated in various pathological conditions, making it a promising target for therapeutic intervention. YL-939 is a novel small molecule inhibitor of ferroptosis that acts through a non-classical mechanism. Unlike traditional ferroptosis inhibitors that are antioxidants or iron chelators, this compound targets Prohibitin 2 (PHB2). The binding of this compound to PHB2 promotes the expression of ferritin, an iron storage protein, which in turn reduces the intracellular labile iron pool and decreases susceptibility to ferroptosis.

These application notes provide detailed protocols for researchers to investigate and quantify the inhibitory effect of this compound on ferroptosis in cellular models. The described methods include the assessment of lipid peroxidation, analysis of key protein markers, and observation of mitochondrial morphology.

Key Experimental Workflows

To comprehensively evaluate the efficacy of this compound as a ferroptosis inhibitor, a multi-faceted approach is recommended. This involves inducing ferroptosis in a cellular model, treating the cells with this compound, and then assessing various hallmarks of ferroptosis. A typical experimental workflow is depicted below.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Ferroptosis Assessment cluster_data Data Analysis & Interpretation cell_culture Seed Cells inducer Induce Ferroptosis (e.g., Erastin, RSL3) cell_culture->inducer treatment Treat with this compound inducer->treatment lipid_ros Lipid ROS Measurement (C11-BODIPY) treatment->lipid_ros mda_assay MDA Assay treatment->mda_assay western_blot Western Blotting treatment->western_blot tem Transmission Electron Microscopy treatment->tem data_analysis Quantify & Compare Results lipid_ros->data_analysis mda_assay->data_analysis western_blot->data_analysis tem->data_analysis

Caption: Experimental workflow for assessing this compound's effect on ferroptosis.

Signaling Pathway of this compound in Ferroptosis Inhibition

This compound inhibits ferroptosis through a unique mechanism involving the PHB2/ferritin axis. The diagram below illustrates the proposed signaling pathway.

yl939_pathway cluster_cell Cellular Environment YL939 This compound PHB2 PHB2 YL939->PHB2 binds to Ferritin_exp Increased Ferritin (FTH1, FTL) Expression PHB2->Ferritin_exp promotes Labile_Iron Labile Iron Pool (LIP) Ferritin_exp->Labile_Iron sequesters Fe2+ Ferroptosis_Inhibition Ferroptosis Inhibition Ferritin_exp->Ferroptosis_Inhibition leads to Lipid_ROS Lipid ROS Labile_Iron->Lipid_ROS catalyzes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: Proposed signaling pathway of this compound in ferroptosis inhibition.

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for preparing cell cultures and treating them with a ferroptosis inducer and this compound.

Materials:

  • Cell line susceptible to ferroptosis (e.g., HT-1080, ES-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture plates (e.g., 6-well, 96-well)

Protocol:

  • Seed cells in the appropriate cell culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare stock solutions of the ferroptosis inducer and this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of the ferroptosis inducer (e.g., 10 µM Erastin) and/or this compound (e.g., 1-10 µM). Include a vehicle-treated control group.

  • Incubate the cells for the desired time period (e.g., 10-24 hours).

  • Proceed with the desired downstream assays.

Measurement of Lipid Reactive Oxygen Species (ROS) by Flow Cytometry

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid ROS, a key indicator of ferroptosis.

Materials:

  • Treated cells from Protocol 1

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Accutase or trypsin for cell detachment

  • Flow cytometer

Protocol:

  • Following treatment, harvest the cells by detaching them with Accutase or trypsin.

  • Wash the cells once with PBS and resuspend them in fresh culture medium.

  • Add C11-BODIPY 581/591 to the cell suspension at a final concentration of 1-2 µM.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess probe.

  • Resuspend the cells in PBS for flow cytometry analysis.

  • Analyze the cells on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE-Texas Red).

  • The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

Malondialdehyde (MDA) Assay

This protocol measures the levels of malondialdehyde (MDA), a stable end-product of lipid peroxidation.

Materials: *

Application of YL-939 in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death, as a key contributor to the pathology of these conditions. YL-939 is a novel, non-classical small molecule inhibitor of ferroptosis that presents a promising avenue for therapeutic intervention. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct mechanism by targeting Prohibitin 2 (PHB2).[1][2] This document provides detailed application notes and protocols for the investigation of this compound in neurodegenerative disease research.

Mechanism of Action of this compound

This compound has been identified as a specific binder of Prohibitin 2 (PHB2), a scaffold protein located in the inner mitochondrial membrane.[1][2] The binding of this compound to PHB2 initiates a signaling cascade that ultimately leads to the increased expression of ferritin, the primary intracellular iron storage protein.[1][3] By sequestering free intracellular iron, ferritin reduces the labile iron pool, thereby mitigating iron-dependent lipid peroxidation and subsequent ferroptotic cell death.[1][3]

The significance of this mechanism in the context of neurodegenerative diseases is underscored by research demonstrating a direct link between PHB2 and neuropathology. Studies have shown that the loss of PHB2 in the forebrain of mice leads to mitochondrial dysfunction, tau hyperphosphorylation, and significant neurodegeneration, hallmarks of Alzheimer's disease.[4][5] This suggests that by modulating PHB2 activity, this compound could potentially protect against the pathological cascades observed in neurodegenerative conditions.

Data Presentation: In Vitro Efficacy of this compound

While direct experimental data of this compound in neurodegenerative models is currently limited, the following tables summarize its known quantitative effects in other cell-based assays, which can serve as a reference for designing neuroprotection studies.

Table 1: Dose-Response of this compound in Inducing Ferritin Expression

This compound Concentration (µM)Ferritin Heavy Chain (FTH1) mRNA Expression (Fold Change)Ferritin Light Chain (FTL) mRNA Expression (Fold Change)
0 (Control)1.01.0
11.5 ± 0.21.3 ± 0.1
52.8 ± 0.42.1 ± 0.3
104.2 ± 0.53.5 ± 0.4

Note: Data are hypothetical and presented for illustrative purposes, based on the known mechanism of this compound to guide experimental design.

Table 2: Protective Effect of this compound Against Erastin-Induced Ferroptosis

TreatmentCell Viability (%)Malondialdehyde (MDA) Levels (nmol/mg protein)
Control100 ± 50.5 ± 0.1
Erastin (10 µM)45 ± 42.8 ± 0.3
Erastin (10 µM) + this compound (1 µM)65 ± 51.5 ± 0.2
Erastin (10 µM) + this compound (5 µM)85 ± 60.8 ± 0.1

Note: Data are hypothetical and presented for illustrative purposes, based on published effects of this compound in non-neuronal cells, to guide experimental design.

Mandatory Visualization

YL_939_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular YL-939_ext This compound PHB2 PHB2 YL-939_ext->PHB2 Binds to Ferritin_Expression Increased Ferritin Expression PHB2->Ferritin_Expression Promotes Iron_Sequestration Iron Sequestration Ferritin_Expression->Iron_Sequestration Reduced_LIP Reduced Labile Iron Pool (LIP) Iron_Sequestration->Reduced_LIP Lipid_Peroxidation Lipid Peroxidation Reduced_LIP->Lipid_Peroxidation Inhibits Reduced_Ferroptosis Inhibition of Ferroptosis Lipid_Peroxidation->Reduced_Ferroptosis In_Vitro_Workflow Start Start Differentiate_SHSY5Y Differentiate SH-SY5Y cells Start->Differentiate_SHSY5Y Pretreat_YL939 Pre-treat with This compound Differentiate_SHSY5Y->Pretreat_YL939 Expose_Abeta Expose to Aβ oligomers Pretreat_YL939->Expose_Abeta Assess_Outcomes Assess Outcomes: - Cell Viability - Lipid Peroxidation - Iron Levels - Protein Expression - Tau Phosphorylation Expose_Abeta->Assess_Outcomes End End Assess_Outcomes->End In_Vivo_Workflow Start Start Treat_Mice Treat APP/PS1 mice with this compound Start->Treat_Mice Behavioral_Tests Conduct Behavioral Tests Treat_Mice->Behavioral_Tests Tissue_Collection Collect Brain Tissue Behavioral_Tests->Tissue_Collection Analyze_Tissue Analyze Tissue: - Immunohistochemistry - Biochemical Assays - Western Blot Tissue_Collection->Analyze_Tissue End End Analyze_Tissue->End

References

YL-939: Application Notes and Protocols for Ischemia-Reperfusion Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is a significant contributor to morbidity and mortality in various clinical conditions, including myocardial infarction, stroke, and organ transplantation.[1][2][3][4] A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, as a key mechanism in I/R injury.[2][3][5]

YL-939 is a novel and potent small-molecule inhibitor of ferroptosis.[6][7][8] Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, this compound exhibits a unique mechanism of action by directly targeting Prohibitin 2 (PHB2).[6][9][10] The binding of this compound to PHB2 promotes the expression of ferritin, an intracellular iron storage protein. This, in turn, reduces the labile iron pool, thereby decreasing cellular susceptibility to ferroptosis.[6][9] These characteristics make this compound a promising therapeutic candidate for mitigating I/R injury.

These application notes provide a comprehensive overview of this compound and detailed protocols for its application in preclinical models of ischemia-reperfusion injury.

This compound: Key Characteristics and Quantitative Data

This compound is a potent inhibitor of ferroptosis across various cell lines. Its efficacy is demonstrated by its low micromolar and sub-micromolar half-maximal inhibitory concentrations (IC50).

Cell LineIC50 (µM)Reference
HT-10800.14[11]
Miapaca-20.25[11]
Calu-10.16[11]
HCT1160.16[11]
SHSY5Y0.24[11]

The primary mechanism of this compound involves the upregulation of ferritin, leading to a reduction in intracellular iron levels.

TreatmentEffect on Ferritin Protein ExpressionEffect on Intracellular Fe2+Reference
This compound (3 µM; 10 h; ES-2 cells)IncreasedDecreased[8][12]

Signaling Pathway of this compound in Ferroptosis Inhibition

The mechanism of action of this compound distinguishes it from other ferroptosis inhibitors. The following diagram illustrates the signaling pathway.

YL939_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm YL-939_ext This compound YL-939_int This compound YL-939_ext->YL-939_int Cellular Uptake PHB2 PHB2 YL-939_int->PHB2 Binds to Ferritin_exp Increased Ferritin Expression PHB2->Ferritin_exp Promotes Iron Labile Iron Pool (Fe2+) Ferritin_exp->Iron Sequesters Ferroptosis Ferroptosis Ferritin_exp->Ferroptosis Inhibits Lipid_ROS Lipid Peroxidation Iron->Lipid_ROS Catalyzes Lipid_ROS->Ferroptosis Induces

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Experimental Protocols

The following protocols are provided as a guide for investigating the therapeutic potential of this compound in established models of ischemia-reperfusion injury.

In Vivo Model: Myocardial Ischemia-Reperfusion Injury in Rodents

This protocol describes the surgical procedure to induce myocardial I/R injury in rats or mice to evaluate the cardioprotective effects of this compound.

Experimental Workflow:

in_vivo_workflow Animal_Prep Animal Preparation (Anesthesia, Ventilation) Thoracotomy Thoracotomy Animal_Prep->Thoracotomy LAD_Ligation LAD Coronary Artery Ligation (e.g., 30-45 min ischemia) Thoracotomy->LAD_Ligation YL939_Admin This compound or Vehicle Administration (e.g., intravenous, intraperitoneal) LAD_Ligation->YL939_Admin Reperfusion Reperfusion (Release of ligation, e.g., 2-24h) YL939_Admin->Reperfusion Outcome Outcome Assessment Reperfusion->Outcome

Caption: Workflow for in vivo myocardial ischemia-reperfusion studies.

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Rodent ventilator

  • Surgical instruments

  • Suture material (e.g., 6-0 silk)

  • Triphenyltetrazolium chloride (TTC)

  • Evans Blue dye (optional)

Procedure:

  • Animal Preparation: Anesthetize the animal and initiate mechanical ventilation.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a slipknot.

  • Ischemia: Maintain the ligation for the desired ischemic period (e.g., 30-45 minutes).

  • Drug Administration: Administer this compound or vehicle at a predetermined dose and route (e.g., intraperitoneally 2 hours prior to ischemia or intravenously just before reperfusion). A suggested in vivo dose, based on acute liver injury models, is 3 mg/kg.[8]

  • Reperfusion: Release the slipknot to allow reperfusion for the desired duration (e.g., 2 to 24 hours).

  • Infarct Size Assessment:

    • At the end of reperfusion, re-ligate the LAD at the same location.

    • If desired, perfuse with Evans Blue dye to delineate the area at risk (AAR).

    • Excise the heart and slice it into transverse sections.

    • Incubate the slices in 1% TTC solution to differentiate between viable (red) and infarcted (white) tissue.

    • Image the slices and quantify the infarct size as a percentage of the AAR or total ventricular area.

  • Biochemical and Histological Analysis: Collect blood samples for cardiac troponin, AST, and ALT analysis. Fix heart tissue in formalin for H&E and immunohistochemical staining (e.g., for markers of ferroptosis like 4-HNE, GPX4).

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This protocol simulates I/R injury in vitro using cell cultures (e.g., cardiomyocytes, neurons, or endothelial cells) to investigate the direct cellular effects of this compound.

Experimental Workflow:

in_vitro_workflow Cell_Culture Cell Culture to Confluence YL939_Pretreat Pre-treatment with this compound or Vehicle Cell_Culture->YL939_Pretreat OGD Oxygen-Glucose Deprivation (OGD) (Glucose-free medium, hypoxic chamber) YL939_Pretreat->OGD Reoxygenation Reoxygenation (Normal medium and normoxia) OGD->Reoxygenation Assessment Cell Viability and Mechanistic Assays Reoxygenation->Assessment

Caption: Workflow for in vitro OGD/R experiments.

Materials:

  • This compound

  • Appropriate cell line (e.g., H9c2 cardiomyocytes, primary neurons)

  • Glucose-free culture medium (e.g., DMEM)

  • Hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2)

  • Reagents for viability assays (e.g., MTT, LDH)

  • Reagents for measuring ROS and lipid peroxidation (e.g., DCFH-DA, C11-BODIPY)

  • Reagents for measuring intracellular iron (e.g., Phen Green SK)

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Drug Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1-10 µM) for a specified duration (e.g., 2-4 hours) before OGD.

  • Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium. Place the cells in a hypoxic chamber for a duration determined by the cell type's sensitivity (e.g., 2-6 hours).

  • Reoxygenation: Remove the cells from the hypoxic chamber, replace the glucose-free medium with normal culture medium, and return them to a normoxic incubator for a specified period (e.g., 12-24 hours).

  • Assessment of Cell Viability: Measure cell viability using standard assays such as MTT or by quantifying LDH release into the culture medium.

  • Mechanistic Studies:

    • Lipid Peroxidation: Measure lipid ROS using C11-BODIPY staining and flow cytometry.

    • Intracellular Iron: Quantify the labile iron pool using a fluorescent probe like Phen Green SK.

    • Protein Expression: Analyze the expression of key proteins in the ferroptosis pathway (e.g., PHB2, ferritin, GPX4, NCOA4) by Western blotting or immunofluorescence.

Expected Outcomes and Data Interpretation

Treatment with this compound is expected to protect against I/R-induced cell death and tissue damage.

ModelParameterExpected Outcome with this compound Treatment
In Vivo Myocardial I/R Myocardial Infarct SizeReduction in infarct size
Cardiac Function (Echocardiography)Improvement in parameters like ejection fraction
Serum Biomarkers (cTnI, AST, ALT)Decrease in circulating levels
Ferroptosis Markers (4-HNE)Reduced staining in tissue sections
In Vitro OGD/R Cell Viability (MTT, LDH)Increased cell viability, decreased LDH release
Lipid Peroxidation (C11-BODIPY)Reduced fluorescence intensity
Intracellular Iron (Phen Green SK)Reduced fluorescence intensity
Ferritin ExpressionIncreased protein levels

Conclusion

This compound represents a novel investigational tool and a potential therapeutic agent for diseases where ischemia-reperfusion injury is a key pathological component. Its unique mechanism of action, targeting the PHB2/ferritin/iron axis to inhibit ferroptosis, offers a promising strategy to mitigate the detrimental effects of I/R. The protocols outlined in these application notes provide a framework for researchers to explore the efficacy and mechanisms of this compound in relevant preclinical models.

References

Application Notes and Protocols: Assessing the Impact of YL-939 on Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-939 is a novel small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct mechanism by targeting Prohibitin 2 (PHB2).[1][2] The binding of this compound to PHB2 promotes the expression of ferritin, an iron storage protein.[1][2] This upregulation of ferritin leads to a reduction in the intracellular labile iron pool, thereby mitigating iron-catalyzed lipid peroxidation and protecting cells from ferroptotic death.[1][2]

These application notes provide detailed protocols for assessing the inhibitory effect of this compound on lipid peroxidation, a key hallmark of ferroptosis. The primary methods described are the measurement of malondialdehyde (MDA), a stable end-product of lipid peroxidation, and the detection of cellular reactive oxygen species (ROS).

Data Presentation

The following tables summarize the reported effects of this compound on markers of lipid peroxidation.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels in Erastin-Induced Ferroptosis in ES-2 Cells

Treatment GroupRelative MDA Level (Normalized to Control)
Control (DMSO)1.0
Erastin (10 µM)~4.5
Erastin (10 µM) + this compound (5 µM)~1.5

Data is an approximate representation based on graphical data from Yang, et al. (2022).[1]

Table 2: In Vivo Effect of this compound on Malondialdehyde (MDA) Levels in a Ferroptosis-Related Acute Liver Injury Model

Treatment GroupRelative MDA Level in Liver Tissue (Normalized to Control)Relative MDA Level in Serum (Normalized to Control)
Control1.01.0
APAP (Acetaminophen)~2.5~2.0
APAP + this compound~1.2~1.1
APAP + Ferrostatin-1 (Fer-1)~1.3~1.2

Data is an approximate representation based on graphical data from Yang, et al. (2022).[1]

Signaling Pathway of this compound in the Inhibition of Lipid Peroxidation

The mechanism by which this compound inhibits lipid peroxidation is initiated by its binding to PHB2. This interaction triggers a signaling cascade that culminates in the reduction of cellular iron, a critical catalyst for the formation of lipid peroxides.

YL939_Pathway cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects cluster_outcome Outcome YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin Increased Ferritin Expression PHB2->Ferritin Promotes Iron Decreased Intracellular Labile Iron Ferritin->Iron Sequesters Iron LipidPeroxidation Inhibition of Lipid Peroxidation Iron->LipidPeroxidation Reduces Catalyst for

Caption: Signaling pathway of this compound in inhibiting lipid peroxidation.

Experimental Protocols

The following are detailed protocols to assess the impact of this compound on lipid peroxidation.

Protocol 1: Measurement of Malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures MDA, a major secondary product of lipid peroxidation.

Materials:

  • Cells or tissue homogenates

  • This compound

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Malondialdehyde (MDA) standard

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Pre-treat cells with desired concentrations of this compound for a specified time.

    • Induce ferroptosis by adding a ferroptosis inducer (e.g., 10 µM Erastin) and co-incubate with this compound for the desired duration.

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells or homogenize tissue samples on ice.

    • Centrifuge the lysate/homogenate to pellet cellular debris.

  • TBARS Reaction:

    • To 100 µL of the supernatant, add 200 µL of 10% TCA to precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 3000 x g for 15 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

    • Incubate at 95-100°C for 15-30 minutes.

    • Cool the samples on ice to stop the reaction.

  • Measurement:

    • Transfer 150 µL of each sample and standard to a 96-well plate.

    • Measure the absorbance at 532 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the MDA standards.

    • Calculate the MDA concentration in the samples based on the standard curve.

    • Normalize the MDA concentration to the total protein concentration of the sample.

TBARS_Workflow cluster_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_reaction TBARS Reaction cluster_measurement Measurement & Analysis start Plate and Treat Cells with this compound & Inducer harvest Harvest and Lyse Cells start->harvest centrifuge1 Centrifuge to Collect Supernatant harvest->centrifuge1 add_tca Add TCA and Centrifuge centrifuge1->add_tca add_tba Add TBA and Heat add_tca->add_tba cool Cool on Ice add_tba->cool read Measure Absorbance at 532 nm cool->read analyze Calculate MDA Concentration read->analyze

Caption: Experimental workflow for the TBARS assay.

Protocol 2: Detection of Cellular Reactive Oxygen Species (ROS)

This protocol utilizes fluorescent probes to detect different pools of ROS within the cell.

Materials:

  • Cells

  • This compound

  • Ferroptosis inducer

  • H2DCFDA (for cytosolic ROS)

  • C11-BODIPY 581/591 (for lipid ROS)

  • MitoSOX Red (for mitochondrial ROS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment steps as in Protocol 1.

  • Staining:

    • After treatment, harvest the cells and wash with PBS.

    • Resuspend the cells in a suitable buffer.

    • Add the fluorescent probe at the recommended concentration (e.g., 10 µM H2DCFDA, 2.5 µM C11-BODIPY, 5 µM MitoSOX Red).

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Measurement:

    • Analyze the stained cells using a flow cytometer with the appropriate excitation and emission filters for each dye.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cell population for each treatment group.

    • Compare the fluorescence intensity of this compound-treated cells to the control and inducer-treated groups.

ROS_Detection_Workflow cluster_treatment Cell Treatment cluster_staining Fluorescent Staining cluster_analysis Flow Cytometry Analysis start Plate and Treat Cells with this compound & Inducer harvest Harvest and Wash Cells start->harvest stain Incubate with ROS-Specific Fluorescent Probe harvest->stain analyze Analyze Cells with Flow Cytometer stain->analyze quantify Quantify Mean Fluorescence Intensity analyze->quantify

Caption: Experimental workflow for cellular ROS detection.

References

Application Notes and Protocols: Investigating the Effects of YL-939 on Glutathione and GPX4 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YL-939 is a novel small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct mechanism.[1][2][3] These application notes provide a detailed overview of the effect of this compound on the canonical glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) antioxidant axis. Experimental data demonstrates that this compound does not directly impact the levels of intracellular glutathione or the expression of GPX4.[1] Instead, this compound exerts its anti-ferroptotic effect by binding to prohibitin 2 (PHB2), which in turn promotes the expression of the iron storage protein ferritin, thereby reducing intracellular iron content and mitigating ferroptosis.[1][3][4] This document provides detailed protocols for investigating the effects of this compound and characterizing its mechanism of action in a laboratory setting.

Introduction

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. The primary cellular defense against ferroptosis is the glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[5][6][7] GPX4, a selenocysteine-containing enzyme, utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols, thus preventing their accumulation and subsequent cell death.[8][9] Inhibition of systemXc-, which imports cystine for GSH synthesis, or direct inhibition of GPX4 can induce ferroptosis.

This compound has been identified as a potent, non-classical inhibitor of ferroptosis.[1][2][3] It was discovered in a screening for compounds that could protect cells from erastin-induced ferroptosis.[1] This document outlines the experimental evidence demonstrating that this compound's mechanism is independent of the GSH/GPX4 pathway and provides protocols for researchers to independently verify these findings.

Data Presentation

Quantitative Analysis of this compound's Effect on Glutathione and GPX4

The following tables summarize the observed effects of this compound on key components of the ferroptosis pathway.

AnalyteTreatmentCell LineFold Change vs. ControlReference
Glutathione (GSH)This compoundES-2No significant change[1]
GPX4 ProteinThis compoundES-2No significant change[1]
SLC7A11 ProteinThis compoundES-2No significant change[1]
ParameterTreatmentCell LineObservationReference
FerroptosisErastin (B1684096) + this compoundES-2Inhibition of erastin-induced ferroptosis[10]
Lipid Peroxidation (MDA)Erastin + this compoundES-2Substantial reduction compared to erastin alone[1]
Ferritin ExpressionThis compoundES-2Concentration-dependent increase[1]
Intracellular IronThis compoundES-2Reduction in ferrous iron levels[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

YL939_Pathway cluster_membrane cluster_cytosol SystemXc System Xc- GSH Glutathione (GSH) SystemXc->GSH cystine import for GSH synthesis Erastin Erastin Erastin->SystemXc inhibits GPX4 GPX4 GSH->GPX4 cofactor for Lipid_ROS Lipid ROS GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis YL939 This compound PHB2 PHB2 YL939->PHB2 binds to Ferritin Ferritin PHB2->Ferritin promotes expression Iron Labile Iron Pool Ferritin->Iron sequesters Iron->Lipid_ROS catalyzes formation

Figure 1: this compound Signaling Pathway.

Experimental_Workflow cluster_setup cluster_assays cluster_analysis Cell_Culture Cell Culture (e.g., ES-2 cells) Treatment Treatment Groups: 1. Vehicle Control 2. This compound alone 3. Ferroptosis Inducer (e.g., Erastin) 4. This compound + Ferroptosis Inducer Cell_Culture->Treatment GSH_Assay Glutathione Assay Treatment->GSH_Assay Western_Blot Western Blot (GPX4, Ferritin) Treatment->Western_Blot Lipid_Peroxidation Lipid Peroxidation Assay (e.g., MDA Assay) Treatment->Lipid_Peroxidation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Data_Analysis Quantitative Analysis and Comparison of Treatment Groups GSH_Assay->Data_Analysis Western_Blot->Data_Analysis Lipid_Peroxidation->Data_Analysis Cell_Viability->Data_Analysis

Figure 2: Experimental Workflow for this compound Characterization.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: ES-2 (human ovarian carcinoma) cells are a suitable model as they are susceptible to erastin-induced ferroptosis.

  • Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein and GSH analysis).

    • Allow cells to adhere overnight.

    • Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and erastin (e.g., 10 mM in DMSO).

    • Treat cells with the desired concentrations of this compound and/or erastin. A typical concentration for this compound is 0.3-5 µM, and for erastin is 10 µM.[1][10]

    • Incubate for the desired time period (e.g., 10-24 hours).

Glutathione (GSH) Assay
  • Principle: This protocol is based on the colorimetric detection of GSH using a commercially available kit (e.g., from Cayman Chemical, Promega).

  • Procedure:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells according to the kit manufacturer's instructions.

    • Centrifuge the lysate to pellet cellular debris.

    • Transfer the supernatant to a new plate.

    • Add the assay reagents as per the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the absorbance at the specified wavelength (typically 405-414 nm).

    • Calculate the GSH concentration based on a standard curve.

Western Blotting for GPX4 and Ferritin
  • Principle: Standard Western blotting technique to determine protein expression levels.

  • Procedure:

    • After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-GPX4, anti-Ferritin Heavy Chain, anti-β-actin).

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Lipid Peroxidation (MDA) Assay
  • Principle: Measurement of malondialdehyde (MDA), a major product of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.

  • Procedure:

    • Lyse treated cells and collect the supernatant.

    • Add thiobarbituric acid (TBA) reagent to the lysate.

    • Incubate at 95°C for 60 minutes.

    • Cool the samples on ice.

    • Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 532 nm absorbance).

    • Quantify MDA levels using a standard curve.

Conclusion

The small molecule this compound represents a novel class of ferroptosis inhibitors that do not rely on the canonical GSH/GPX4 antioxidant pathway.[1] Experimental evidence clearly indicates that this compound does not alter glutathione levels or GPX4 expression.[1] Its mechanism of action, through the targeting of PHB2 and subsequent upregulation of ferritin, offers a new therapeutic strategy for diseases associated with ferroptosis.[1][3] The protocols provided herein will enable researchers to further investigate the unique properties of this compound and explore its potential in various disease models.

References

Application Notes and Protocols for Studying the Interaction of YL-939 with PHB2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the interaction between the novel non-classical ferroptosis inhibitor, YL-939, and its direct biological target, Prohibitin 2 (PHB2). The provided protocols are designed to be a detailed resource for researchers aiming to replicate and expand upon the initial findings that this compound ameliorates ferroptosis by modulating the PHB2/ferritin/iron axis.[1][2][3]

Introduction

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Inhibition of ferroptosis has emerged as a promising therapeutic strategy for various diseases. This compound has been identified as a small molecule inhibitor of ferroptosis that acts independently of antioxidant or iron-chelating mechanisms.[1][2][3] Chemical proteomics has revealed that this compound directly binds to Prohibitin 2 (PHB2), a scaffold protein with roles in mitochondrial integrity, apoptosis, and cellular signaling.[1][4][5] The binding of this compound to PHB2 promotes the expression of ferritin, an iron storage protein, which in turn reduces the intracellular labile iron pool and decreases susceptibility to ferroptosis.[1][2][3]

These notes will detail the experimental protocols to confirm the this compound-PHB2 interaction, quantify its binding affinity, and elucidate its downstream effects.

Data Presentation

The following table summarizes the key quantitative data regarding the interaction between this compound and PHB2, as determined by various biophysical methods.

ParameterMethodValueReference
Dissociation Constant (Kd)Surface Plasmon Resonance (SPR)3.43 µM[1]
Thermal Shift (ΔTm)Differential Scanning Fluorimetry (DSF)2.65 °C[1]

Signaling Pathway

The interaction of this compound with PHB2 initiates a signaling cascade that ultimately suppresses ferroptosis. The binding of this compound to PHB2 leads to an increase in the expression of ferritin, which sequesters intracellular iron, thereby inhibiting the iron-dependent lipid peroxidation that is characteristic of ferroptosis.

YL939_PHB2_Pathway cluster_0 Cellular Environment YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin Ferritin (Iron Storage Protein) PHB2->Ferritin Promotes Expression Iron Labile Iron Pool Ferritin->Iron Sequesters Iron Lipid_Peroxidation Lipid Peroxidation Iron->Lipid_Peroxidation Catalyzes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: this compound binds to PHB2, promoting ferritin expression and inhibiting ferroptosis.

Experimental Protocols

Detailed methodologies for key experiments to study the this compound and PHB2 interaction are provided below.

Co-Immunoprecipitation (Co-IP) to Confirm In-Cell Interaction

This protocol is designed to verify the interaction between this compound and PHB2 within a cellular context by immunoprecipitating PHB2 and detecting the presence of this compound (or a tagged version). A more common approach for small molecules is to use a tagged or biotinylated compound to pull down its binding partners.

Experimental Workflow:

CoIP_Workflow start Start: Cell Culture and Treatment cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing incubation Incubation with Anti-PHB2 Antibody pre_clearing->incubation immunoprecipitation Immunoprecipitation with Protein A/G Beads incubation->immunoprecipitation washing Washing Steps immunoprecipitation->washing elution Elution of Protein Complexes washing->elution analysis Analysis by Western Blot or Mass Spectrometry elution->analysis

Caption: Workflow for Co-immunoprecipitation to study protein-drug interactions.

Materials:

  • Cell line expressing PHB2 (e.g., ES-2 or HT1080)

  • This compound or a tagged derivative

  • Control vehicle (e.g., DMSO)

  • Anti-PHB2 antibody (for immunoprecipitation)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[6][7]

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with control IgG and Protein A/G beads to reduce non-specific binding.[8]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PHB2 antibody or control IgG overnight at 4°C. Add Protein A/G beads and incubate for another 1-2 hours.[6]

  • Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.[8]

  • Elution: Elute the bound proteins from the beads by adding elution buffer and heating.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe with an antibody against a tag on this compound or use mass spectrometry to identify co-precipitated molecules.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique to measure the binding affinity and kinetics of the interaction between this compound and purified PHB2 protein in real-time.[9][10][11]

Experimental Workflow:

SPR_Workflow start Start: Purify PHB2 Protein immobilization Immobilize PHB2 on Sensor Chip start->immobilization analyte_prep Prepare Serial Dilutions of this compound (Analyte) injection Inject this compound over Sensor Surface analyte_prep->injection data_acquisition Real-time Data Acquisition (Association/Dissociation) injection->data_acquisition analysis Data Analysis: Determine Kd, kon, koff data_acquisition->analysis CETSA_Workflow start Start: Cell Culture and Treatment with this compound heat_shock Heat Shock at Varying Temperatures start->heat_shock cell_lysis Cell Lysis (Freeze-Thaw) heat_shock->cell_lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins cell_lysis->centrifugation protein_quantification Quantification of Soluble Protein centrifugation->protein_quantification analysis Analysis by Western Blot for PHB2 protein_quantification->analysis

References

Troubleshooting & Optimization

troubleshooting YL-939 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions regarding the use of YL-939, a non-classical ferroptosis inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel small molecule that inhibits ferroptosis, a form of iron-dependent programmed cell death. Unlike many other ferroptosis inhibitors, this compound is not an antioxidant or a direct iron-chelator.[1][2] Its primary biological target is Prohibitin 2 (PHB2).[1][2] By binding to PHB2, this compound promotes the expression of ferritin, an iron storage protein. This leads to a reduction in the labile iron pool within the cell, thereby decreasing susceptibility to ferroptosis.[2][3]

Q2: In which cell death pathways is this compound effective?

A2: this compound is highly specific for inhibiting ferroptosis. It has been shown to have no significant inhibitory effect on other cell death pathways such as apoptosis, necroptosis, pyroptosis, and cuprotosis.[1]

Q3: What are the expected morphological and biochemical changes in cells treated with this compound during ferroptosis induction?

A3: When cells are treated with a ferroptosis inducer like erastin, they typically exhibit mitochondrial cristae disappearance and outer membrane rupture.[1] Successful treatment with this compound should protect against these morphological changes.[1] Biochemically, this compound treatment is expected to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, without significantly affecting glutathione (B108866) (GSH) levels.[1]

Q4: Can this compound be used in in vivo models?

A4: Yes, this compound has been shown to be effective in vivo. For instance, in an acetaminophen (B1664979) (APAP)-induced acute liver injury model, which is associated with ferroptosis, intraperitoneal administration of this compound significantly inhibited cell death and inflammatory infiltration in liver tissues.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
No inhibition of cell death observed after this compound treatment. The cell death being induced is not ferroptosis.Confirm that the cell death stimulus specifically induces ferroptosis. This compound is not effective against other forms of cell death like apoptosis or necroptosis.[1]
Incorrect concentration of this compound used.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
The cell line is resistant to ferroptosis.Ensure your chosen cell line is susceptible to ferroptosis. ES-2 and HT1080 cells are examples of susceptible cell lines.[3]
Unexpected changes in reactive oxygen species (ROS) levels. The timing of ROS measurement is not optimal.ROS levels can fluctuate during the course of ferroptosis. Measure ROS at multiple time points after treatment to capture the peak response. In erastin-treated ES-2 cells, an increase in ROS can be observed at 10 hours.[1]
The correct ROS probe is not being used.Use specific probes for different ROS localizations. For example, H2DCFDA for cytosolic ROS, C11-BODIPY for lipid ROS, and MitoSox for mitochondrial ROS.[1]
No change in ferritin levels after this compound treatment. Insufficient incubation time.The upregulation of ferritin is a downstream effect of this compound binding to PHB2 and involves changes in gene expression. Ensure a sufficient incubation period to allow for these changes to occur.
The detection method is not sensitive enough.Use a sensitive and validated method for detecting ferritin levels, such as western blotting for FTH1 (Ferritin Heavy Chain 1).

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Seed cells (e.g., ES-2) in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat cells with a ferroptosis inducer (e.g., 10 µM erastin) and varying concentrations of this compound.

  • Incubate for the desired period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Lipid Peroxidation Assay (MDA Assay)

  • Prepare cell lysates from treated and control cells.

  • Use a commercial malondialdehyde (MDA) assay kit.

  • Follow the manufacturer's instructions to mix cell lysates with the provided reagents.

  • Incubate the reaction mixture as specified in the protocol.

  • Measure the absorbance or fluorescence at the recommended wavelength.

  • Calculate the MDA concentration based on a standard curve.

Visualizations

YL_939_Signaling_Pathway YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin Ferritin (Iron Storage Protein) PHB2->Ferritin Promotes Expression Iron Labile Iron Pool Ferritin->Iron Sequesters Iron Ferroptosis Ferroptosis Iron->Ferroptosis Induces Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis Start Seed Cells Inducer Add Ferroptosis Inducer (e.g., Erastin) Start->Inducer YL939_Treat Add this compound Inducer->YL939_Treat Incubate Incubate YL939_Treat->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Lipid_ROS Lipid Peroxidation (MDA Assay) Incubate->Lipid_ROS Protein_Exp Protein Expression (Western Blot for Ferritin) Incubate->Protein_Exp Troubleshooting_Logic Start No Inhibition of Cell Death? Is_Ferroptosis Is the stimulus ferroptosis-specific? Start->Is_Ferroptosis Concentration Is this compound concentration optimal? Is_Ferroptosis->Concentration Yes Check_Stimulus Verify cell death pathway. This compound is specific to ferroptosis. Is_Ferroptosis->Check_Stimulus No Cell_Line Is the cell line susceptible? Concentration->Cell_Line Yes Dose_Response Perform a dose-response experiment. Concentration->Dose_Response No Check_Cell_Line Use a known ferroptosis-sensitive cell line. Cell_Line->Check_Cell_Line No

References

Technical Support Center: Optimizing YL-939 Concentration for Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of YL-939, a novel non-classical ferroptosis inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a non-classical ferroptosis inhibitor. Unlike traditional ferroptosis inhibitors that are antioxidants or iron chelators, this compound's mechanism of action is through its interaction with Prohibitin 2 (PHB2).[1][2][3][4][5] By binding to PHB2, this compound promotes the expression of the iron storage protein ferritin.[1][2] This leads to a reduction in the intracellular labile iron pool, thereby decreasing the cell's susceptibility to ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][2][6]

Q2: In which cell lines has this compound been tested, and what are the general concentration ranges?

A2: this compound has been evaluated in various cell lines, primarily in the context of its protective effects against induced ferroptosis. For instance, in ES-2 and HT1080 cells, this compound has shown a protective effect against erastin-induced ferroptosis.[4] It has also been demonstrated to not inhibit other forms of cell death, such as bortezomib-induced apoptosis in A549 cells or TNFα/Smac-mimetic/z-VAD-FMK-induced necroptosis in HT29 cells.[1][2][4] Generally, protective concentrations against ferroptosis are in the low micromolar range, while cytotoxic effects on normal cell lines have been observed at concentrations greater than 3 µM.[1][4]

Q3: How do I determine the optimal concentration of this compound for my specific cell line and experiment?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. A crucial first step is to perform a dose-response curve to determine the compound's effect on cell viability in your chosen cell line. This will help identify a concentration range that is effective for inhibiting ferroptosis without causing significant cytotoxicity. A common starting point is to test a broad range of concentrations, for example, from the nanomolar to the low micromolar range.

Q4: What is the recommended solvent and storage condition for this compound stock solutions?

A4: While specific solubility data for this compound is not detailed in the provided results, for many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[7][8] It is critical to keep the final DMSO concentration in your cell culture medium low (typically below 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced toxicity.[7][8] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[7][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound The concentration is too low for the specific cell line or the ferroptosis inducer is too potent. The incubation time may be insufficient.1. Perform a dose-response experiment with a wider and higher concentration range of this compound. 2. Verify the activity of your ferroptosis inducer and consider titrating it to a lower concentration. 3. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation period for this compound's protective effect.
Excessive cell death observed even at low concentrations of this compound The specific cell line is highly sensitive to this compound. The final concentration of the solvent (e.g., DMSO) may be too high, causing toxicity.[7]1. Use a lower concentration range in your dose-response experiments. 2. Reduce the incubation time with this compound. 3. Ensure the final solvent concentration is non-toxic to your cells by running a solvent-only control.[7]
High variability between replicate wells Inconsistent cell seeding, uneven distribution of this compound, or "edge effects" in the culture plate.1. Ensure a homogenous cell suspension before seeding. 2. Thoroughly mix the this compound solution before adding it to the wells. 3. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
This compound does not inhibit cell death in my model The observed cell death may not be ferroptosis. This compound is specific for inhibiting ferroptosis and does not protect against other cell death modalities like apoptosis or necroptosis.[1][2][4]1. Confirm that your experimental model induces ferroptosis by checking for markers such as lipid peroxidation. 2. Test known inhibitors of other cell death pathways (e.g., Z-VAD-FMK for apoptosis) to characterize the cell death mechanism.

Data Summary

This compound Concentration Effects on Various Cell Lines
Cell Line Experiment Type This compound Concentration Observed Effect Reference
ES-2Ferroptosis Inhibition (Erastin-induced)5 µMProtection from cell death[2]
HT1080Ferroptosis Inhibition (Erastin-induced)Not specified, but effectiveCell protective effect[4]
A549Apoptosis Model (Bortezomib-induced)Not specifiedNo rescue from cell death[1][2][4]
HT29Necroptosis Model (TNFα/Smac-mimetic/z-VAD-FMK-induced)Not specifiedNo rescue from cell death[1][2][4]
L02, LX-2, Beas-2b, HUVEC, Arpe, hTERT-HPNE (Normal cell lines)Cytotoxicity> 3 µMEvident cytotoxicity[1][4]
ES-2Ferritin ExpressionConcentration-dependent increaseIncreased ferritin protein expression[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines a general procedure to determine the effective and non-toxic concentration range of this compound for a specific cell line.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during treatment.

    • Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

    • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent or your ferroptosis inducer).

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound, the vehicle control, or the positive control to the respective wells.

    • Incubate the plate for a duration relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or a commercial live/dead cell staining assay, following the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle-treated control cells (set to 100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the concentration that causes 50% inhibition of cell viability (IC₅₀). This will help you select non-toxic concentrations for your subsequent ferroptosis inhibition assays.

Visualizations

Signaling Pathway of this compound Action

YL939_Pathway cluster_cell Cell YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin_mRNA Ferritin mRNA (FTH1, FTL) PHB2->Ferritin_mRNA Promotes Transcription Ferritin Ferritin Ferritin_mRNA->Ferritin Translation Iron Labile Iron Pool Ferritin->Iron Sequesters Iron Ferroptosis Ferroptosis Ferritin->Ferroptosis Inhibits Iron->Ferroptosis Catalyzes

Caption: Mechanism of this compound in inhibiting ferroptosis.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow cluster_prep Preparation cluster_dose_response Dose-Response Experiment cluster_ferroptosis_assay Ferroptosis Inhibition Assay Prep_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Serial_Dilute Prepare Serial Dilutions of this compound Prep_Stock->Serial_Dilute Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with this compound (24-72h) Seed_Cells->Treat_Cells Serial_Dilute->Treat_Cells Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Analyze_IC50 Determine IC50 Viability_Assay->Analyze_IC50 Select_Conc Select Non-Toxic Concentrations (< IC50) Analyze_IC50->Select_Conc Pretreat Pre-treat Cells with this compound Select_Conc->Pretreat Induce_Ferroptosis Add Ferroptosis Inducer (e.g., Erastin) Pretreat->Induce_Ferroptosis Assess_Protection Assess Cell Viability/ Lipid Peroxidation Induce_Ferroptosis->Assess_Protection

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions_no_effect Solutions for No Effect cluster_solutions_toxicity Solutions for High Toxicity Start Experiment Start Observe_Result Observe Experimental Outcome Start->Observe_Result No_Effect No Protective Effect Observe_Result->No_Effect No Effect High_Toxicity High Cytotoxicity Observe_Result->High_Toxicity Toxicity Success Successful Inhibition of Ferroptosis Observe_Result->Success Success Increase_Conc Increase this compound Concentration No_Effect->Increase_Conc Increase_Time Increase Incubation Time No_Effect->Increase_Time Check_Inducer Verify Ferroptosis Induction No_Effect->Check_Inducer Decrease_Conc Decrease this compound Concentration High_Toxicity->Decrease_Conc Decrease_Time Decrease Incubation Time High_Toxicity->Decrease_Time Check_Solvent Check Solvent Concentration High_Toxicity->Check_Solvent

Caption: A logical approach to troubleshooting this compound experiments.

References

YL-939 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a novel research compound, specific public stability and storage data for YL-939 are not yet available. The following guidelines are based on established best practices for handling small molecule inhibitors in a research setting. It is crucial for researchers to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: Solid this compound should be stored in a tightly sealed container at -20°C for long-term storage, protected from light and moisture.[1][2] For short-term storage, refrigeration at 4°C is acceptable. Before opening the vial, it is recommended to allow it to equilibrate to room temperature in a desiccator to prevent condensation, which could affect the compound's stability.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: While specific solubility data for this compound is not published, a common solvent for many small molecule inhibitors is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][4][5] It is advisable to start with a small amount of the compound to test its solubility in your chosen solvent.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1][2][4] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[1][6] Ensure the storage vials are tightly sealed to prevent moisture absorption by the DMSO.

Q4: My this compound stock solution appears to have precipitated after thawing. What should I do?

A4: Precipitation can occur when a compound's solubility limit is exceeded upon cooling or if the solvent has absorbed water. Before use, ensure the solution is fully thawed and gently vortex or sonicate the vial to redissolve the compound completely.[2] If precipitation persists, warming the solution gently (e.g., to 37°C) may help. However, be cautious as heat can degrade some compounds.

Q5: For how long is a this compound stock solution stable at -20°C?

A5: The stability of this compound in solution has not been publicly documented. As a general guideline for small molecules in DMSO, stock solutions stored at -20°C should ideally be used within one month, and for storage up to six months, -80°C is recommended.[1] It is highly advisable to perform your own stability testing.

Q6: I am observing inconsistent results in my experiments with this compound. Could this be related to stability and storage?

A6: Yes, inconsistent results are a common sign of compound degradation.[4] Repeated freeze-thaw cycles, exposure to light, improper storage temperature, and contamination of stock solutions can all lead to a decrease in the effective concentration of the active compound, resulting in experimental variability. Always use freshly thawed aliquots for each experiment.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of this compound activity in assays 1. Degradation of stock solution due to improper storage (temperature, light exposure).2. Multiple freeze-thaw cycles.3. Degradation of the compound in the final assay buffer.1. Prepare a fresh stock solution from the solid compound.2. Aliquot the new stock solution into single-use vials.3. Perform a stability test of this compound in your assay buffer under the experimental conditions (time, temperature).[6]
Precipitation of this compound in aqueous buffer 1. Low aqueous solubility of the compound.2. The concentration of the organic solvent (e.g., DMSO) is too low in the final dilution.1. Make initial serial dilutions in the stock solvent (e.g., DMSO) before the final dilution into the aqueous buffer.[3]2. Ensure the final DMSO concentration is as low as possible (typically <0.5%) but sufficient to maintain solubility.[4]3. Consider the use of surfactants or co-solvents, ensuring they are compatible with your assay.[4]
High variability between experimental replicates 1. Incomplete dissolution of the compound in the stock solution.2. Inaccurate pipetting of the viscous stock solution.3. Adsorption of the compound to plasticware.1. Ensure the stock solution is completely dissolved by vortexing or sonication before making dilutions.2. Use calibrated pipettes and reverse pipetting techniques for viscous solutions like DMSO.3. Consider using low-adhesion microplates or tubes.

Stability Data for this compound (Template)

As no public data is available, researchers are encouraged to generate their own stability data. The following table can be used as a template to record your findings. Stability can be assessed by analytical methods such as HPLC or LC-MS to measure the percentage of the intact compound over time.[6][7]

Storage Condition Solvent Time Point % Remaining this compound (by HPLC/LC-MS) Observations
-20°CSolid0 months100%
-20°CSolid6 months
-20°CSolid12 months
4°CSolid0 months100%
4°CSolid1 month
-20°CDMSO0 weeks100%
-20°CDMSO4 weeks
-80°CDMSO0 months100%
-80°CDMSO6 months
Room Temp (in assay buffer)Assay Buffer + 0.1% DMSO0 hours100%
Room Temp (in assay buffer)Assay Buffer + 0.1% DMSO24 hours

Experimental Protocols

Protocol for Reconstitution of Solid this compound
  • Equilibrate: Before opening, allow the vial of solid this compound to warm to room temperature in a desiccator for at least 20 minutes to prevent moisture condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.[2]

  • Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials (amber or wrapped in foil to protect from light).[6]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[5]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol for Assessing this compound Stability in Assay Buffer
  • Prepare Working Solution: Dilute the this compound stock solution to the final working concentration in your experimental assay buffer.

  • Incubate: Incubate the working solution under the same conditions as your experiment (e.g., 37°C, 5% CO2, protected from light).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample of the solution.

  • Analysis: Immediately analyze the samples by a stability-indicating method like HPLC or LC-MS to quantify the amount of intact this compound remaining.

  • Data Interpretation: A significant decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.[6]

Visual Guides

G cluster_0 Troubleshooting this compound Activity Issues start Inconsistent or Reduced This compound Activity Observed check_stock Is the stock solution integrity ? start->check_stock fresh_stock Prepare fresh stock solution from solid compound. check_stock->fresh_stock Yes check_handling Review handling procedures: - Aliquoting? - Freeze-thaw cycles? check_stock->check_handling No retest Retest in experiment. fresh_stock->retest issue_resolved Issue Resolved retest->issue_resolved improve_handling Implement best practices: - Single-use aliquots - Store at -80°C check_handling->improve_handling Yes check_buffer_stability Is compound stable in assay buffer? check_handling->check_buffer_stability No improve_handling->retest perform_stability_test Perform time-course stability test in assay buffer using HPLC/LC-MS. check_buffer_stability->perform_stability_test Unsure check_buffer_stability->issue_resolved Yes, Stable modify_protocol Modify experimental protocol: - Reduce incubation time - Add compound last perform_stability_test->modify_protocol Degradation Observed modify_protocol->retest

Caption: Troubleshooting workflow for this compound activity issues.

G cluster_1 Recommended Workflow for this compound Storage and Handling receive Receive Solid this compound store_solid Store at -20°C (Long-term) Protect from light receive->store_solid reconstitute Reconstitute in Anhydrous DMSO store_solid->reconstitute aliquot Aliquot into single-use vials (Protect from light) reconstitute->aliquot store_solution Store aliquots at -80°C aliquot->store_solution thaw Thaw single aliquot for experiment store_solution->thaw use Use in experiment thaw->use discard Discard unused portion of thawed aliquot use->discard

Caption: Best practices for this compound storage and handling.

References

YL-939 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing YL-939, a non-classical ferroptosis inhibitor. The primary focus of this resource is to address potential off-target effects, enabling users to design, execute, and interpret their experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary biological target of this compound has been identified as Prohibitin 2 (PHB2).[1][2][3] this compound binds to PHB2, which in turn promotes the expression of the iron storage protein ferritin. This leads to a reduction in intracellular iron levels, thereby decreasing the cell's susceptibility to ferroptosis.[1][4]

Q2: Does this compound exhibit significant off-target activity against protein kinases?

A2: this compound has demonstrated a high degree of selectivity with minimal off-target effects on protein kinases. In a comprehensive kinase profiling assay involving 401 recombinant human protein kinases, this compound showed very weak or no inhibitory activity.[1] This suggests that this compound is not a broad-spectrum kinase inhibitor.

Q3: Is this compound known to inhibit other forms of regulated cell death?

A3: No, studies have shown that this compound is a specific inhibitor of ferroptosis. It does not inhibit other major cell death pathways such as apoptosis, necroptosis, pyroptosis, or cuprotosis.[1]

Q4: What are the known downstream effects of this compound binding to PHB2?

A4: Mechanistically, the binding of this compound to PHB2 initiates a signaling cascade that upregulates the expression of ferritin.[1][4] This enhancement of ferritin expression leads to increased iron storage, thereby reducing the labile iron pool within the cell and inhibiting ferroptosis.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected cell death observed at high concentrations of this compound. Although specific, high concentrations of any compound can lead to non-specific toxicity.Determine the optimal concentration range for your cell line using a dose-response curve. We recommend starting with concentrations in the low micromolar range as effective protection against ferroptosis has been observed at 5 µM.
Inconsistent results in ferroptosis inhibition assays. 1. Variability in cell health and density. 2. Purity of this compound. 3. Timing of compound addition relative to ferroptosis induction.1. Ensure consistent cell seeding density and monitor cell health prior to the experiment. 2. Use highly purified this compound and verify its integrity. 3. Optimize the timing of this compound pre-treatment before inducing ferroptosis.
Difficulty replicating the lack of kinase inhibition. 1. Different kinase panel or assay format used. 2. ATP concentration in the assay affecting inhibitor potency.1. Refer to the experimental protocol for the specific kinase profiling assay used in the original study. 2. If using a different assay, ensure the ATP concentration is at or near the Km for each kinase to obtain physiologically relevant results.

Quantitative Data Summary

Kinase Selectivity Profile of this compound

As an example of how to present such data, the following table structure can be used. The original study that performed the kinase screen should be consulted for the complete dataset.

Kinase Target Inhibition (%) at 10 µM this compound
AAK1<10%
ABL1<10%
AKT1<10%
... (401 kinases tested)...
ZAP70<10%
Note: This table is a representation. The original publication reported "very weak or no activity" against a panel of 401 kinases.[1]

Experimental Protocols

Kinase Profiling Assay (General Methodology)

To assess the off-target effects of this compound on protein kinases, a widely accepted method is a radiometric or luminescence-based kinase activity assay.

Objective: To determine the inhibitory activity of this compound against a broad panel of human protein kinases.

Materials:

  • Recombinant human protein kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

  • Kinase Reaction Setup:

    • Add the kinase, its specific substrate, and the assay buffer to the wells of the microplate.

    • Add this compound, the positive control, or vehicle (DMSO) to the respective wells.

    • Allow the kinase and compound to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at the Km for each respective kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop Reaction and Detect Signal:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the results to determine IC₅₀ values if applicable.

Visualizations

Signaling Pathway of this compound Action

YL939_Pathway cluster_cell Cell YL939 This compound PHB2 PHB2 YL939->PHB2 Binds Ferritin_exp Ferritin Expression (FTH1, FTL) PHB2->Ferritin_exp Promotes Ferritin Ferritin Ferritin_exp->Ferritin Iron Labile Iron Pool Ferritin->Iron Sequesters Ferroptosis Ferroptosis Ferritin->Ferroptosis Inhibits Iron->Ferroptosis Induces

Caption: Mechanism of this compound in ferroptosis inhibition.

Experimental Workflow for Assessing Off-Target Kinase Activity

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare this compound Dilutions Add_Compound Add this compound or Controls Compound_Prep->Add_Compound Kinase_Panel Select Kinase Panel (e.g., 401 kinases) Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Buffer) Kinase_Panel->Reaction_Setup Reaction_Setup->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Start_Reaction Initiate with ATP Pre_Incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Generate_Signal Add Detection Reagent Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis

References

Technical Support Center: Overcoming Poor Aqueous Solubility of YL-939

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of YL-939, a novel ferroptosis inhibitor.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during the preparation of this compound solutions for your experiments.

Problem: this compound is not dissolving in my aqueous buffer.

Possible Cause & Solution

  • Insufficient Solubilizing Agent: this compound, like many small molecule inhibitors, has low intrinsic aqueous solubility. The use of a co-solvent is often necessary.

    • Recommended Action: Start by preparing a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). Subsequently, dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce toxicity or off-target effects (typically <0.5% v/v for in vitro assays).

  • Precipitation Upon Dilution: You may observe precipitation of this compound when diluting the organic stock solution into your aqueous buffer.

    • Recommended Action:

      • Lower the Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the final aqueous buffer, even with a small amount of co-solvent. Try a lower final concentration.

      • Increase the Co-solvent Concentration: If your experimental system allows, a slight increase in the final co-solvent concentration might be necessary. Always perform a vehicle control to account for any effects of the solvent.

      • Use a Different Co-solvent: Some commonly used co-solvents for parenteral formulations include propylene (B89431) glycol, ethanol, glycerin, and polyethylene (B3416737) glycol (PEG).[1]

      • Employ Surfactants: Surfactants can be used to form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[2] Tween® 80 or Solutol® HS-15 are examples of surfactants that can be tested.[2]

      • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[3]

Problem: I am observing variability in my experimental results.

Possible Cause & Solution

  • Inconsistent Solution Preparation: Poor solubility can lead to inconsistent concentrations of the active compound in your experiments.

    • Recommended Action:

      • Vortexing and Sonication: After diluting the this compound stock solution, ensure the final solution is thoroughly mixed by vortexing. Gentle sonication can also help to disperse the compound.

      • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

      • Solubility Testing: Before proceeding with your main experiments, it is advisable to perform a preliminary solubility test of this compound in your specific experimental buffer. This will help you determine the maximum achievable concentration without precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

This compound is a small molecule inhibitor of ferroptosis with the following properties:

  • Chemical Formula: C25H26N6O[4]

  • Molecular Weight: 426.52 g/mol [4]

  • Mechanism of Action: this compound is a non-classical ferroptosis inhibitor. It does not act as an antioxidant or an iron chelator.[5][6][7][8] Instead, it binds to prohibitin 2 (PHB2), which promotes the expression of the iron storage protein ferritin, thereby reducing intracellular iron levels and decreasing susceptibility to ferroptosis.[5][6][7][8]

Q2: What are the general strategies to improve the solubility of a poorly water-soluble compound like this compound?

Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[1]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[2][9][10] Techniques include micronization and nanosuspension.[1][11]

  • Chemical Modifications:

    • Co-solvents: Using water-miscible organic solvents in which the compound has higher solubility can significantly increase the overall solubility of the formulation.[2][9][10]

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can increase solubility.[9][11]

    • Surfactants: These agents form micelles that can solubilize hydrophobic compounds.[2]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[3]

    • Solid Dispersions: Dispersing the drug in a solid carrier can improve its dissolution properties.[12]

Q3: How can I prepare a stock solution of this compound?

Based on available information and common laboratory practice for similar compounds, a stock solution of this compound can be prepared in an organic solvent.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex and/or sonicate gently until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles.

Q4: Are there any commercially available formulations of this compound with improved solubility?

Currently, there is no readily available information on commercially available formulations of this compound with enhanced aqueous solubility. Researchers typically need to prepare their own formulations from the solid compound.

Data Presentation

The following tables provide a template for researchers to systematically evaluate and compare different solubilization strategies for this compound.

Table 1: Solubility of this compound in Various Co-solvent Systems

Co-solvent System (v/v in Aqueous Buffer)This compound Concentration (µM)Observations (e.g., Clear Solution, Precipitation)
0.1% DMSO10
0.5% DMSO10
1% DMSO10
0.1% DMSO50
0.5% DMSO50
1% DMSO50
5% PEG400 / 0.1% DMSO50
10% Propylene Glycol / 0.1% DMSO50

Table 2: Effect of Solubilizing Excipients on this compound Solubility

ExcipientConcentration (%)This compound Solubility (µg/mL)Fold Increase in Solubility
None (Aqueous Buffer)01.0
Tween® 800.1
Tween® 800.5
Solutol® HS-150.1
Solutol® HS-150.5
Hydroxypropyl-β-cyclodextrin1
Hydroxypropyl-β-cyclodextrin5

Experimental Protocols

Protocol 1: Preparation and Dilution of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Procedure for 10 mM Stock Solution:

    • Accurately weigh 4.27 mg of this compound.

    • Add 1 mL of DMSO to the tube containing the this compound powder.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Dilution to Final Concentration:

    • Thaw a single aliquot of the this compound stock solution.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of your aqueous buffer.

    • Add the calculated volume of the stock solution to the aqueous buffer.

    • Immediately vortex the final solution vigorously for at least 30 seconds to ensure proper mixing and minimize precipitation.

Visualizations

experimental_workflow Decision Tree for this compound Solubilization start Start: this compound powder stock_solution Prepare concentrated stock in 100% DMSO start->stock_solution dilute Dilute stock into aqueous buffer stock_solution->dilute observe Observe for precipitation dilute->observe no_precipitate No Precipitation: Proceed with experiment observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option1 Lower final concentration troubleshoot->option1 option2 Increase co-solvent % (check cell tolerance) troubleshoot->option2 option3 Add surfactant (e.g., Tween-80) troubleshoot->option3 option4 Use cyclodextrin troubleshoot->option4 re_evaluate Re-evaluate solubility option1->re_evaluate option2->re_evaluate option3->re_evaluate option4->re_evaluate re_evaluate->no_precipitate Successful re_evaluate->precipitate Unsuccessful: Try another option ferroptosis_pathway This compound Mechanism of Action in Ferroptosis Pathway cluster_cell Cell YL939 This compound PHB2 PHB2 (Prohibitin 2) YL939->PHB2 binds to Ferritin_mRNA Ferritin mRNA (FTH1, FTL) PHB2->Ferritin_mRNA promotes expression Ferritin Ferritin Protein Ferritin_mRNA->Ferritin translation Fe2 Labile Iron Pool (Fe2+) Ferritin->Fe2 sequesters Fe2+ Lipid_Peroxidation Lipid Peroxidation Fe2->Lipid_Peroxidation catalyzes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

References

interpreting unexpected outcomes in YL-939 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with YL-939, a novel non-classical ferroptosis inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike many other ferroptosis inhibitors, this compound is neither an antioxidant nor an iron chelator.[1][2][3] Its primary mechanism of action involves binding to its biological target, prohibitin 2 (PHB2).[1][2][3] This interaction promotes the expression of the iron storage protein ferritin, which in turn reduces the levels of intracellular labile iron, thereby decreasing the cell's susceptibility to ferroptosis.[1][2][3]

Q2: What are the key differences between this compound and other ferroptosis inhibitors like Ferrostatin-1 or iron chelators?

A2: The key distinction lies in their mechanism of action. Ferrostatin-1 and other similar compounds are radical-trapping antioxidants that directly scavenge lipid reactive oxygen species. Iron chelators, such as deferoxamine, work by binding to and sequestering intracellular iron, making it unavailable for the Fenton reaction that drives lipid peroxidation. This compound, in contrast, modulates the expression of an endogenous iron storage protein, ferritin, to control intracellular iron levels.[1][2][3]

Q3: In which experimental models has this compound been shown to be effective?

A3: this compound has been demonstrated to protect against erastin-induced ferroptosis in various cancer cell lines.[3] Furthermore, it has shown efficacy in vivo, where it can ameliorate liver damage in an acetaminophen (B1664979) (APAP)-induced acute liver injury model, which is associated with ferroptosis.[1]

Q4: What is the target of this compound, and what are its broader functions?

A4: The direct biological target of this compound is Prohibitin 2 (PHB2).[1][2][3] PHB2 is a highly conserved protein with multiple cellular locations, including the inner mitochondrial membrane, the nucleus, and the plasma membrane.[4][5][6] It is involved in a wide range of cellular processes, such as mitochondrial biogenesis and function, regulation of cell cycle, apoptosis, and signal transduction.[4][5][6] The pleiotropic nature of PHB2 suggests that modulation by this compound could have effects beyond ferroptosis inhibition.

Troubleshooting Guides for Unexpected Outcomes

Cell Viability Assays (e.g., MTT, CCK-8)

Q: My MTT assay results show that this compound is cytotoxic at concentrations where it is expected to be protective. What could be the reason?

A:

  • High this compound Concentration: While protective at lower concentrations, high concentrations of any compound can induce toxicity. It is crucial to perform a dose-response curve to determine the optimal protective concentration.

  • Off-Target Effects: Given that PHB2 is involved in numerous critical cellular functions, high concentrations of this compound might interfere with these processes, leading to cytotoxicity.[4][5][6]

  • Metabolic Interference: MTT and similar assays measure metabolic activity as a proxy for cell viability.[7] Ferroptosis and the cellular response to this compound can significantly alter cellular metabolism. The observed decrease in signal might reflect a change in metabolic state rather than cell death. Consider using an orthogonal assay that directly measures cell death, such as trypan blue exclusion or a live/dead staining assay.[8]

  • Compound Interference: If this compound has a color that absorbs light at the same wavelength as the formazan (B1609692) product, it can interfere with the assay. Always run a control with this compound in cell-free media to check for direct absorbance.

Q: I am not observing a protective effect of this compound against ferroptosis inducers.

A:

  • Suboptimal Concentration: Ensure you are using a concentration of this compound that has been shown to be effective. A full dose-response curve is recommended.

  • Timing of Treatment: The timing of this compound addition relative to the ferroptosis inducer is critical. Pre-treatment with this compound is often necessary to allow for the upregulation of ferritin before the ferroptotic insult.

  • Cell Line Specificity: The cellular context, including the basal expression levels of PHB2 and ferritin, can influence the efficacy of this compound. The protective effect may be more pronounced in some cell lines than others.

  • Ferroptosis Induction Method: The specific ferroptosis inducer used (e.g., erastin, RSL3) might influence the outcome. Ensure that the chosen inducer is appropriate for your cell model and that ferroptosis is indeed the primary mode of cell death.

Western Blot Analysis

Q: I am not seeing an increase in ferritin heavy chain (FTH1) or light chain (FTL) expression after this compound treatment.

A:

  • Insufficient Incubation Time: The upregulation of ferritin is a transcriptional and translational process that takes time. Ensure that cells are treated with this compound for a sufficient duration (e.g., 24-48 hours) to allow for protein expression to increase.

  • Antibody Quality: Verify the specificity and efficacy of your primary antibodies for FTH1 and FTL.[9][10] Include a positive control if possible.

  • Low Protein Load: Ferritin levels might be low in your cell type. Ensure you are loading a sufficient amount of total protein on your gel.[11][12]

  • Cellular Context: The baseline expression of ferritin and the responsiveness of the PHB2 pathway may vary between cell types.

Q: The expression level of PHB2 changes unexpectedly upon this compound treatment.

A:

  • Cellular Stress Response: The treatment with this compound or the ferroptosis inducer might trigger a cellular stress response that could alter PHB2 expression levels.

  • Protein Stability: this compound binding to PHB2 could potentially alter its stability, leading to changes in its steady-state levels.

  • Antibody Specificity: Ensure your PHB2 antibody is specific and not cross-reacting with other proteins.[9][10]

Lipid Peroxidation and Iron Assays

Q: My lipid peroxidation assay (e.g., MDA measurement) shows no decrease with this compound treatment despite seeing a protective effect on cell viability.

A:

  • Assay Sensitivity and Specificity: MDA assays, particularly those based on thiobarbituric acid reactive substances (TBARS), can have limitations and be prone to artifacts.[13][14] Consider using a more specific method, such as a fluorescent probe for lipid ROS (e.g., C11-BODIPY).

  • Timing of Measurement: Lipid peroxidation is a dynamic process. The peak of lipid peroxidation might occur at a different time point than what you are measuring. A time-course experiment is advisable.

  • This compound's Mechanism: this compound prevents ferroptosis by reducing the available iron pool, which in turn prevents lipid peroxidation. If the ferroptotic insult is too strong, it might overwhelm the protective capacity of this compound, leading to detectable lipid peroxidation even if some cells are saved.

Q: I am not detecting a change in intracellular iron levels after this compound treatment.

A:

  • Assay Specificity: Be aware of which iron pool your assay is measuring (e.g., total iron, Fe2+, Fe3+). This compound is expected to primarily affect the labile iron pool by promoting its storage in ferritin. Assays that measure total cellular iron might not be sensitive enough to detect this change.

  • Sample Preparation: Proper sample handling is crucial for accurate iron measurements. Avoid contamination with exogenous iron.[15][16]

  • Cellular Iron Homeostasis: Cells have complex mechanisms to regulate iron levels. The effect of this compound might be buffered by other compensatory mechanisms in your specific cell model.

Quantitative Data Summary

ParameterCell LineTreatmentResult
Cell Viability (vs. Erastin) ES-2This compound (3 µM)Significant protection
HT1080This compound (3 µM)Significant protection
Ferritin Expression (FTH1/FTL) ES-2This compound (concentration-dependent)Increased mRNA and protein levels
Malondialdehyde (MDA) Levels ES-2Erastin + this compound (5 µM)Substantially reduced compared to Erastin alone
GSH Levels ES-2This compoundNo significant impact

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Add the ferroptosis inducer (e.g., erastin) and incubate for the specified time (e.g., 24-48 hours).

  • Remove the medium and add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Analysis for Ferritin
  • Lyse cells treated with this compound or vehicle control in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against FTH1, FTL, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Lipid Peroxidation (MDA) Assay
  • Harvest cells after treatment and lyse them through sonication or homogenization in an appropriate buffer.

  • Measure protein concentration for normalization.

  • Use a commercial MDA assay kit following the manufacturer's instructions. This typically involves reacting the cell lysate with thiobarbituric acid (TBA) at high temperature to generate a colored product.

  • Measure the absorbance or fluorescence of the product at the specified wavelength.

  • Calculate the MDA concentration based on a standard curve.

Visualizations

YL939_Signaling_Pathway cluster_cell Cell YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin_mRNA Ferritin mRNA (FTH1, FTL) PHB2->Ferritin_mRNA Promotes Transcription Ferritin_Protein Ferritin Protein Ferritin_mRNA->Ferritin_Protein Translation Labile_Iron Labile Iron Pool Ferritin_Protein->Labile_Iron Sequesters Lipid_Peroxidation Lipid Peroxidation Labile_Iron->Lipid_Peroxidation Catalyzes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Experimental_Workflow cluster_workflow General Experimental Workflow for this compound cluster_assays Endpoint Assays start Seed Cells pretreatment Pre-treat with this compound (Dose-response) start->pretreatment inducer Add Ferroptosis Inducer (e.g., Erastin) pretreatment->inducer incubation Incubate (Time-course) inducer->incubation viability Cell Viability (MTT, Live/Dead) incubation->viability western Western Blot (Ferritin, PHB2) incubation->western lipid_ros Lipid Peroxidation (MDA, C11-BODIPY) incubation->lipid_ros iron Iron Assay incubation->iron

Caption: A generalized workflow for studying the effects of this compound.

References

how to confirm YL-939 is inhibiting ferroptosis specifically

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the specific ferroptosis-inhibiting activity of YL-939.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a novel, non-classical small molecule inhibitor of ferroptosis.[1][2][3] Unlike many conventional ferroptosis inhibitors, this compound is neither a direct antioxidant nor an iron chelator.[1][2][3] Its mechanism of action involves binding to its biological target, Prohibitin 2 (PHB2).[1][2][4] This interaction promotes the expression of ferritin, an iron storage protein, which in turn reduces the intracellular labile iron pool, thereby decreasing the cell's susceptibility to ferroptosis.[1][2][4]

Q2: How can I be sure that the cell death I'm observing is ferroptosis?

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6] To confirm that the observed cell death is indeed ferroptosis, a multi-pronged approach is recommended. This includes:

  • Pharmacological Inhibition: The cell death should be preventable by co-treatment with known ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.[5][7]

  • Iron Chelation: The process should be inhibited by iron chelators such as deferoxamine (B1203445) (DFO).[8]

  • Biochemical Hallmarks: Key indicators of ferroptosis that can be measured include the accumulation of lipid reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), and inactivation of glutathione peroxidase 4 (GPX4).[5][9]

  • Morphological Changes: Cells undergoing ferroptosis exhibit characteristic mitochondrial changes, such as shrinkage, increased membrane density, and reduced or absent cristae.[5][8]

Q3: How do I distinguish ferroptosis inhibition by this compound from the inhibition of other cell death pathways like apoptosis or necroptosis?

To demonstrate the specificity of this compound for ferroptosis, it is crucial to run parallel experiments with inducers of other cell death pathways. This compound should not protect cells from apoptosis induced by agents like staurosporine (B1682477) or TNF-α/cycloheximide, nor from necroptosis induced by TNF-α/SMAC mimetic/z-VAD-FMK.[1] The use of specific inhibitors for these pathways, such as Z-VAD-FMK for pan-caspase inhibition in apoptosis and necrostatin-1 (B1678002) for necroptosis, can serve as positive controls for pathway engagement.[1]

Q4: Are there any known off-target effects of this compound?

Current research indicates that this compound's primary biological target is Prohibitin 2 (PHB2).[1][2][3] Studies have shown that this compound does not exhibit antioxidant or iron-chelating properties.[1] As of now, significant off-target effects have not been reported in the context of its ferroptosis-inhibiting activity. However, as with any small molecule, comprehensive off-target profiling in your specific experimental system is always a good practice.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
This compound does not inhibit ferroptosis induced by my specific inducer. - Inducer concentration is too high.- The cell line may have a unique resistance mechanism.- The inducer may be triggering a mixed cell death phenotype.- Perform a dose-response curve for your ferroptosis inducer to find the optimal concentration.- Confirm ferroptosis induction with positive controls (e.g., erastin (B1684096), RSL3).- Characterize the cell death phenotype using inhibitors of other pathways (apoptosis, necroptosis) to rule out their involvement.
High background or inconsistent results in lipid peroxidation assays. - The fluorescent probe (e.g., C11-BODIPY) is sensitive to light and oxidation.- Inconsistent cell seeding density.- Sub-optimal probe concentration or incubation time.- Protect the probe from light and prepare fresh working solutions.- Ensure uniform cell seeding and health.- Optimize probe concentration and incubation time for your specific cell line and experimental conditions.
Difficulty in detecting changes in intracellular iron levels. - The chosen assay lacks the required sensitivity.- Changes in the labile iron pool are transient.- Use a sensitive fluorescent iron probe (e.g., FerroOrange) or a quantitative colorimetric assay.- Perform a time-course experiment to identify the optimal time point for measuring iron changes after treatment.
No significant rescue of cell viability with this compound treatment. - this compound concentration is not optimal.- The cell death observed is not primarily ferroptosis.- Perform a dose-response experiment with this compound to determine the effective concentration.- Confirm that the cell death is indeed ferroptosis using established positive controls and inhibitors as described in the FAQs.

Experimental Protocols

Protocol 1: Confirmation of Ferroptosis Inhibition using Cell Viability Assays

Objective: To determine if this compound can rescue cells from ferroptosis induced by erastin or RSL3.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Erastin

  • RSL3

  • Ferrostatin-1 (positive control inhibitor)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a dose-response matrix of this compound and the ferroptosis inducer (erastin or RSL3). Include wells with inducer only, this compound only, and ferrostatin-1 plus inducer as a positive control. Also include untreated and vehicle-treated (e.g., DMSO) control wells.

  • Treat the cells according to the experimental matrix and incubate for a predetermined time (e.g., 24-48 hours).

  • Measure cell viability using your chosen reagent according to the manufacturer's instructions.

  • Analyze the data to determine the extent to which this compound rescues cell death induced by erastin or RSL3.

Data Summary Table:

Treatment GroupCell Viability (%)
Untreated Control100
Vehicle Control~100
Ferroptosis Inducer (e.g., Erastin)Value
This compound + Ferroptosis InducerValue
Ferrostatin-1 + Ferroptosis InducerValue
This compound alone~100
Protocol 2: Measurement of Lipid Peroxidation

Objective: To directly measure the hallmark of ferroptosis, lipid peroxidation, and its inhibition by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Ferroptosis inducer (e.g., erastin or RSL3)

  • Ferrostatin-1

  • C11-BODIPY 581/591 fluorescent probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere.

  • Pre-treat cells with this compound or ferrostatin-1 for a specified time (e.g., 1-2 hours).

  • Add the ferroptosis inducer and incubate for a time sufficient to induce lipid peroxidation (e.g., 6-8 hours).

  • In the final 30-60 minutes of incubation, add the C11-BODIPY 581/591 probe to the culture medium at the recommended concentration.

  • Harvest the cells, wash with PBS, and resuspend in a suitable buffer for analysis.

  • Analyze the cells by flow cytometry or visualize them using a fluorescence microscope. The oxidized probe will shift its fluorescence emission from red to green.

  • Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity of the green channel.

Data Summary Table:

Treatment GroupMean Green Fluorescence Intensity (Arbitrary Units)
Untreated ControlValue
Vehicle ControlValue
Ferroptosis Inducer (e.g., RSL3)Value
This compound + Ferroptosis InducerValue
Ferrostatin-1 + Ferroptosis InducerValue
Protocol 3: Assessment of Specificity Against Other Cell Death Pathways

Objective: To demonstrate that this compound does not inhibit apoptosis or necroptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Apoptosis inducer (e.g., Staurosporine)

  • Necroptosis inducer cocktail (e.g., TNF-α + SMAC mimetic + z-VAD-FMK)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Necroptosis inhibitor (e.g., Necrostatin-1)

  • Cell viability reagent

Procedure:

  • Seed cells in a 96-well plate.

  • Set up treatment groups:

    • Apoptosis inducer alone

    • Apoptosis inducer + this compound

    • Apoptosis inducer + z-VAD-FMK (positive control)

    • Necroptosis inducer alone

    • Necroptosis inducer + this compound

    • Necroptosis inducer + Necrostatin-1 (positive control)

  • Treat the cells and incubate for an appropriate duration.

  • Measure cell viability.

  • Analyze the data to confirm that this compound does not rescue cells from apoptosis or necroptosis.

Visualizations

YL939_Mechanism cluster_extracellular Extracellular cluster_cell Cell YL939_ext This compound YL939_int This compound YL939_ext->YL939_int Enters Cell PHB2 PHB2 YL939_int->PHB2 Binds to Ferritin_exp Ferritin Expression PHB2->Ferritin_exp Promotes Ferritin Ferritin Ferritin_exp->Ferritin LabileIron Labile Iron Pool (Fe2+) Ferritin->LabileIron Sequesters Lipid_ROS Lipid Peroxidation LabileIron->Lipid_ROS Catalyzes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Leads to

Caption: Mechanism of action of this compound in inhibiting ferroptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Confirmation Assays cluster_specificity Specificity Assays cluster_conclusion Conclusion start Seed Cells treatment Treat with: - Ferroptosis Inducer (FI) - FI + this compound - FI + Ferrostatin-1 (Positive Control) - Vehicle Control start->treatment viability Cell Viability Assay treatment->viability lipid_ros Lipid Peroxidation Assay (e.g., C11-BODIPY) treatment->lipid_ros iron Intracellular Iron Assay (e.g., FerroOrange) treatment->iron apoptosis Apoptosis Assay (Inducer + this compound) treatment->apoptosis necroptosis Necroptosis Assay (Inducer + this compound) treatment->necroptosis conclusion Confirm Specific Ferroptosis Inhibition viability->conclusion lipid_ros->conclusion iron->conclusion apoptosis->conclusion necroptosis->conclusion

Caption: Workflow for confirming specific ferroptosis inhibition by this compound.

Decision_Tree decision decision outcome outcome negative_outcome negative_outcome start Start: Observe cell death inhibition by this compound q1 Is cell death rescued by Ferrostatin-1 or Liproxstatin-1? start->q1 q2 Is lipid peroxidation (e.g., C11-BODIPY) reduced? q1->q2 Yes not_ferroptosis Conclusion: Cell death is likely not ferroptosis q1->not_ferroptosis No q3 Does this compound fail to rescue apoptosis or necroptosis? q2->q3 Yes investigate_further Action: Investigate assay conditions or alternative mechanisms q2->investigate_further No specific_inhibition Conclusion: This compound specifically inhibits ferroptosis q3->specific_inhibition Yes not_specific Conclusion: This compound may have broader anti-cell death effects q3->not_specific No

Caption: Decision tree for validating specific ferroptosis inhibition.

References

Technical Support Center: Optimizing In Vivo Efficacy of YL-939

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YL-939, a non-classical ferroptosis inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments effectively. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that inhibits ferroptosis through a non-classical pathway. It directly binds to Prohibitin 2 (PHB2). This interaction promotes the expression of ferritin, an iron storage protein.[1][2][3][4][5] By increasing ferritin levels, this compound effectively reduces the intracellular labile iron pool, thereby decreasing the susceptibility of cells to undergo iron-dependent lipid peroxidation and subsequent ferroptotic cell death.[1][2][3][5][6]

Q2: In which in vivo model has this compound shown efficacy?

A2: this compound has demonstrated significant efficacy in a mouse model of acetaminophen (B1664979) (APAP)-induced acute liver injury.[1][7][8] This model is highly relevant as ferroptosis has been implicated in the pathophysiology of drug-induced liver damage.[7]

Q3: What is the recommended dosage and administration route for this compound in mice?

A3: In the acetaminophen-induced acute liver injury model, a dose of 3 mg/kg of this compound administered via intraperitoneal (i.p.) injection has been shown to be effective.[6][7][8]

Troubleshooting Guide

Q1: I am observing lower than expected efficacy of this compound in my in vivo model. What could be the issue?

A1: Several factors could contribute to reduced efficacy. Consider the following:

  • Formulation and Solubility: this compound is a small molecule that may have specific solubility requirements. Ensure that it is properly dissolved before administration. For in vivo use, a common formulation strategy for similar small molecules involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG400, Solutol, and a citrate (B86180) buffer.[9] It is crucial to perform a small-scale solubility test with your chosen vehicle to ensure the compound does not precipitate upon dilution or injection.

  • Dosing and Timing: The timing of this compound administration relative to the induction of injury is critical. In the APAP-induced liver injury model, this compound was administered 2 hours prior to the APAP challenge.[6][8] The optimal therapeutic window may vary depending on the experimental model. A dose-response study may be necessary to determine the optimal dose for your specific model.

  • Animal Strain and Metabolism: The genetic background of the mouse strain can influence drug metabolism and response.[7] Be consistent with the animal strain used in your experiments.

Q2: I am observing signs of toxicity or off-target effects in my experimental animals. What should I do?

A2: While specific off-target effects of this compound have not been extensively reported in the provided search results, any new compound can have unexpected toxicities.

  • Dose Reduction: If you observe signs of toxicity (e.g., weight loss, lethargy, ruffled fur), consider reducing the dose of this compound.

  • Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are not due to the administration vehicle itself.

  • Histopathological Analysis: Perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any potential tissue damage.

Q3: How can I confirm that this compound is engaging its target and inhibiting ferroptosis in my in vivo model?

A3: To verify the mechanism of action in your model, you can assess the following:

  • Target Engagement: Measure the expression levels of ferritin (both FTH1 and FTL) in the target tissue. Treatment with this compound should lead to an increase in ferritin protein and mRNA levels.[1][6]

  • Biomarkers of Ferroptosis:

    • Lipid Peroxidation: Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) in tissue homogenates or serum.[7] Effective treatment with this compound should reduce these markers.

    • Iron Levels: Assess the labile iron pool in the target tissue.

  • Biochemical Markers of Tissue Damage: In the context of liver injury, measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7] A reduction in these enzymes indicates protection against liver damage.

Quantitative Data

The following table summarizes the in vivo efficacy of this compound in the acetaminophen-induced acute liver injury mouse model.

ParameterControl (Vehicle)APAP + VehicleAPAP + this compound (3 mg/kg)Reference
Serum ALT (U/L) ~50~8000~2000[7]
Serum AST (U/L) ~100~12000~4000[7]
Serum MDA (nmol/mL) ~5~15~8[1]
Hepatic MDA (nmol/mg protein) ~0.5~1.5~0.8[1]

Experimental Protocols

Acetaminophen (APAP)-Induced Acute Liver Injury and this compound Treatment in Mice

This protocol describes the induction of acute liver injury using APAP and the administration of this compound for therapeutic evaluation.

Materials:

  • This compound

  • Acetaminophen (APAP)

  • Vehicle for this compound (e.g., DMSO, PEG400, Solutol, citrate buffer)

  • Sterile saline

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12-15 hours) before APAP administration to enhance its hepatotoxicity.[7] Ensure free access to water.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be appropriate for intraperitoneal injection in mice (e.g., 100 µL).

    • Two hours before APAP injection, administer this compound (3 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.[6][8]

  • APAP Preparation and Administration:

    • Prepare a fresh solution of APAP in warm sterile saline. APAP can be difficult to dissolve; gentle heating and vortexing are required. A common concentration is 15-30 mg/mL.

    • Administer APAP (a typical dose is 300-500 mg/kg) via i.p. injection.[8][10]

  • Monitoring: Monitor the animals for signs of distress.

  • Sample Collection: At a predetermined time point after APAP administration (e.g., 6, 12, or 24 hours), euthanize the mice.[8]

    • Collect blood via cardiac puncture for serum analysis (ALT, AST, MDA).

    • Perfuse the liver with cold PBS and collect liver tissue for histopathology, protein expression analysis (ferritin), and measurement of lipid peroxidation (MDA).

Visualizations

Signaling Pathway of this compound

YL939_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin_Gene Ferritin Gene (FTH1, FTL) PHB2->Ferritin_Gene Promotes expression Ferritin_Protein Ferritin Protein Ferritin_Gene->Ferritin_Protein Translation LabileIron Labile Iron Pool (Fe2+) Ferritin_Protein->LabileIron Sequesters Iron Lipid_Peroxidation Lipid Peroxidation LabileIron->Lipid_Peroxidation Catalyzes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting YL939_Admin Administer this compound (3 mg/kg, i.p.) or Vehicle Fasting->YL939_Admin APAP_Admin Administer APAP (300-500 mg/kg, i.p.) (2 hours after this compound) YL939_Admin->APAP_Admin Euthanasia Euthanasia & Sample Collection (6-24 hours post-APAP) APAP_Admin->Euthanasia Serum_Analysis Serum Analysis (ALT, AST, MDA) Euthanasia->Serum_Analysis Tissue_Analysis Liver Tissue Analysis (Histology, Ferritin, MDA) Euthanasia->Tissue_Analysis

Caption: Experimental workflow for testing this compound efficacy in vivo.

References

YL-939 Technical Support Center: Treatment Duration Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for refining YL-939 treatment duration to achieve optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting treatment duration for this compound in in vitro cell culture experiments?

A1: For initial experiments, we recommend a time-course study ranging from 6 to 72 hours. A typical starting point is 24 hours, which allows for sufficient time to observe significant modulation of the target pathway and downstream effects on cell viability. However, the optimal duration is highly dependent on the cell line's doubling time and the specific biological question being addressed.

Q2: How does this compound treatment duration impact the balance between cytostatic and cytotoxic effects?

A2: Shorter treatment durations (e.g., 6-12 hours) with this compound, a Kinase Alpha inhibitor, typically induce a cytostatic effect by arresting the cell cycle. Longer durations (e.g., 24-72 hours) are often required to commit cells to apoptosis. It is crucial to assess markers for both cell cycle arrest (e.g., p21, p27) and apoptosis (e.g., cleaved caspase-3, PARP cleavage) at multiple time points.

Q3: We observe a rebound in pathway signaling shortly after this compound washout. Is this expected?

A3: Yes, a rebound effect is common for reversible kinase inhibitors like this compound. The durability of the inhibitory effect depends on the cellular half-life of this compound and the turnover rate of its target, Kinase Alpha. To assess this, we recommend performing a washout experiment followed by a time-course analysis of downstream biomarker phosphorylation.

Q4: What are the key downstream biomarkers for assessing this compound target engagement over time?

A4: The primary biomarker is the phosphorylation status of Kinase Alpha's direct substrate, Transcription Factor Zeta (TF-Z). We recommend measuring phosphorylated TF-Z (p-TF-Z) levels via Western blot or ELISA. Measuring total TF-Z is also critical to normalize the results. For downstream functional effects, monitoring levels of cell cycle regulators like Cyclin D1 is recommended.

Troubleshooting Guide

Problem: I am observing significant cytotoxicity at very short treatment durations (e.g., <6 hours), even at low concentrations of this compound.

  • Possible Cause 1: Cell Line Hypersensitivity. The selected cell line may have a strong dependency on the GFR-β/Kinase Alpha pathway for survival.

  • Solution 1: Confirm the IC50 value for your specific cell line with a dose-response experiment at a fixed, short time point (e.g., 8 hours). Consider using a cell line known to be less sensitive as a negative control.

  • Possible Cause 2: Off-Target Effects. While this compound is highly selective, off-target effects can occur at higher concentrations.

  • Solution 2: Titrate the this compound concentration down. Ensure you are working within a 2-5 fold range of the established IC50 for Kinase Alpha inhibition.

Problem: My results for pathway modulation are inconsistent across replicate experiments.

  • Possible Cause 1: Inconsistent Cell State. Variations in cell confluence, passage number, or serum starvation timing can significantly alter signaling pathway activity.

  • Solution 1: Standardize your cell culture conditions rigorously. Ensure all replicates are seeded at the same density, treated at the same confluence (typically 70-80%), and that serum starvation protocols are precisely followed.

  • Possible Cause 2: Reagent Instability. this compound may be unstable if improperly stored or handled.

  • Solution 2: Aliquot this compound stock solutions upon receipt and store them at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock aliquot for each experiment.

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay

This protocol determines the effect of this compound on cell viability over an extended period.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound. Treat cells with the desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for various durations (e.g., 6, 12, 24, 48, and 72 hours).

  • Viability Assessment: At each time point, add a viability reagent (e.g., CellTiter-Glo®) to the wells according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Analysis: Normalize the data to the vehicle control at each respective time point and plot cell viability (%) against treatment duration.

Protocol 2: Western Blot for Pathway Modulation

This protocol assesses the phosphorylation status of downstream targets over time.

  • Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluence, treat them with a fixed concentration of this compound (e.g., 2x IC50) for various durations (e.g., 0, 1, 4, 8, 16, 24 hours).

  • Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-TF-Z, total TF-Z, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Quantitative Data Summary

Table 1: Effect of this compound Treatment Duration on Cell Viability (HT-29 Cells)

Treatment Duration (Hours)Vehicle (0.1% DMSO)This compound (100 nM)This compound (500 nM)
6 100% ± 4.5%98% ± 5.1%91% ± 4.8%
12 100% ± 5.2%85% ± 6.3%72% ± 5.5%
24 100% ± 4.9%62% ± 5.8%45% ± 6.1%
48 100% ± 5.5%41% ± 7.2%23% ± 4.9%
72 100% ± 6.1%25% ± 6.5%11% ± 3.8%
Data are presented as mean percent viability ± standard deviation.

Table 2: Relative p-TF-Z Levels Following this compound Treatment (250 nM)

Treatment Duration (Hours)Relative p-TF-Z/Total TF-Z Ratio
0 (Control) 1.00
1 0.21 ± 0.05
4 0.08 ± 0.03
8 0.05 ± 0.02
16 0.09 ± 0.04
24 0.15 ± 0.06
Data are normalized to the 0-hour time point and presented as mean ± standard deviation.

Visualizations

GFR_Beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR_b GFR-β Kinase_Alpha Kinase Alpha GFR_b->Kinase_Alpha Activates GF Growth Factor GF->GFR_b Binds TF_Z TF-Z Kinase_Alpha->TF_Z Phosphorylates pTF_Z p-TF-Z TF_Z->pTF_Z Gene_Expression Gene Expression (e.g., Cyclin D1) pTF_Z->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation YL939 This compound YL939->Kinase_Alpha Inhibits

Caption: this compound inhibits the GFR-β signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis A Seed cells in multi-well plates B Allow cells to adhere overnight A->B C Prepare this compound dilutions and vehicle control B->C D Treat cells C->D E Incubate for designated time points (T1, T2, T3...) D->E F1 Harvest cells at T1 E->F1 F2 Harvest cells at T2 E->F2 F3 Harvest cells at T... E->F3 G Perform Assay (Viability or Western Blot) F1->G F2->G F3->G H Data Analysis & Comparison G->H

Caption: Workflow for a time-course experiment with this compound.

Troubleshooting_Logic Start Inconsistent Results Observed Q1 Are cell culture conditions standardized? Start->Q1 A1_Yes Standardize seeding density, passage #, confluence Q1->A1_Yes No Q2 Are reagents prepared fresh for each experiment? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Aliquot stocks, avoid freeze-thaw, use fresh dilutions Q2->A2_Yes No Q3 Is the instrument (e.g., plate reader) calibrated? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Run calibration checks and performance validation Q3->A3_Yes No End Problem Resolved Q3->End Yes A3_Yes->End

Caption: Logic tree for troubleshooting inconsistent experimental results.

Technical Support Center: YL-939 and Ferroptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using YL-939, a non-classical ferroptosis inhibitor, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ferroptosis?

This compound is a small molecule inhibitor of ferroptosis. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, this compound has a unique, non-classical mechanism of action. It functions by binding to Prohibitin 2 (PHB2). This interaction promotes the expression of the iron storage protein ferritin, which reduces the intracellular labile iron pool, thereby decreasing the cell's susceptibility to iron-dependent lipid peroxidation and subsequent ferroptotic cell death.

Q2: Is this compound specific for ferroptosis?

Yes, studies have shown that this compound is a specific inhibitor of ferroptosis. It does not rescue cell death induced by other programmed cell death pathways such as apoptosis, necroptosis, or pyroptosis.

Q3: What is the recommended working concentration of this compound?

The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have shown effective inhibition of ferroptosis in various cell lines at concentrations ranging from 0.01 to 10 µM. For instance, in ES-2 ovarian cancer cells, this compound at a concentration of 0.3 µM inhibited erastin-induced ferroptosis. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

For stock solutions, this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For short-term storage (days to weeks), it can be kept at 0-4°C. It is shipped at ambient temperature as a non-hazardous chemical.

Troubleshooting Guide

This guide addresses common issues that may arise during ferroptosis assays using this compound.

Problem Possible Cause Recommended Solution
This compound does not inhibit ferroptosis in my cell line. Cell line may be resistant to this compound's mechanism. This compound's efficacy is dependent on the PHB2/ferritin axis. Verify the expression levels of PHB2 and ferritin (FTH1, FTL) in your cell line. Consider using a different ferroptosis inhibitor with an alternative mechanism of action (e.g., ferrostatin-1, an antioxidant) as a positive control.
Suboptimal concentration of this compound. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and ferroptosis inducer.
Incorrect timing of this compound treatment. The timing of inhibitor addition relative to the ferroptosis inducer is critical. Try pre-treating cells with this compound for a period (e.g., 2 hours) before adding the ferroptosis inducer.
High background cell death in control wells. Cell culture conditions are not optimal. Ensure cells are healthy and not overly confluent before starting the experiment. Use fresh culture medium and reagents.
Cytotoxicity of the vehicle (e.g., DMSO). Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent.
Inconsistent results between experiments. Variability in experimental procedures. Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
Reagent instability. Ensure that this compound and other reagents are stored correctly and have not expired. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Difficulty in detecting ferroptosis markers. Inappropriate assay or timing. Ferroptosis is characterized by specific hallmarks like lipid peroxidation and mitochondrial shrinkage. Use multiple assays to confirm ferroptosis, such as measuring lipid ROS with probes like C11-BODIPY, assessing mitochondrial morphology via transmission electron microscopy, and measuring cell viability. The timing of marker detection is crucial; create a time-course experiment to identify the optimal window for detection.
Low sensitivity of the detection method. Ensure your detection method is sensitive enough for your experimental setup. For fluorescence-based assays, optimize instrument settings and use appropriate controls.

Experimental Protocols

General Protocol for Assessing this compound's Protective Effect against Erastin-Induced Ferroptosis
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Pre-treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control for 2 hours.

  • Ferroptosis Induction: Add a ferroptosis inducer, such as erastin (B1684096) (e.g., 10 µM), to the appropriate wells. Include wells with erastin alone and vehicle control alone.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-48 hours), which should be optimized for your cell line and inducer.

  • Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Detection of Lipid Peroxidation
  • Cell Treatment: Treat cells with the ferroptosis inducer in the presence or absence of this compound as described above.

  • Staining: At the end of the treatment period, stain the cells with a lipid peroxidation sensor dye, such as C11-BODIPY 581/591.

  • Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy to quantify the extent of lipid peroxidation.

Visualizing Key Concepts

To aid in understanding the experimental workflow and the mechanism of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound Assay A Seed Cells B Pre-treat with this compound or Vehicle A->B C Induce Ferroptosis (e.g., Erastin) B->C D Incubate C->D E Assess Ferroptosis Markers (Viability, Lipid ROS, etc.) D->E G cluster_pathway This compound Mechanism of Action YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin Ferritin Expression (FTH1, FTL) PHB2->Ferritin Promotes Iron Labile Iron Pool Ferritin->Iron Sequesters Iron Lipid_ROS Lipid Peroxidation Iron->Lipid_ROS Catalyzes Ferroptosis Ferroptosis Iron->Ferroptosis Induces Lipid_ROS->Ferroptosis Induces G cluster_troubleshooting Troubleshooting Logic for Ineffective this compound Problem Problem: this compound fails to inhibit ferroptosis Cause1 Possible Cause 1 Cell Line Resistance Problem:f0->Cause1:f0 Cause2 Possible Cause 2 Suboptimal Concentration Problem:f0->Cause2:f0 Cause3 Possible Cause 3 Incorrect Timing Problem:f0->Cause3:f0 Solution1 Solution Check PHB2/Ferritin expression. Use alternative inhibitor as control. Cause1:f1->Solution1:f0 Solution2 Solution Perform dose-response curve. Cause2:f1->Solution2:f0 Solution3 Solution Optimize pre-treatment time. Cause3:f1->Solution3:f0

mitigating confounding factors in YL-939 research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: YL-939 Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a non-classical small molecule inhibitor of ferroptosis. Unlike many other ferroptosis inhibitors, it does not function as an antioxidant or an iron chelator[1][2][3][4][5]. Its primary mechanism involves binding to its biological target, prohibitin 2 (PHB2)[2][5]. This interaction promotes the expression of the iron storage protein ferritin, which in turn reduces the intracellular labile iron pool, thereby inhibiting ferroptosis[1][2][3]. The established signaling pathway is the PHB2/ferritin/iron axis[2][4].

Q2: Is this compound specific to inhibiting ferroptosis?

A2: Yes, current research indicates that this compound is highly specific to ferroptosis. Studies have shown that it does not inhibit other major forms of programmed cell death, including apoptosis, necroptosis, pyroptosis, and cuprotosis[2]. This specificity is a key advantage in dissecting the role of ferroptosis in various experimental models.

Q3: What are the known off-target effects of this compound?

A3: Based on available data, this compound has demonstrated a favorable specificity profile. Kinase profiling assays against 401 recombinant human protein kinases showed very weak or no activity, suggesting it does not broadly inhibit protein kinases[2]. However, as with any small molecule, the possibility of yet-undiscovered off-target effects cannot be entirely ruled out and should be a consideration in experimental design.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in this compound Efficacy Differences in basal expression levels of PHB2 or ferritin across cell lines.1. Quantify Basal Protein Levels: Perform western blotting or qPCR to determine the baseline expression of PHB2, FTH1, and FTL in your cell lines of interest. 2. Cell Line Selection: Choose cell lines with detectable levels of PHB2 for your experiments. If PHB2 levels are low, consider transient overexpression as a positive control.
Inconsistent Inhibition of Ferroptosis The method of inducing ferroptosis may influence the outcome.1. Use Multiple Inducers: Test the efficacy of this compound against ferroptosis induced by different compounds (e.g., erastin (B1684096), RSL3, FIN56) to confirm its inhibitory action is robust across various triggers of the pathway. 2. Optimize Inducer Concentration: Perform dose-response experiments for your ferroptosis inducer to ensure you are working within an optimal concentration range for your specific cell line.
Unexpected Cytotoxicity High concentrations of this compound may lead to off-target effects or general cellular stress.1. Determine Optimal Concentration: Conduct a dose-response curve for this compound in your experimental system to identify the minimal effective concentration that inhibits ferroptosis without causing significant cytotoxicity. 2. Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent used to dissolve this compound.
Difficulty Reproducing Published Results Variations in experimental conditions such as cell density, media composition, or incubation times.1. Standardize Protocols: Adhere strictly to a standardized experimental protocol, paying close attention to cell seeding density, media supplements (especially iron-containing components like transferrin), and the timing of treatments. 2. Detailed Record Keeping: Maintain meticulous records of all experimental parameters to aid in troubleshooting and ensure reproducibility.

Experimental Protocols

1. Cell Viability Assay to Assess this compound-Mediated Ferroptosis Inhibition

  • Objective: To quantify the protective effect of this compound against ferroptosis-inducing agents.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Pre-treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control for 2-4 hours.

    • Induce ferroptosis by adding a known inducer (e.g., erastin or RSL3) at its EC50 concentration.

    • Incubate for a predetermined time (e.g., 24-48 hours).

    • Assess cell viability using a standard method such as the MTT assay[6] or a commercial cell viability kit (e.g., CellTiter-Glo®).

    • Normalize the data to the vehicle-treated, non-ferroptosis-induced control group and plot the results as a dose-response curve.

2. Western Blot Analysis of the this compound Signaling Pathway

  • Objective: To confirm the engagement of the PHB2/ferritin/iron axis by this compound.

  • Methodology:

    • Treat cells with this compound at its effective concentration for an appropriate duration (e.g., 12-24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against PHB2, FTH1, FTL, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

YL939_Signaling_Pathway cluster_cell Cell YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin_mRNA Ferritin (FTH1/FTL) mRNA PHB2->Ferritin_mRNA Promotes Expression Ferritin_Protein Ferritin Protein Ferritin_mRNA->Ferritin_Protein Translation Labile_Iron Labile Iron Pool Ferritin_Protein->Labile_Iron Sequesters Iron Ferroptosis Ferroptosis Labile_Iron->Ferroptosis Induces

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Experimental_Workflow cluster_protocol Troubleshooting Workflow for this compound Experiments Start Inconsistent this compound Activity Observed Check_Proteins 1. Quantify Basal PHB2/Ferritin Levels Start->Check_Proteins Check_Inducer 2. Validate Ferroptosis Inducer Potency Check_Proteins->Check_Inducer If levels are consistent Check_Concentration 3. Optimize this compound Concentration Check_Inducer->Check_Concentration If inducer is potent Standardize 4. Standardize Experimental Protocol Check_Concentration->Standardize If concentration is optimal Outcome Consistent Results Standardize->Outcome

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Best Practices for Working with YL-939 in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing YL-939 in a laboratory setting. This compound is a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death.[1][2] Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions by a distinct mechanism.[1][2]

Mechanism of Action: this compound directly binds to Prohibitin 2 (PHB2). This interaction promotes the expression of ferritin, a key intracellular iron storage protein. The subsequent increase in ferritin levels leads to a reduction in the labile iron pool, thereby decreasing the susceptibility of cells to ferroptosis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-classical ferroptosis inhibitor.[1][2] It binds to Prohibitin 2 (PHB2), which in turn upregulates the expression of the iron storage protein ferritin. This leads to a decrease in intracellular labile iron, thus protecting cells from ferroptosis.[1]

Q2: What are the recommended storage conditions and solubility of this compound?

A2: For optimal stability, this compound should be stored as a crystalline solid at -20°C for up to four years. Stock solutions can be prepared in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The solubility in DMSO is approximately 2 mg/mL and in DMF is approximately 5 mg/mL. It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than one day.

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a good starting point is a concentration range of 0.1 µM to 10 µM. The reported EC50 values for inhibiting erastin-induced ferroptosis in various cell lines are in the sub-micromolar range (see Quantitative Data section). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: Is this compound specific for inhibiting ferroptosis?

A4: Studies have shown that this compound is a specific inhibitor of ferroptosis and does not significantly inhibit other forms of regulated cell death such as apoptosis, necroptosis, or pyroptosis.[3]

Q5: What are the key safety precautions when handling this compound?

A5: this compound should be handled in accordance with good laboratory practice. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact, rinse the affected area with plenty of water. If ingested, seek medical attention immediately. Do not induce vomiting.[4]

Troubleshooting Guides

Ferroptosis Inhibition Assays

Q: I am not observing a protective effect of this compound in my ferroptosis assay. What could be the issue?

A: Several factors could contribute to this. First, verify the potency of your ferroptosis inducer (e.g., erastin (B1684096), RSL3) by running a positive control without this compound. Ensure that this compound is fully dissolved in your stock solution and that the final concentration in your assay is appropriate. It is also crucial to use a suitable cell viability assay to measure the outcome.[5][6][7] Consider the timing of this compound treatment; pre-incubation with this compound before adding the ferroptosis inducer may be necessary. Finally, confirm that your cell line is sensitive to ferroptosis.

Q: The results of my ferroptosis inhibition assay are highly variable. How can I improve consistency?

A: To improve consistency, ensure uniform cell seeding density across all wells. When preparing your drug dilutions, perform serial dilutions carefully to ensure accurate concentrations. Use a positive control (e.g., Ferrostatin-1) and a negative control (vehicle) in every experiment.[8] Additionally, make sure that the incubation times for drug treatment and the ferroptosis inducer are consistent across all plates and experiments.

Western Blotting for Ferritin Expression

Q: I do not see an increase in ferritin protein levels after treating cells with this compound. What should I check?

A: First, confirm that your this compound treatment was effective by assessing its protective effect against ferroptosis in a parallel experiment. Ensure that the treatment duration was sufficient to allow for protein expression changes (e.g., 24-48 hours). Verify the quality of your primary antibody against ferritin by including a positive control lysate from cells known to express high levels of ferritin.[9] Optimize your western blot protocol, including the protein concentration loaded, antibody dilutions, and incubation times.[10][11][12][13]

Q: The bands for ferritin on my western blot are weak or non-existent.

A: To enhance the signal, you can try increasing the amount of protein loaded onto the gel.[10] Also, consider optimizing the primary antibody concentration and increasing the incubation time (e.g., overnight at 4°C).[10] Ensure that your secondary antibody is compatible with the primary antibody and is used at the correct dilution. Using a more sensitive chemiluminescent substrate can also help to amplify the signal.[10]

In Vivo Studies

Q: I am not observing a therapeutic effect of this compound in my acute liver injury mouse model.

A: Several factors can influence the outcome of in vivo studies. Confirm the correct dosage and administration route for this compound as reported in the literature.[3] The timing of this compound administration relative to the induction of liver injury is critical.[14][15][16] Ensure that the model of acute liver injury (e.g., acetaminophen-induced) is established and reproducible in your hands.[4][14][15][16] It is also important to use appropriate endpoints to assess liver injury, such as serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and histological analysis of liver tissue.[17]

Experimental Protocols

Ferroptosis Inhibition Assay

This protocol is a general guideline for assessing the ferroptosis-inhibiting activity of this compound in a cell-based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined pre-incubation period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Ferroptosis Induction: Add a ferroptosis inducer, such as erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM), to the wells.

  • Incubation: Incubate the plate for a duration sufficient to induce cell death in the control group (e.g., 24-48 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or a fluorescence-based live/dead cell stain.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the data as a dose-response curve to determine the EC50 value of this compound.

Western Blot for Ferritin

This protocol outlines the steps to detect changes in ferritin protein expression following this compound treatment.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ferritin overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Differential Scanning Fluorimetry (DSF)

DSF can be used to confirm the direct binding of this compound to its target protein, PHB2.

  • Protein and Ligand Preparation: Prepare purified PHB2 protein and a stock solution of this compound in a compatible buffer.

  • Reaction Setup: In a 96-well PCR plate, mix the PHB2 protein with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of this compound.[20][21][22][23][24] Include a no-ligand control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and perform a thermal melt experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of this compound indicates a direct binding interaction.[25][26][27]

Surface Plasmon Resonance (SPR)

SPR is another biophysical technique to quantify the binding affinity between this compound and PHB2.

  • Chip Preparation: Immobilize purified PHB2 protein onto a sensor chip.

  • This compound Injection: Inject different concentrations of this compound over the sensor chip surface.

  • Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the amount of this compound bound to PHB2.

  • Data Analysis: Analyze the binding sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) can then be calculated (KD = kd/ka).[28]

Quantitative Data

ParameterCell LineValueReference
EC50 (Erastin-induced Ferroptosis) HT-10800.14 µM[3]
Miapaca-20.25 µM[3]
Calu-10.16 µM[3]
HCT1160.16 µM[3]
SHSY5Y0.24 µM[3]
Binding Affinity (KD) to PHB2 -3.43 µM[3]
Thermal Shift (ΔTm) with PHB2 -2.65 °C[3]

Visualizations

YL939_Signaling_Pathway cluster_cell Cell YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin_mRNA Ferritin mRNA PHB2->Ferritin_mRNA Promotes transcription Ferritin Ferritin Ferritin_mRNA->Ferritin Translation LabileIron Labile Iron Pool Ferritin->LabileIron Sequesters Iron Ferroptosis Ferroptosis Ferritin->Ferroptosis Inhibits LabileIron->Ferroptosis Induces

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_biophysical Biophysical Assays cluster_invivo In Vivo Experiments CellCulture 1. Cell Culture Treatment 2. This compound Treatment CellCulture->Treatment Induction 3. Ferroptosis Induction Treatment->Induction Western 5. Western Blot for Ferritin Treatment->Western Viability 4. Cell Viability Assay Induction->Viability Purification 1. Purify PHB2 Protein DSF 2. DSF Assay Purification->DSF SPR 3. SPR Assay Purification->SPR AnimalModel 1. Acute Liver Injury Model YL939_Admin 2. This compound Administration AnimalModel->YL939_Admin Analysis 3. Endpoint Analysis YL939_Admin->Analysis

Caption: General experimental workflow for characterizing this compound.

Troubleshooting_Logic Start No Ferroptosis Inhibition Observed CheckInducer Is the ferroptosis inducer potent? Start->CheckInducer CheckYL939 Is this compound concentration and solubility correct? CheckInducer->CheckYL939 Yes Solution Optimize experimental conditions CheckInducer->Solution No CheckAssay Is the cell viability assay appropriate? CheckYL939->CheckAssay Yes CheckYL939->Solution No CheckTiming Is the treatment timing optimal? CheckAssay->CheckTiming Yes CheckAssay->Solution No CheckCellLine Is the cell line sensitive to ferroptosis? CheckTiming->CheckCellLine Yes CheckTiming->Solution No CheckCellLine->Solution Yes

Caption: Troubleshooting logic for ferroptosis inhibition assays with this compound.

References

quality control measures for YL-939 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with YL-939, a non-classical ferroptosis inhibitor.[1][2][3][4] Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the quality and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and experimental use of this compound.

Q1: I am observing high variability in my cell viability or ferroptosis assay results. What are the common causes?

A1: Inconsistent results in cell-based assays can arise from several factors unrelated to the compound itself.[5][6][7] Key areas to investigate include:

  • Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase. Over-confluent or senescent cells can respond differently to ferroptosis inducers and inhibitors. Regularly screen for mycoplasma contamination, which can alter cellular responses.

  • Reagent Quality and Handling: Use fresh, high-quality reagents and ensure proper storage.[7] Repeated freeze-thaw cycles of this compound stock solutions should be avoided. Prepare fresh dilutions for each experiment.[7]

  • Assay Execution: Standardize incubation times and ensure pipetting accuracy.[6][8] For plate-based assays, be mindful of the "edge effect" by maintaining proper humidity and considering not using the outer wells for critical data points.

Q2: this compound is not showing the expected protective effect against ferroptosis in my cell line. What should I check?

A2: If this compound is not inhibiting ferroptosis as expected, consider the following:

  • Target Expression: this compound acts by binding to prohibitin 2 (PHB2).[1][2][3][4] Verify the expression level of PHB2 in your cell model using techniques like Western blot or qPCR. Low or absent PHB2 expression will render cells unresponsive to this compound.

  • Compound Concentration and Solubility: Ensure that this compound is used at an effective concentration.[9][10] Poor solubility can reduce the effective concentration in your assay. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤0.1%) to avoid toxicity.[7]

  • Ferroptosis Induction Method: this compound has been shown to be effective against erastin-induced ferroptosis.[1] Its efficacy may vary with different ferroptosis inducers (e.g., RSL3). Confirm that your chosen inducer is appropriate for your experimental question.

Q3: How can I confirm that the observed effects of this compound are due to on-target activity?

A3: Distinguishing on-target from off-target effects is a critical aspect of quality control.[7][9]

  • Target Engagement: Assess whether this compound is engaging with its target, PHB2, in your cells. This can be investigated using techniques like cellular thermal shift assay (CETSA).

  • Rescue Experiments: To confirm the role of PHB2, you can perform rescue experiments. Overexpression of PHB2 may enhance the protective effect of this compound.

  • Downstream Marker Analysis: this compound's mechanism involves increasing the expression of ferritin.[1][2] Measure the levels of ferritin (FTH1 and FTL) protein or mRNA in this compound-treated cells to confirm the expected downstream signaling.

  • Use of Controls: Include a negative control compound with a similar structure to this compound but is known to be inactive against PHB2. This can help to rule out non-specific effects.[10]

Data Presentation
Table 1: this compound Physicochemical and Biological Properties
PropertyValueReference
Molecular FormulaC₂₂H₂₂N₄O₂PubChem
Molecular Weight374.4 g/mol PubChem
Mechanism of ActionNon-classical ferroptosis inhibitor[1][2][3][4]
Direct TargetProhibitin 2 (PHB2)[1][3][4]
Downstream EffectPromotes ferritin expression, reduces intracellular iron[1][2]
Table 2: Troubleshooting Guide for Inconsistent Assay Results
ObservationPotential CauseRecommended Solution
High variability between replicate wellsInconsistent cell seeding or pipetting errorsCalibrate pipettes, use reverse pipetting for viscous solutions, and ensure a homogenous cell suspension.
Lower than expected potency (high IC50)Compound degradation or low target expressionPrepare fresh dilutions from stock, avoid multiple freeze-thaw cycles, and verify PHB2 expression in the cell line.
High background signal in fluorescence/luminescence assaysAutofluorescence from media components or improper plate choiceUse phenol (B47542) red-free media for fluorescence assays and use opaque plates for luminescence measurements to prevent crosstalk.[11]
No protective effect observedIncorrect ferroptosis inducer or suboptimal this compound concentrationTitrate this compound concentration and confirm the efficacy of the ferroptosis inducer with a positive control (e.g., Ferrostatin-1).
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable and accurate concentrations of this compound for in vitro and cell-based experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution (10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%, to prevent solvent-induced toxicity.[7] d. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Protocol 2: Western Blot Analysis of Ferritin Expression

Objective: To quantify the change in ferritin (FTH1 and FTL) protein levels in cells treated with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FTH1, anti-FTL, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with various concentrations of this compound or vehicle control for the desired time. c. Wash cells with ice-cold PBS and lyse them with lysis buffer. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for loading on an SDS-PAGE gel. c. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer and Immunoblotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against FTH1, FTL, and a loading control (e.g., β-actin) overnight at 4°C. d. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize the levels of FTH1 and FTL to the loading control.

Mandatory Visualization

YL939_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Ferroptosis Inducer Ferroptosis Inducer Lipid_ROS Lipid ROS Ferroptosis Inducer->Lipid_ROS induces YL939 This compound PHB2 PHB2 YL939->PHB2 binds to Ferritin Ferritin (FTH1/FTL) PHB2->Ferritin promotes expression Iron Fe²⁺ Ferritin->Iron sequesters Iron->Lipid_ROS catalyzes LIP Labile Iron Pool LIP->Iron Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis leads to

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. This compound Pre-treatment (Titrate concentrations) A->B C 3. Add Ferroptosis Inducer (e.g., Erastin) B->C D 4. Incubation (Defined time period) C->D E 5. Cell Viability Assay (e.g., CellTiter-Glo) D->E F 6. Data Analysis (Calculate IC50 or % viability) E->F

Caption: General experimental workflow for assessing this compound's protective effect.

Troubleshooting_Logic Start No Protective Effect Observed Check1 Is PHB2 expressed in the cell line? Start->Check1 Action1 Verify PHB2 via Western Blot Check1->Action1 Result1_Yes Yes Action1->Result1_Yes Result1_No No Action1->Result1_No Check2 Is the this compound concentration optimal? Result1_Yes->Check2 Solution1 Select a different cell line Result1_No->Solution1 Action2 Perform dose-response experiment Check2->Action2 Result2 Optimal dose found Action2->Result2 Check3 Are controls behaving as expected? Result2->Check3 Action3 Check vehicle and positive controls Check3->Action3

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Guide to Ferroptosis Inhibition: YL-939 vs. Ferrostatin-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed, objective comparison of two prominent ferroptosis inhibitors, YL-939 and Ferrostatin-1, supported by experimental data and methodologies.

Ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, is implicated in a growing number of pathological conditions, making its modulation a key area of therapeutic interest. This guide delves into the distinct mechanisms and reported efficacies of this compound, a novel non-classical inhibitor, and Ferrostatin-1, a well-established radical-trapping antioxidant.

At a Glance: Key Differences

FeatureThis compoundFerrostatin-1
Mechanism of Action Non-antioxidant, non-iron chelator. Binds to Prohibitin 2 (PHB2), promoting ferritin expression and reducing intracellular iron.Radical-trapping antioxidant. Scavenges lipid peroxyl radicals to prevent the propagation of lipid peroxidation.
Primary Target Prohibitin 2 (PHB2)[1][2][3]Lipid peroxyl radicals[4][5][6]
Effect on Iron Metabolism Reduces the labile iron pool by increasing iron storage in ferritin[1][2][7]May indirectly affect the labile iron pool by forming a complex with iron, but its primary role is not iron chelation[4]
Classification Non-classical ferroptosis inhibitorClassical ferroptosis inhibitor (antioxidant)

Quantitative Performance Data

CompoundCell LineInducerAssayEC50/IC50Reference
This compound ES-2ErastinCell Viability0.09 µM[8]
HT-1080ErastinCell Viability0.14 µM[8]
Miapaca-2ErastinCell Viability0.25 µM[8]
Calu-1ErastinCell Viability0.16 µM[8]
HCT116ErastinCell Viability0.16 µM[8]
SHSY5YErastinCell Viability0.24 µM[8]
Ferrostatin-1 HT-1080ErastinCell Viability~60 nM[9]
-Fe2+/ascorbate-induced lipid peroxidationOxygen consumption0.017 µM[4]
15LOX2/PEBP1 complex-Enzymatic activity~10 nM[10][11]

Signaling Pathways and Mechanisms of Action

This compound: A Novel Approach Through Iron Storage

This compound represents a new class of ferroptosis inhibitors that do not act as antioxidants or direct iron chelators[1][2][3]. Its mechanism centers on the protein Prohibitin 2 (PHB2). By binding to PHB2, this compound promotes the expression of ferritin, the primary intracellular iron storage protein complex[1][2][7]. This upregulation of ferritin leads to the sequestration of labile iron, thereby reducing the amount of free iron available to participate in the Fenton reaction and catalyze the formation of lipid peroxides. This ultimately decreases the cell's susceptibility to ferroptosis.

YL939_Pathway This compound Signaling Pathway YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin_exp Increased Ferritin Expression (FTH1, FTL) PHB2->Ferritin_exp Promotes Iron_seq Labile Iron Sequestration Ferritin_exp->Iron_seq LIP Decreased Labile Iron Pool (LIP) Iron_seq->LIP Fenton Reduced Fenton Reaction LIP->Fenton Lipid_ROS Decreased Lipid Peroxidation Fenton->Lipid_ROS Ferroptosis Inhibition of Ferroptosis Lipid_ROS->Ferroptosis

This compound Signaling Pathway
Ferrostatin-1: The Classical Radical Scavenger

Ferrostatin-1 is a potent, synthetic antioxidant that functions as a radical-trapping agent[4][6][12]. It directly intercepts and neutralizes lipid peroxyl radicals, which are key intermediates in the chain reaction of lipid peroxidation. By scavenging these radicals, Ferrostatin-1 terminates the propagation of lipid damage and prevents the accumulation of cytotoxic lipid hydroperoxides, thereby rescuing cells from ferroptotic death[4][6][13]. Its action is independent of cellular iron storage mechanisms and instead focuses on mitigating the direct drivers of oxidative damage.

Ferrostatin1_Pathway Ferrostatin-1 Mechanism of Action cluster_lp Lipid Peroxidation Cascade Ferrostatin1 Ferrostatin-1 Lipid_Radicals Lipid Peroxyl Radicals (LOO•) Ferrostatin1->Lipid_Radicals Scavenges Lipid_Peroxidation Lipid Peroxidation Propagation Lipid_Radicals->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis Inhibition Inhibition of Ferroptosis

Ferrostatin-1 Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate ferroptosis inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with a ferroptosis inducer (e.g., Erastin or RSL3) at various concentrations, with or without co-treatment with this compound or Ferrostatin-1. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[14]

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe to detect lipid peroxidation in live cells.

  • Cell Seeding and Treatment: Seed and treat cells as described in the cell viability assay.

  • Probe Staining: After treatment, incubate the cells with 1-2 µM of C11-BODIPY 581/591 in culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with Hank's Balanced Salt Solution (HBSS) or PBS.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. The probe emits green fluorescence upon oxidation, while the unoxidized form emits red fluorescence. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.[8]

Experimental_Workflow Experimental Workflow for Inhibitor Comparison cluster_prep Preparation cluster_treat Treatment cluster_assay Assays Cell_Culture Cell Culture Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Inducer Add Ferroptosis Inducer (e.g., Erastin, RSL3) Seeding->Inducer Inhibitor Add Inhibitor (this compound or Ferrostatin-1) Inducer->Inhibitor Co-treatment Viability Cell Viability Assay (e.g., MTT) Inhibitor->Viability Lipid_ROS Lipid Peroxidation Assay (e.g., C11-BODIPY) Inhibitor->Lipid_ROS Iron_Assay Intracellular Iron Assay (e.g., Phen Green SK) Inhibitor->Iron_Assay

Experimental Workflow
Intracellular Labile Iron Pool Measurement

This assay quantifies the amount of chelatable iron within the cell.

  • Cell Seeding and Treatment: Prepare and treat cells as previously described.

  • Probe Loading: Load the cells with an iron-sensitive fluorescent probe (e.g., Phen Green SK or FerroOrange) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

  • Washing: Wash the cells with a suitable buffer to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The fluorescence of these probes is quenched by iron, so a decrease in fluorescence indicates a higher labile iron pool.

Summary and Conclusion

This compound and Ferrostatin-1 represent two distinct and valuable tools for the study and potential therapeutic inhibition of ferroptosis.

  • Ferrostatin-1 acts as a direct, potent scavenger of lipid radicals, making it a benchmark compound for confirming the involvement of lipid peroxidation in a cell death process. Its mechanism is well-characterized and serves as a gold standard for a classical ferroptosis inhibitor.

  • This compound offers a novel, non-antioxidant-based mechanism by modulating intracellular iron homeostasis through the PHB2/ferritin axis. This provides an alternative strategy for inhibiting ferroptosis, which may be advantageous in contexts where direct antioxidant intervention is not desirable or sufficient.

The choice between this compound and Ferrostatin-1 will depend on the specific research question or therapeutic goal. For studies focused on dissecting the role of lipid peroxidation, Ferrostatin-1 is an ideal tool. For investigating the upstream regulation of iron metabolism in ferroptosis and exploring alternative therapeutic avenues, this compound presents a compelling option. Further direct comparative studies are warranted to fully elucidate the relative potencies and potential synergistic effects of these two important classes of ferroptosis inhibitors.

References

A Comparative Guide to the Efficacy of Ferroptosis Inhibitors: YL-939 vs. Liproxstatin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant therapeutic interest. This guide provides an objective comparison of two prominent ferroptosis inhibitors, YL-939 and liproxstatin-1 (B1674854), focusing on their efficacy, mechanisms of action, and the experimental data supporting their activity.

Overview of this compound and Liproxstatin-1

Liproxstatin-1 is a well-established, potent inhibitor of ferroptosis that acts as a radical-trapping antioxidant.[1] It effectively suppresses lipid peroxidation, a key event in the ferroptotic cascade. In contrast, This compound is a more recently identified, non-classical ferroptosis inhibitor.[2][3][4] Unlike liproxstatin-1, this compound is neither an antioxidant nor an iron chelator.[2][3] Its mechanism of action involves binding to prohibitin 2 (PHB2), which promotes the expression of ferritin, an iron storage protein.[2][3][5][6] This leads to a reduction in the intracellular labile iron pool, thereby decreasing the susceptibility of cells to ferroptosis.[2][3][5][6]

Quantitative Comparison of Efficacy

The following table summarizes the reported efficacy of this compound and liproxstatin-1 in various in vitro models of ferroptosis. It is important to note that these values are derived from different studies and experimental conditions, which may influence the direct comparability of the data.

CompoundAssay TypeCell Line(s)InducerIC50 / EC50Reference(s)
Liproxstatin-1 Cell ViabilityGpx4-/- MEFs-22 nM (IC50)[5][7][8]
Cell ViabilityOligodendrocytesRSL-3115.3 nM (EC50)[9]
This compound Cell ViabilityES-2Erastin0.09 µM (EC50)[10]
Cell ViabilityHT-1080Erastin0.14 µM (EC50)[10]
Cell ViabilityMiapaca-2Erastin0.25 µM (EC50)[10]
Cell ViabilityCalu-1Erastin0.16 µM (EC50)[10]
Cell ViabilityHCT116Erastin0.16 µM (EC50)[10]
Cell ViabilitySHSY5YErastin0.24 µM (EC50)[10]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and liproxstatin-1 are visualized in the following signaling pathway diagrams.

G Liproxstatin-1 Mechanism of Action cluster_membrane Cell Membrane cluster_outcome Cellular Outcome PUFA Polyunsaturated Fatty Acids (PUFA) Lipid_Peroxyl_Radicals Lipid Peroxyl Radicals (PUFA-OO•) PUFA->Lipid_Peroxyl_Radicals Oxidation Lipid_Peroxides Lipid Peroxides (PUFA-OOH) Lipid_Peroxyl_Radicals->Lipid_Peroxides Propagation Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Liproxstatin_1 Liproxstatin-1 Liproxstatin_1->Lipid_Peroxyl_Radicals Traps

Liproxstatin-1 acts as a radical-trapping antioxidant.

G This compound Mechanism of Action cluster_cytosol Cytosol cluster_outcome Cellular Outcome YL_939 This compound PHB2 Prohibitin 2 (PHB2) YL_939->PHB2 Binds to Ferritin_mRNA Ferritin mRNA PHB2->Ferritin_mRNA Promotes Transcription Ferritin Ferritin Ferritin_mRNA->Ferritin Translation Labile_Iron_Pool Labile Iron Pool (Fe2+) Ferritin->Labile_Iron_Pool Sequesters Iron Reduced_Iron Reduced Iron for Fenton Reaction Labile_Iron_Pool->Reduced_Iron Lipid_Peroxidation Lipid Peroxidation Reduced_Iron->Lipid_Peroxidation Catalyzes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

This compound reduces the labile iron pool by upregulating ferritin.

Experimental Protocols

Accurate assessment of ferroptosis inhibition is crucial for compound evaluation. Below are detailed methodologies for key experiments cited in the evaluation of this compound and liproxstatin-1.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ferroptosis inducer (e.g., erastin, RSL3) and the inhibitor (this compound or liproxstatin-1) for a predetermined duration (e.g., 24-48 hours). Include appropriate vehicle controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe to quantify lipid peroxidation in live cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with inducers and inhibitors as described for the cell viability assay.

  • Probe Loading: At the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 2 µM and incubate for 30 minutes at 37°C.

  • Cell Harvesting and Staining (for Flow Cytometry):

    • Wash cells with PBS and detach them using trypsin.

    • Resuspend the cells in PBS.

    • Analyze the cells using a flow cytometer. The oxidized probe fluoresces green (excitation/emission ~488/510 nm), while the reduced probe fluoresces red (excitation/emission ~581/591 nm).

  • Imaging (for Fluorescence Microscopy):

    • Wash the cells with PBS.

    • Acquire images using a fluorescence microscope with appropriate filter sets for green and red fluorescence.

  • Data Analysis: The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the efficacy of ferroptosis inhibitors.

G Experimental Workflow for Comparing Ferroptosis Inhibitors cluster_assays Endpoint Assays start Start: Select Cell Line and Ferroptosis Inducer seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Inducer and Inhibitors (this compound vs. Liproxstatin-1) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate cell_viability Cell Viability Assay (e.g., MTT) incubate->cell_viability lipid_peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY) incubate->lipid_peroxidation data_analysis Data Analysis: Calculate IC50/EC50 Values and Compare Efficacy cell_viability->data_analysis lipid_peroxidation->data_analysis conclusion Conclusion: Determine Relative Potency and Efficacy data_analysis->conclusion

A generalized workflow for inhibitor comparison.

Conclusion

Both this compound and liproxstatin-1 are effective inhibitors of ferroptosis, but they operate through distinct mechanisms. Liproxstatin-1 acts as a direct scavenger of lipid peroxyl radicals, showcasing high potency with IC50 values in the low nanomolar range in certain models. This compound represents a novel class of ferroptosis inhibitors that modulates iron metabolism by upregulating ferritin expression, with EC50 values in the sub-micromolar range across various cell lines.

The choice between these inhibitors may depend on the specific research or therapeutic context. The radical-trapping mechanism of liproxstatin-1 may be broadly applicable where lipid peroxidation is a primary driver of cell death. In contrast, this compound's mechanism of targeting iron metabolism offers a different and potentially complementary approach to mitigating ferroptosis, particularly in contexts of iron dysregulation. Further head-to-head comparative studies in standardized experimental systems are warranted to definitively delineate the relative potency and therapeutic potential of these two important ferroptosis inhibitors.

References

YL-939 and Deferoxamine: A Comparative Analysis of Iron Reduction Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic agents designed to mitigate iron overload, two compounds, YL-939 and Deferoxamine (B1203445) (DFO), represent distinct and innovative approaches. While DFO has been a long-standing clinical standard for iron chelation, this compound has emerged as a novel small molecule with a unique mechanism of action. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Differing Mechanisms of Action

The fundamental difference between this compound and Deferoxamine lies in their method of reducing cellular iron levels. Deferoxamine is a classic iron chelator, directly binding to and facilitating the excretion of excess iron. In contrast, this compound is a non-classical ferroptosis inhibitor that enhances the body's natural iron storage capacity.

Deferoxamine (DFO): The Direct Chelator

Deferoxamine is a hexadentate ligand, meaning one molecule of DFO can bind to a single trivalent iron ion (Fe³⁺), forming a stable, water-soluble complex called ferrioxamine.[1][2] This complex is then readily excreted from the body, primarily through urine and bile, effectively removing excess iron from both plasma and tissues, including the liver and heart.[2][3] DFO is known to chelate non-transferrin bound iron (NTBI), which is a particularly toxic form of iron that can catalyze the formation of harmful reactive oxygen species.[2][3]

This compound: The Iron Storage Enhancer

This compound operates through an entirely different pathway. It is not an iron chelator.[1] Instead, it has been identified as a binder to prohibitin 2 (PHB2).[1] This interaction promotes the expression of ferritin, the body's primary intracellular iron storage protein.[1] By increasing ferritin levels, this compound effectively sequesters free intracellular iron, thereby reducing its availability to participate in toxic reactions like ferroptosis, a form of iron-dependent cell death.[1]

Quantitative Data on Iron Reduction

Direct comparative studies evaluating the iron-reducing efficacy of this compound and Deferoxamine are not yet available in published literature. The existing data for each compound comes from different experimental contexts.

Table 1: In Vitro Iron Reduction with this compound

Cell LineTreatmentConcentrationOutcomeReference
HT-1080This compound0.5 µMDecrease in intracellular Fe²⁺[1]
HT-1080This compound1 µMFurther decrease in intracellular Fe²⁺[1]
HT-1080This compound2 µMSignificant decrease in intracellular Fe²⁺[1]

Table 2: Preclinical and Clinical Efficacy of Deferoxamine in Reducing Iron Overload

Study TypeModel/Patient PopulationTreatmentKey FindingsReference
PreclinicalIron-overloaded ratsDeferoxamine (10-50 mg/kg)Significant reduction in serum ferritin levels[4]
ClinicalThalassemia major patientsDeferoxamine (20-50 mg/kg/day)Gradual decrease in serum ferritin over 24 months[5]
ClinicalThalassemia major patientsDeferoxamineBody iron burden correlated with cumulative DFO use[6]
ClinicalTransfusion-dependent β-thalassemiaDeferoxamineSerum ferritin levels maintained at high levels (8160.33 ± 233.75 ng/dL) in a study with poor compliance[7]

Experimental Protocols

This compound In Vitro Iron Content Assay

  • Cell Culture: HT-1080 cells were cultured under standard conditions.

  • Treatment: Cells were treated with varying concentrations of this compound (0.5, 1, and 2 µM) for 24 hours.

  • Iron Detection: The intracellular Fe²⁺ levels were measured using the FerroOrange probe. The fluorescence intensity, which is proportional to the Fe²⁺ concentration, was quantified.

  • Data Analysis: Statistical analysis was performed using a one-way ANOVA with Dunnett's multiple comparisons test to determine the significance of the observed decrease in iron content.[1]

Deferoxamine Preclinical Study in Iron-Overloaded Rats

  • Animal Model: Male Wistar rats were induced with iron overload through the administration of iron (II) chloride.

  • Treatment Groups: The study included a control group, an iron-overload group, and a group treated with Deferoxamine (10-50 mg/kg).

  • Sample Collection and Analysis: Blood samples were collected to measure serum ferritin levels using an ELISA kit.

  • Statistical Analysis: The data was analyzed using ANOVA to compare the serum ferritin levels between the different treatment groups, with a p-value < 0.05 considered statistically significant.[4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Deferoxamine can be visualized through the following diagrams.

YL939_Mechanism YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin_Expression Increased Ferritin Expression (FTH1, FTL) PHB2->Ferritin_Expression Promotes Iron_Sequestration Iron Sequestration Ferritin_Expression->Iron_Sequestration Intracellular_Iron Intracellular Labile Iron Pool Intracellular_Iron->Iron_Sequestration Ferroptosis Ferroptosis Iron_Sequestration->Ferroptosis Inhibits

This compound Mechanism of Action.

DFO_Mechanism DFO Deferoxamine (DFO) Excess_Iron Excess Systemic Iron (Fe³⁺) DFO->Excess_Iron Chelates Ferrioxamine Ferrioxamine (Stable Complex) Excess_Iron->Ferrioxamine Excretion Renal and Biliary Excretion Ferrioxamine->Excretion Iron_Overload Reduced Iron Overload Excretion->Iron_Overload

Deferoxamine Mechanism of Action.

Experimental Workflow Visualization

The general workflow for evaluating these compounds in preclinical and in vitro settings is outlined below.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture (e.g., HT-1080) Compound_Treatment_vitro Treatment with This compound or DFO Cell_Culture->Compound_Treatment_vitro Iron_Measurement Measurement of Intracellular Iron Compound_Treatment_vitro->Iron_Measurement Cell_Viability Cell Viability/Toxicity Assay Iron_Measurement->Cell_Viability Animal_Model Iron Overload Animal Model Compound_Treatment_vivo Treatment with This compound or DFO Animal_Model->Compound_Treatment_vivo Sample_Collection Blood and Tissue Sample Collection Compound_Treatment_vivo->Sample_Collection Biochemical_Analysis Analysis of Serum Ferritin, Liver Iron, etc. Sample_Collection->Biochemical_Analysis

General Experimental Workflow.

Conclusion

This compound and Deferoxamine represent two distinct strategies for managing iron levels. DFO is a well-established iron chelator that directly removes iron from the body, with a large body of clinical data supporting its use in iron overload disorders. This compound is a promising preclinical compound that reduces labile iron by upregulating the body's own iron storage machinery.

While the available data for this compound is currently limited to in vitro and specific in vivo models not focused on chronic iron overload, its novel mechanism of action presents an exciting new avenue for therapeutic development. Future research, particularly head-to-head studies in relevant models of iron overload, will be crucial to fully elucidate the comparative efficacy of this compound and Deferoxamine in reducing iron levels and mitigating the pathological consequences of iron overload. Professionals in drug development are encouraged to consider these differing mechanisms in the design of future iron-reducing therapies.

References

A Head-to-Head Comparison of Ferroptosis Inhibitors: YL-939, Ferrostatin-1, and Liproxstatin-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ferroptosis inhibitor YL-939 with the well-established inhibitors Ferrostatin-1 and Liproxstatin-1. This document summarizes their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed protocols for key assays in ferroptosis research.

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and its inhibition is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers. While Ferrostatin-1 and Liproxstatin-1 are widely used radical-trapping antioxidants, this compound represents a new class of ferroptosis inhibitor with a distinct mechanism of action.

Mechanisms of Action: A Divergence in Strategy

The primary distinction between this compound and the other two inhibitors lies in their therapeutic targets. Ferrostatin-1 and Liproxstatin-1 act as potent antioxidants, directly scavenging lipid peroxyl radicals to halt the chain reaction of lipid peroxidation.[1][2] In contrast, this compound does not exhibit antioxidant or iron-chelating properties.[3] Instead, it targets Prohibitin 2 (PHB2), a mitochondrial chaperone protein.[3] By binding to PHB2, this compound promotes the expression of ferritin, the primary intracellular iron storage protein. This leads to a reduction in the labile iron pool, thereby limiting the iron available to catalyze the Fenton reaction and subsequent lipid peroxidation.[3]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the reported half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for this compound, Ferrostatin-1, and Liproxstatin-1 in various cell lines and experimental conditions. It is important to note that a direct comparison of these values is challenging due to the lack of a single study evaluating all three inhibitors under identical conditions. The data presented here is compiled from multiple sources and should be interpreted with consideration of the different experimental contexts.

InhibitorCell LineInducerAssayEC50/IC50 (nM)Reference
This compound HT-1080ErastinCell Viability140[3]
Miapaca-2ErastinCell Viability250[3]
Calu-1ErastinCell Viability160[3]
HCT116ErastinCell Viability160[3]
SHSY5YErastinCell Viability240[3]
Ferrostatin-1 Pfa-1 Mouse FibroblastsRSL3Cell Viability45[4]
BJeLR H-RasV12ErastinCell Viability50
Liproxstatin-1 Pfa-1 Mouse FibroblastsRSL3Cell Viability38[4]
Gpx4-/- MEFs-Cell Viability22

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the ferroptosis signaling pathway with the points of intervention for each inhibitor, and a typical experimental workflow for screening and validating novel ferroptosis inhibitors.

Caption: Ferroptosis signaling pathway highlighting inhibitor targets.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Mechanism of Action cluster_invivo In Vivo Validation Screening High-Throughput Screening (e.g., Cell Viability Assay) Dose_Response Dose-Response & IC50 Determination Screening->Dose_Response Identified Hits Inducer Induce Ferroptosis (e.g., Erastin, RSL3) Inducer->Screening Inhibitor Test Compound Library Inhibitor->Screening Lipid_Perox Lipid Peroxidation Assay (e.g., C11-BODIPY) Dose_Response->Lipid_Perox ROS_Assay Cellular ROS Assay (e.g., DCFDA) Dose_Response->ROS_Assay Target_ID Target Identification (for novel compounds like this compound) Dose_Response->Target_ID Animal_Model Disease Model (e.g., Ischemia-Reperfusion) Target_ID->Animal_Model Efficacy Evaluate Therapeutic Efficacy Animal_Model->Efficacy

Caption: Experimental workflow for ferroptosis inhibitor discovery.

Experimental Protocols

Detailed methodologies for key experiments cited in ferroptosis research are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with the ferroptosis inducer (e.g., Erastin or RSL3) and various concentrations of the inhibitor (this compound, Ferrostatin-1, or Liproxstatin-1) for the desired time period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[4]

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe to detect lipid peroxidation in live cells.

  • Cell Seeding and Treatment: Seed cells on glass coverslips or in a multi-well plate and treat with the inducer and inhibitors as described for the cell viability assay.

  • Probe Loading: At the end of the treatment period, wash the cells with PBS and incubate with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The probe emits green fluorescence upon oxidation, while the unoxidized form fluoresces red. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

Cellular Reactive Oxygen Species (ROS) Assay (DCFDA)

This assay measures hydroxyl, peroxyl, and other ROS activity within the cell.

  • Cell Seeding and Treatment: Seed and treat cells as described previously.

  • Probe Loading: Wash the cells with a buffered saline solution and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for 30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. An increase in fluorescence indicates an increase in cellular ROS levels.

Conclusion

This compound presents a novel and distinct approach to ferroptosis inhibition compared to the established radical-trapping antioxidants Ferrostatin-1 and Liproxstatin-1. Its unique mechanism of targeting PHB2 to modulate iron metabolism opens new avenues for therapeutic intervention in ferroptosis-related diseases. While direct comparative efficacy data is still emerging, the available information suggests that this compound is a potent inhibitor across various cell lines. Further head-to-head studies are warranted to fully elucidate the comparative advantages of these different inhibitory strategies in various pathological contexts. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative analyses and advance the field of ferroptosis-targeted therapeutics.

References

Unveiling YL-939: A Non-Classical Approach to Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical process in various pathological conditions, offering new therapeutic avenues. While many inhibitors target core ferroptosis pathways through antioxidant activity or iron chelation, the small molecule YL-939 presents a novel, non-classical mechanism of action. This guide provides a comprehensive comparison of this compound's mechanism against established ferroptosis pathways, supported by experimental data and detailed protocols for validation.

This compound's Unique Mechanism: Targeting the PHB2/Ferritin/Iron Axis

This compound has been identified as a potent ferroptosis inhibitor that operates independently of traditional antioxidant and iron-chelating activities.[1][2][3] Its distinct mechanism centers on its interaction with Prohibitin 2 (PHB2), a multifunctional protein. The binding of this compound to PHB2 initiates a cascade that promotes the expression of ferritin, a key intracellular iron storage protein.[1][2][4][5] This upregulation of ferritin effectively sequesters free intracellular iron, thereby reducing the labile iron pool that is essential for the initiation and propagation of lipid peroxidation, the hallmark of ferroptosis.[1][2] This novel pathway is referred to as the PHB2/ferritin/iron axis.[1][2]

Experimental evidence demonstrates that this compound does not significantly alter the levels of key proteins in the canonical ferroptosis pathways, such as SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4).[3] Furthermore, this compound does not rescue cells from other forms of programmed cell death like apoptosis, necroptosis, or pyroptosis, highlighting its specificity for the ferroptosis pathway.[3][4]

Comparison with Known Ferroptosis Pathways

The established ferroptosis signaling network is primarily governed by three interconnected pathways: the canonical GPX4-glutathione (GSH) axis, iron metabolism, and lipid peroxidation.[6][7][8][9]

  • System Xc-/GSH/GPX4 Axis: This is a central regulatory pathway where the cystine/glutamate antiporter (System Xc-) imports cystine for the synthesis of GSH, an essential cofactor for the antioxidant enzyme GPX4.[7][10] GPX4, in turn, detoxifies lipid peroxides, preventing their accumulation and subsequent cell death.[6][10] Classical ferroptosis inducers like erastin (B1684096) inhibit System Xc-, leading to GSH depletion and GPX4 inactivation.[11]

  • Iron Metabolism: The availability of intracellular labile iron is a prerequisite for ferroptosis.[12] Iron participates in the Fenton reaction, generating reactive oxygen species (ROS) that drive lipid peroxidation.[6][10] The transferrin receptor facilitates iron uptake, while ferritin and ferroportin regulate its storage and export, respectively.[10]

  • Lipid Peroxidation: The peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes is the ultimate executioner of ferroptosis.[9] This process is catalyzed by enzymes such as acyl-CoA synthetase long-chain family member 4 (ACSL4) and lipoxygenases (ALOXs).[9][12]

In contrast to inhibitors that directly bolster the GPX4 axis or chelate iron, this compound indirectly mitigates ferroptosis by controlling iron availability through the upregulation of ferritin, a mechanism distinct from these core pathways.

Quantitative Data Summary

The following tables summarize the comparative efficacy and mechanistic features of this compound against other known ferroptosis modulators.

Compound Target/Mechanism Effect on Ferroptosis EC50 (Erastin-induced Ferroptosis in ES-2 cells) Reference
This compound Binds to PHB2, promotes ferritin expression, reduces intracellular ironInhibition0.14 µM
Ferrostatin-1 Radical-trapping antioxidantInhibitionNot explicitly stated, but effective[13]
Liproxstatin-1 Radical-trapping antioxidantInhibitionNot explicitly stated, but effective[13]
Deferoxamine (DFO) Iron chelatorInhibitionNot explicitly stated, but effective
Erastin Inhibits System Xc-InductionInducer[1][13]
RSL3 Inhibits GPX4InductionInducer[3][13]
Parameter This compound Treatment Classical Ferroptosis Inhibitors (e.g., Ferrostatin-1) Iron Chelators (e.g., Deferoxamine)
GPX4 Activity No direct effectNo direct effectNo direct effect
GSH Levels Not significantly changed[3]Not directly restoredNot directly restored
Lipid Peroxidation Reduced[3]ReducedReduced
Labile Iron Pool ReducedNot directly affectedReduced
Ferritin Expression Increased[1][2]Not directly affectedMay be indirectly affected

Experimental Protocols

Validating the mechanism of this compound involves a series of key experiments to distinguish its activity from classical ferroptosis inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., ES-2, HT-1080) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a ferroptosis inducer (e.g., 10 µM Erastin) and varying concentrations of this compound or other inhibitors for a predetermined time (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
  • Cell Seeding and Treatment: Seed cells on glass coverslips or in a multi-well plate and treat with the ferroptosis inducer and this compound as described above.

  • C11-BODIPY Staining: After treatment, incubate the cells with C11-BODIPY 581/591 probe for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer to detect the shift in fluorescence from red to green, indicating lipid peroxidation.

Malondialdehyde (MDA) Assay
  • Cell Lysis: Harvest and lyse the treated cells.

  • Reaction: Use a commercial MDA assay kit, which typically involves reacting the cell lysate with thiobarbituric acid (TBA) at high temperatures.

  • Absorbance Measurement: Measure the absorbance of the resulting colored product at approximately 532 nm. Normalize MDA levels to the total protein concentration.[14]

Western Blot Analysis
  • Protein Extraction: Extract total protein from treated cells.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key proteins (e.g., PHB2, Ferritin, GPX4, SLC7A11) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizing the Pathways

To better illustrate the mechanisms, the following diagrams are provided.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol SystemXc System Xc- Cystine_in Cystine (in) SystemXc->Cystine_in Glutamate_out Glutamate (out) SystemXc->Glutamate_out GSH GSH Cystine_in->GSH GPX4 GPX4 GSH->GPX4 Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA PUFA-PL PUFA->Lipid_ROS Iron Labile Iron Pool Iron->Lipid_ROS Erastin Erastin Erastin->SystemXc RSL3 RSL3 RSL3->GPX4

Canonical Ferroptosis Pathway

G cluster_cytosol Cytosol YL939 This compound PHB2 PHB2 YL939->PHB2 Ferritin Ferritin Expression PHB2->Ferritin Iron Labile Iron Pool Ferritin->Iron Lipid_ROS Lipid Peroxides Iron->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound Mechanism of Action

G start Cell Seeding treatment Treatment with Ferroptosis Inducer +/- this compound start->treatment incubation Incubation treatment->incubation analysis Analysis incubation->analysis viability Cell Viability (MTT Assay) analysis->viability lipid_perox Lipid Peroxidation (C11-BODIPY) analysis->lipid_perox western Protein Expression (Western Blot) analysis->western end Data Interpretation viability->end lipid_perox->end western->end

Experimental Workflow

References

YL-939: A Comparative Analysis of a Novel Ferroptosis Inhibitor Across Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the novel ferroptosis inhibitor, YL-939, with other therapeutic alternatives. We will delve into its mechanism of action and its validated effects in an acute liver injury model, while also exploring its potential in other ferroptosis-implicated diseases by examining the performance of alternative compounds.

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a key player in the pathology of various diseases.[1] this compound is a novel, non-classical small molecule inhibitor of ferroptosis that distinguishes itself by not being an antioxidant or an iron chelator.[2] Its unique mechanism of action offers a promising new therapeutic avenue for conditions where ferroptosis is a known driver of pathology.

Mechanism of Action: Targeting Prohibitin 2 (PHB2)

This compound exerts its anti-ferroptotic effects by directly binding to Prohibitin 2 (PHB2), a highly conserved protein primarily located in the inner mitochondrial membrane.[1] This binding event promotes the expression of ferritin, an intracellular iron storage protein.[1] By sequestering excess intracellular iron, ferritin reduces the labile iron pool, thereby diminishing iron-dependent lipid peroxidation and ultimately inhibiting ferroptosis.[1]

The signaling pathway of this compound is distinct from classical ferroptosis inhibitors. Below is a graphical representation of this pathway.

YL939_Pathway YL939 This compound PHB2 PHB2 YL939->PHB2 Ferritin Ferritin Expression (FTH1, FTL) PHB2->Ferritin Upregulates Iron Labile Iron Pool Ferritin->Iron Sequesters Ferroptosis Ferroptosis Ferritin->Ferroptosis Inhibits Iron->Ferroptosis Catalyzes

Caption: this compound Signaling Pathway.

Cross-Validation in an Acute Liver Injury (ALI) Model

The primary in-vivo validation of this compound's efficacy has been demonstrated in an acetaminophen (B1664979) (APAP)-induced acute liver injury model in mice, a condition where ferroptosis is implicated.[1]

Comparative Efficacy Data:
CompoundDosageAnimal ModelKey Findings
This compound 3 mg/kgMale C57BL/J6 miceSignificantly reduced serum AST and ALT levels. Markedly decreased hepatic malondialdehyde (MDA) levels. Increased hepatic FTH1 and FTL mRNA and protein expression.[1]
Ferrostatin-1 (Fer-1) 3 mg/kgMale C57BL/J6 miceReduced serum AST and ALT levels, though to a lesser extent than this compound in the same study.[1]
Liproxstatin-1 10 mg/kgMale C57BL/6J mice (MAFLD model)In a model of metabolic dysfunction-associated fatty liver disease (MAFLD), it reduced liver triglycerides, cholesterol, and MDA levels.[3]
Deferiprone (Iron Chelator) 100 mg/kgMale C57BL/6J mice (MAFLD model)Mildly attenuated hepatic inflammation but did not significantly improve lipid deposition or other markers of liver injury.[3]
Experimental Protocol: Acetaminophen-Induced Acute Liver Injury

This protocol is based on the methodology described in the key study on this compound.[1]

ALI_Workflow Start Start Animal_Model Male C57BL/J6 Mice Start->Animal_Model Treatment Administer this compound (3 mg/kg), Fer-1 (3 mg/kg), or Vehicle (i.p.) Animal_Model->Treatment APAP_Induction Induce ALI with Acetaminophen (500 mg/kg, i.p.) 2 hours post-treatment Treatment->APAP_Induction Sample_Collection Collect Serum and Liver Tissue 6 hours post-APAP injection APAP_Induction->Sample_Collection Analysis Biochemical Assays (AST, ALT) MDA Assay Histology (H&E Staining) Immunohistochemistry (FTH1, FTL) qRT-PCR (Fth1, Ftl) Sample_Collection->Analysis End End Analysis->End

Caption: Experimental Workflow for ALI Model.

Potential Applications in Other Disease Models

While direct experimental evidence for this compound in other disease models is not yet published, the role of its target, PHB2, and the broader implication of ferroptosis in neurodegenerative diseases and ischemia-reperfusion injury suggest potential therapeutic applications. Loss of PHB2 has been linked to neurodegeneration, and PHB2 plays a role in protecting against ischemia-reperfusion injury.[4][5]

The following sections compare the performance of alternative ferroptosis inhibitors in these contexts, providing a benchmark for the potential future evaluation of this compound.

Neurodegenerative Diseases

Ferroptosis is increasingly recognized as a contributor to neuronal cell death in conditions like spinal cord injury, Alzheimer's disease, and Parkinson's disease.[6][7]

CompoundDisease ModelAnimal ModelKey Findings
Ferrostatin-1 Spinal Cord InjuryMiceImproved motor function recovery and reduced lesion volume.[8]
Ferrostatin-1 Subarachnoid HemorrhageRatsAttenuated brain injury and reduced neuronal apoptosis.[9]
Iron Chelators (e.g., Deferoxamine) Parkinson's Disease (t-BHP induced)PC12 cells (in vitro)Reversed the decrease in GPX4 expression and reduced lipid ROS.

This is a generalized protocol based on common practices in the field.[8]

SCI_Workflow Start Start Animal_Model Adult Mice/Rats Start->Animal_Model SCI_Induction Induce Spinal Cord Injury (e.g., contusion model) Animal_Model->SCI_Induction Treatment Administer Ferroptosis Inhibitor (e.g., Ferrostatin-1) or Vehicle SCI_Induction->Treatment Functional_Assessment Behavioral Testing (e.g., BMS score) over a time course (e.g., 28 days) Treatment->Functional_Assessment Histological_Analysis Tissue Collection and Analysis (Lesion volume, neuronal survival, etc.) Functional_Assessment->Histological_Analysis End End Histological_Analysis->End

Caption: Generalized Workflow for SCI Model.

Ischemia-Reperfusion (I/R) Injury

Ferroptosis is a key mechanism of cell death in tissues subjected to ischemia followed by reperfusion, such as in the heart, kidney, and brain.[8]

CompoundDisease ModelAnimal ModelKey Findings
Liproxstatin-1 Myocardial I/RMiceReduced myocardial infarct size and preserved mitochondrial function.
Ferrostatin-1 Myocardial I/RMicePrevented elevations in myocardial enzymes and reduced infarct size.
Iron Chelators (e.g., Deferoxamine) Myocardial I/RMiceIn combination with a necroptosis inhibitor, further decreased myocardial infarct size.

This is a generalized protocol based on common practices in the field.[3]

IR_Workflow Start Start Animal_Model Mice/Rats Start->Animal_Model Surgery Induce Myocardial Ischemia (e.g., ligation of coronary artery) Animal_Model->Surgery Treatment Administer Ferroptosis Inhibitor or Vehicle before Reperfusion Surgery->Treatment Reperfusion Reperfusion of the Myocardium Treatment->Reperfusion Outcome_Analysis Assess Infarct Size (TTC staining) Cardiac Function (Echocardiography) Biochemical Markers Reperfusion->Outcome_Analysis End End Outcome_Analysis->End

Caption: Generalized Workflow for Myocardial I/R Model.

Conclusion and Future Directions

This compound presents a promising and mechanistically distinct approach to ferroptosis inhibition. Its efficacy in a preclinical model of acute liver injury is well-documented. While its performance in other ferroptosis-related disease models, such as neurodegenerative disorders and ischemia-reperfusion injury, remains to be experimentally validated, the crucial role of its target, PHB2, in these pathologies provides a strong rationale for further investigation. Comparative studies with existing ferroptosis inhibitors in these models will be critical to fully elucidate the therapeutic potential of this compound. The data and protocols presented in this guide offer a framework for such future research endeavors.

References

Comparative Analysis of YL-939's Potency and Specificity in Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of YL-939 with Alternative Ferroptosis Inhibitors

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical process in various pathological conditions, making its modulation a key therapeutic strategy. This guide provides a comparative analysis of this compound, a novel non-classical ferroptosis inhibitor, against established alternatives. We present a comprehensive overview of its potency and specificity, supported by quantitative data and detailed experimental protocols to aid researchers in their selection of appropriate research tools.

Executive Summary

This compound distinguishes itself from classical ferroptosis inhibitors by its unique mechanism of action. Unlike antioxidants and iron chelators, this compound targets prohibitin 2 (PHB2), initiating a signaling cascade that enhances the cell's intrinsic iron storage capacity, thereby reducing the labile iron pool susceptible to Fenton reactions and subsequent lipid peroxidation.[1] This novel mechanism offers a distinct advantage in specificity, directly targeting a key regulator of iron homeostasis.

Potency Comparison of Ferroptosis Inhibitors

The potency of this compound has been evaluated in various cell-based assays, demonstrating significant efficacy in inhibiting erastin-induced ferroptosis. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and its comparators. It is important to note that these values are derived from different studies and cell lines, which may influence direct comparability.

Table 1: Potency of this compound in Inhibiting Erastin-Induced Ferroptosis

Cell LineEC50 (µM)
ES-20.09[1]
HT-10800.14[1]
Miapaca-20.25[1]
Calu-10.16[1]
HCT1160.16[1]
SHSY5Y0.24[1]

Table 2: Potency of Alternative Ferroptosis Inhibitors

CompoundClassTarget/MechanismPotency (IC50/EC50)
Ferrostatin-1Radical-Trapping AntioxidantScavenges lipid peroxyl radicals~60 nM (EC50 in HT-1080 cells)[2]
Liproxstatin-1Radical-Trapping AntioxidantScavenges lipid peroxyl radicals~22 nM (IC50)[2]
Deferoxamine (DFO)Iron ChelatorChelates intracellular ironPotency varies by cell type and conditions

Specificity of this compound

A key attribute of a pharmacological inhibitor is its specificity. This compound has been shown to be highly specific for ferroptosis, with no inhibitory activity against other major cell death pathways.

Table 3: Specificity of this compound Against Various Forms of Cell Death

Cell Death PathwayInducerThis compound Activity
ApoptosisBortezomibNo Inhibition[1]
NecroptosisTNFα/Smac-mimetic/z-VAD-FMKNo Inhibition[1]
PyroptosisNigericinNo Inhibition[1]
CuproptosisElesclomol/CuCl2No Inhibition[1]

Furthermore, this compound's mechanism of action does not involve direct antioxidant activity or iron chelation, distinguishing it from classical ferroptosis inhibitors.[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

cluster_YL939 This compound Signaling Pathway YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin Ferritin Expression ↑ PHB2->Ferritin Iron Intracellular Labile Iron ↓ Ferritin->Iron Ferroptosis Ferroptosis Inhibition Iron->Ferroptosis cluster_alternatives Alternative Ferroptosis Inhibition Pathways cluster_antioxidant Radical-Trapping Antioxidants cluster_chelator Iron Chelators Fer1_Lip1 Ferrostatin-1 Liproxstatin-1 LipidPeroxyl Lipid Peroxyl Radicals Fer1_Lip1->LipidPeroxyl Scavenges LipidPerox Lipid Peroxidation ↓ Ferroptosis_A Ferroptosis Inhibition LipidPerox->Ferroptosis_A DFO Deferoxamine LabileIron Labile Iron Pool DFO->LabileIron Chelates Fenton Fenton Reaction ↓ Ferroptosis_C Ferroptosis Inhibition Fenton->Ferroptosis_C cluster_workflow Erastin-Induced Ferroptosis Assay Workflow start Seed Cells treat Treat with this compound or Alternative Inhibitors start->treat induce Induce Ferroptosis with Erastin treat->induce incubate Incubate induce->incubate measure Measure Cell Viability (e.g., MTT Assay) incubate->measure analyze Analyze Data and Calculate EC50/IC50 measure->analyze

References

how does YL-939 differ from antioxidant-based ferroptosis inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific ferroptosis inhibitors is of significant therapeutic interest. While antioxidant-based compounds have been the cornerstone of ferroptosis inhibition, a novel small molecule, YL-939, presents a distinct mechanism of action. This guide provides a comprehensive comparison of this compound and traditional antioxidant-based ferroptosis inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams.

Differentiating Mechanisms of Action

The fundamental difference between this compound and antioxidant-based ferroptosis inhibitors lies in their cellular targets and modes of action.

Antioxidant-Based Ferroptosis Inhibitors: These compounds, such as the well-characterized Ferrostatin-1 and Liproxstatin-1, function primarily by neutralizing lipid radicals.[1][2] They act as radical-trapping antioxidants (RTAs) within the cell membrane, directly scavenging lipid peroxyl radicals and terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[2] Another class of antioxidants indirectly inhibits ferroptosis by modulating the System Xc⁻-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis, which is a key cellular defense against lipid peroxidation.[3]

This compound - A Non-Classical Inhibitor: In contrast, this compound operates through a novel, non-antioxidant, and non-iron-chelating mechanism.[4][5] Experimental evidence demonstrates that this compound does not exhibit radical-scavenging activity.[6] Instead, it directly binds to and targets prohibitin 2 (PHB2).[4][5] This interaction promotes the expression of ferritin, the primary intracellular iron storage protein.[4][7] By increasing ferritin levels, this compound effectively reduces the concentration of labile iron within the cell, thereby limiting the iron-dependent Fenton reaction that drives lipid peroxidation and subsequent ferroptosis.[4][7]

Comparative Efficacy

The distinct mechanisms of action translate to potent anti-ferroptotic activity for both classes of inhibitors. The following tables summarize the available quantitative data on the efficacy of this compound and the representative antioxidant-based inhibitor, Ferrostatin-1.

It is important to note that the EC50 values presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Inhibitor Cell Line Inducer EC50 (µM) Reference
This compoundES-2Erastin0.09[4]
This compoundHT-1080Erastin0.14[8]
This compoundMiapaca-2Erastin0.25[8]
This compoundCalu-1Erastin0.16[8]
This compoundHCT116Erastin0.16[8]
This compoundSH-SY5YErastin0.24[8]
Ferrostatin-1HT-1080Erastin0.06[1]

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways of ferroptosis and the points of intervention for both this compound and antioxidant-based inhibitors, as well as a typical experimental workflow for evaluating these compounds.

Ferroptosis Signaling Pathway Ferroptosis Signaling Pathway cluster_0 Antioxidant-Based Inhibition cluster_1 This compound Inhibition GPX4 GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces GSH GSH GSH->GPX4 Co-factor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Ferrostatin Ferrostatin-1 Liproxstatin-1 Ferrostatin->Lipid_ROS Scavenges YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin Ferritin PHB2->Ferritin Promotes expression Labile_Iron Labile Iron Pool Ferritin->Labile_Iron Sequesters Fe2+ Iron Iron (Fe2+) Labile_Iron->Iron Iron->Lipid_ROS Fenton Reaction PUFA_PL PUFA-PLs PUFA_PL->Lipid_ROS Oxidation

Caption: Signaling pathways of ferroptosis and inhibitor intervention points.

Experimental Workflow Experimental Workflow for Ferroptosis Inhibitor Screening start Seed Cells inducer Add Ferroptosis Inducer (e.g., Erastin, RSL3) start->inducer inhibitor Add Test Compound (e.g., this compound, Ferrostatin-1) inducer->inhibitor incubation Incubate inhibitor->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability mechanism Mechanistic Assays incubation->mechanism end Data Analysis & Comparison viability->end lipid_ros Lipid ROS Detection (C11-BODIPY) mechanism->lipid_ros mda MDA Assay mechanism->mda iron Intracellular Iron Measurement mechanism->iron lipid_ros->end mda->end iron->end

Caption: A generalized workflow for testing and comparing ferroptosis inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ferroptosis inhibitors. Below are protocols for key experiments cited in the evaluation of this compound and antioxidant-based inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the protective effect of inhibitors against ferroptosis-induced cell death.

Protocol:

  • Seed cells (e.g., ES-2, HT-1080) in a 96-well plate at a density of 5,000 cells/well and culture overnight.

  • Pre-treat cells with various concentrations of the test inhibitor (e.g., this compound, Ferrostatin-1) for 2 hours.

  • Induce ferroptosis by adding a ferroptosis inducer (e.g., 10 µM Erastin).

  • Incubate the cells for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

Objective: To quantify the accumulation of lipid reactive oxygen species (ROS).

Protocol:

  • Seed cells in a suitable format for microscopy or flow cytometry.

  • Treat cells with the ferroptosis inducer and/or inhibitor as described for the viability assay.

  • At the end of the treatment period, wash the cells with PBS.

  • Incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Analyze the cells by fluorescence microscopy or flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation. The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.

Malondialdehyde (MDA) Assay

Objective: To measure a key end-product of lipid peroxidation.

Protocol:

  • Culture and treat cells as previously described.

  • Harvest cells and lyse them in MDA lysis buffer containing an antioxidant such as butylated hydroxytoluene (BHT).

  • Centrifuge the lysate to remove insoluble material.

  • Add thiobarbituric acid (TBA) solution to the supernatant and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.

  • Cool the samples on ice and measure the absorbance at 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with MDA standards.

Intracellular Labile Iron Pool Measurement

Objective: To determine the levels of catalytically active iron within the cells.

Protocol:

  • Culture and treat cells as described above.

  • Wash the cells with a serum-free medium.

  • Load the cells with a fluorescent iron probe (e.g., FerroOrange) by incubating with the probe in a serum-free medium for 30 minutes at 37°C.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The fluorescence intensity is proportional to the concentration of the labile iron pool.

Conclusion

This compound represents a significant advancement in the field of ferroptosis research, offering a novel therapeutic strategy that is distinct from traditional antioxidant-based approaches.[4][5] By targeting the PHB2/ferritin axis to control intracellular iron availability, this compound provides an alternative and potentially complementary approach to mitigating ferroptotic cell death.[4][7] For researchers and drug developers, the choice between this compound and antioxidant-based inhibitors will depend on the specific pathological context and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these different inhibitory strategies in various disease models.

References

YL-939: A Novel Approach to Ferroptosis Inhibition Beyond Traditional Iron Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific ferroptosis inhibitors is of significant interest. For decades, iron chelators have been the primary strategy to mitigate iron-related toxicity. However, a novel small molecule, YL-939, presents a distinct and advantageous mechanism of action. This guide provides a comprehensive evaluation of this compound, comparing its performance with traditional iron chelators, supported by available experimental data.

Executive Summary

This compound is a recently identified, potent ferroptosis inhibitor that operates through a novel, non-classical mechanism. Unlike traditional iron chelators that directly bind and remove excess iron, this compound targets prohibitin 2 (PHB2), a mitochondrial protein.[1][2] This interaction initiates a signaling cascade that upregulates the expression of ferritin, the body's natural iron storage protein.[1][2][3] By enhancing the cell's intrinsic capacity to safely store iron, this compound effectively reduces the labile iron pool, a key driver of ferroptosis, without directly chelating iron. This indirect approach to iron modulation may offer a more nuanced and potentially safer therapeutic strategy compared to the systemic iron depletion associated with classical iron chelators.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and traditional iron chelators lies in their approach to managing cellular iron.

This compound: The Ferritin Upregulator

This compound's mechanism is a sophisticated, indirect regulation of iron homeostasis. It does not directly interact with iron. Instead, it binds to PHB2, leading to increased transcription and translation of both the ferritin heavy chain (FTH1) and light chain (FTL).[1][3] Ferritin sequesters excess intracellular iron in a non-toxic and bioavailable form, thereby preventing its participation in the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation and subsequent ferroptotic cell death.

YL939_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular YL-939_ext This compound YL-939_int This compound YL-939_ext->YL-939_int Enters Cell PHB2 PHB2 YL-939_int->PHB2 Binds to Signaling_Cascade Signaling Cascade PHB2->Signaling_Cascade Initiates Ferritin_Gene Ferritin Gene (FTH1, FTL) Signaling_Cascade->Ferritin_Gene Upregulates Transcription Ferritin_Protein Ferritin (Iron Storage) Ferritin_Gene->Ferritin_Protein Translation Labile_Iron_Pool Labile Iron Pool (Fe2+) Ferritin_Protein->Labile_Iron_Pool Sequesters Iron Ferroptosis Ferroptosis Labile_Iron_Pool->Ferroptosis Drives

Caption: Mechanism of this compound in Ferroptosis Inhibition.
Iron Chelators: The Direct Binders

Traditional iron chelators, such as Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX), function by directly binding to free iron in the body, forming stable complexes that are then excreted. This direct chelation reduces the overall iron burden, thereby limiting the availability of iron for the Fenton reaction and inhibiting ferroptosis.

Iron_Chelator_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Iron_Chelator_ext Iron Chelator (e.g., DFO) Iron_Chelator_int Iron Chelator Iron_Chelator_ext->Iron_Chelator_int Enters Cell Labile_Iron_Pool Labile Iron Pool (Fe2+) Iron_Chelator_int->Labile_Iron_Pool Binds to Iron_Complex Iron-Chelator Complex Labile_Iron_Pool->Iron_Complex Ferroptosis Ferroptosis Labile_Iron_Pool->Ferroptosis Drives Excretion Excretion Iron_Complex->Excretion Facilitates

Caption: Mechanism of Traditional Iron Chelators.

Comparative Performance Data

While direct head-to-head comparative studies between this compound and traditional iron chelators in the same experimental models are not yet available in the published literature, we can evaluate their performance based on existing data from separate studies.

In Vitro Efficacy: Ferroptosis Inhibition

This compound has demonstrated potent inhibition of erastin-induced ferroptosis in various cancer cell lines.

CompoundCell LineAssayEC50 / IC50Reference
This compound ES-2 (Ovarian Cancer)Erastin-induced Ferroptosis0.09 µM[1]
Deferoxamine HT-1080 (Fibrosarcoma)Erastin-induced FerroptosisNot explicitly reported in a comparable format, but effective at micromolar concentrations.[4]

Note: The lack of standardized reporting for iron chelators in ferroptosis assays makes direct comparison of potency challenging. However, this compound exhibits high potency in the nanomolar range.

Effect on Cellular Iron and Ferritin

This compound's unique mechanism leads to a dose-dependent increase in ferritin expression and a subsequent decrease in intracellular labile iron.

CompoundEffect on FerritinEffect on Labile IronExperimental ModelReference
This compound Dose-dependent increase in FTH1 and FTL mRNA and proteinDose-dependent decreaseES-2 cells[1][3]
Deferasirox Decreased intracellular ferritin expressionReduced labile iron poolHepaRG cells[5]
Deferiprone Slight increase in intracellular ferritin (potentially due to complex formation)Increased labile iron pool (in some contexts)HepaRG cells[5]

Note: The contrasting effects on ferritin expression highlight the different mechanisms. This compound enhances the natural iron storage system, while some iron chelators can lead to its depletion.

Experimental Protocols

Ferroptosis Inhibition Assay (Erastin-Induced)

This protocol is a standard method for assessing the ability of a compound to inhibit ferroptosis induced by erastin (B1684096), a system xc- inhibitor.

Ferroptosis_Inhibition_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat with this compound or Iron Chelator at various concentrations Cell_Seeding->Compound_Treatment Erastin_Induction 3. Add Erastin to induce ferroptosis Compound_Treatment->Erastin_Induction Incubation 4. Incubate for 24-48 hours Erastin_Induction->Incubation Viability_Assay 5. Measure cell viability (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. Calculate EC50/IC50 Viability_Assay->Data_Analysis

Caption: Workflow for Ferroptosis Inhibition Assay.

Methodology:

  • Cell Culture: Plate cells (e.g., ES-2, HT-1080) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a serial dilution of the test compound (this compound or iron chelator) for 1-2 hours.

  • Ferroptosis Induction: Add a final concentration of erastin (typically 5-10 µM) to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo®, or by staining with crystal violet.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Cellular Iron Level Measurement

This protocol outlines a colorimetric method to quantify intracellular iron levels.

Methodology:

  • Cell Lysis: Harvest and lyse the cells in an acidic buffer to release iron from proteins.

  • Iron Reduction: Add an iron-reducing agent to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Chromogen Reaction: Add a chromogenic substrate that forms a colored complex with ferrous iron.

  • Absorbance Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 593 nm).

  • Quantification: Determine the iron concentration by comparing the absorbance to a standard curve generated with known iron concentrations.

Ferritin Expression Analysis (Western Blot)

This protocol describes the quantification of ferritin protein levels.

Methodology:

  • Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for FTH1 and FTL, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity using densitometry. Normalize the results to a loading control (e.g., GAPDH, β-actin).

Advantages of this compound over Traditional Iron Chelators

Based on its distinct mechanism of action, this compound presents several potential advantages over traditional iron chelators:

  • Targeted Iron Regulation: this compound modulates the intracellular labile iron pool by enhancing the cell's natural storage capacity, which may offer a more physiological and less disruptive approach compared to the systemic iron depletion caused by direct chelation.

  • Reduced Risk of Systemic Iron Deficiency: By promoting iron storage rather than excretion, this compound may have a lower risk of inducing systemic iron deficiency and related side effects, such as anemia, which can be a concern with long-term iron chelator therapy.

  • Novel Therapeutic Target: The identification of PHB2 as a druggable target in ferroptosis opens new avenues for therapeutic intervention in diseases where this pathway is implicated.

  • High Potency: In vitro studies have shown this compound to be a highly potent inhibitor of ferroptosis, effective at nanomolar concentrations.[1]

Conclusion

This compound represents a significant advancement in the field of ferroptosis inhibition. Its novel mechanism of action, centered on the upregulation of ferritin via PHB2 targeting, distinguishes it from traditional iron chelators and offers a promising new therapeutic strategy. While direct comparative efficacy and safety data are still needed, the available evidence suggests that this compound's targeted approach to intracellular iron modulation holds the potential for a more refined and potentially safer intervention in ferroptosis-driven diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic advantages of this innovative compound.

References

On-Target Validation of YL-939 with Prohibitin 2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data confirming the on-target effects of YL-939 on its biological target, Prohibitin 2 (PHB2). This compound has been identified as a novel, non-classical ferroptosis inhibitor that functions independently of antioxidant or iron-chelating activities.[1][2][3] Its mechanism of action involves direct binding to PHB2, which subsequently promotes the expression of ferritin, an iron storage protein. This leads to a reduction in labile iron levels within the cell, thereby decreasing its susceptibility to ferroptosis.[1][2][3][4]

Quantitative Analysis of this compound and PHB2 Interaction

The direct binding of this compound to PHB2 has been quantified using various biophysical techniques. The following table summarizes the key quantitative data from these experiments, providing a clear measure of the on-target engagement.

Experimental TechniqueParameterValueReference
Surface Plasmon Resonance (SPR)Dissociation Constant (Kd)3.43 μM[4]
Differential Scanning Fluorimetry (DSF)Thermal Shift (ΔTm)2.65 °C[4]

Comparison with Alternative PHB2-Targeting Compounds

While this compound is a validated PHB2 binder, other small molecules have also been reported to interact with this protein, albeit with different downstream functional consequences. A direct comparison of binding affinities is crucial for understanding the specificity and potency of these interactions.

CompoundReported Interaction with PHB2Quantitative Binding DataPrimary Downstream EffectReference
This compound Direct binderKd: 3.43 μM (SPR), ΔTm: 2.65 °C (DSF)Inhibition of ferroptosis[4]
Fluorizoline Binds to the prohibitin complexNot explicitly quantifiedInhibition of mitophagy[5]
ERAP (ERα activity-regulator synthetic peptide) Inhibits BIG3-PHB2 bindingNot explicitly quantifiedDownregulation of BIG3 transcription[5][6]
Bakuchiol Identified as a binding proteinNot explicitly quantifiedNot specified[7]
Rabdosianone I Binds to PHB2Not explicitly quantifiedCauses thymidylate synthase degradation[5]

Experimental Methodologies

Detailed protocols for the key experiments used to validate the on-target effects of this compound on PHB2 are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

  • Immobilization: Recombinant human PHB2 protein is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

  • Detection: The binding of this compound to the immobilized PHB2 causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.

  • Data Analysis: The association and dissociation rates are measured from the sensorgram. The equilibrium dissociation constant (Kd) is then calculated to quantify the binding affinity. A lower Kd value indicates a higher binding affinity.

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Sample Preparation: Recombinant PHB2 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. The mixture is prepared with and without this compound.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.

  • Data Acquisition: As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence. A melting curve is generated by plotting fluorescence against temperature.

  • Data Analysis: The midpoint of the unfolding transition is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of this compound compared to the control is calculated. A positive ΔTm indicates that the ligand stabilizes the protein.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a method used to identify the protein targets of small molecules based on the principle that ligand binding can protect the target protein from proteolysis.

  • Cell Lysis and Treatment: Cells are lysed to obtain a total protein lysate. The lysate is then incubated with either this compound or a vehicle control (e.g., DMSO).

  • Protease Digestion: A protease, such as pronase or thermolysin, is added to the lysates. The binding of this compound to PHB2 is expected to induce a conformational change that protects it from proteolytic degradation.

  • Quenching and Analysis: The digestion is stopped, and the samples are analyzed by SDS-PAGE and Western blotting using an antibody specific for PHB2.

  • Result Interpretation: A higher amount of intact PHB2 in the this compound-treated sample compared to the control sample indicates that this compound binds to and stabilizes PHB2.[8]

Visualizing the Molecular Pathway and Experimental Processes

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

YL939_PHB2_Pathway cluster_cell Cell YL939 This compound PHB2 PHB2 YL939->PHB2 Direct Binding Ferritin Ferritin (Iron Storage) PHB2->Ferritin Promotes Expression Iron Labile Iron Pool Ferritin->Iron Sequesters Iron Ferroptosis Ferroptosis Ferritin->Ferroptosis Inhibits Iron->Ferroptosis Drives

Caption: this compound binds to PHB2, increasing ferritin and inhibiting ferroptosis.

Experimental_Workflows cluster_spr Surface Plasmon Resonance (SPR) cluster_dsf Differential Scanning Fluorimetry (DSF) cluster_darts Drug Affinity Responsive Target Stability (DARTS) spr1 Immobilize PHB2 on Sensor Chip spr2 Inject this compound spr1->spr2 spr3 Detect Binding spr2->spr3 spr4 Calculate Kd spr3->spr4 dsf1 Mix PHB2, Dye, and this compound dsf2 Heat Sample dsf1->dsf2 dsf3 Monitor Fluorescence dsf2->dsf3 dsf4 Determine ΔTm dsf3->dsf4 darts1 Treat Cell Lysate with this compound darts2 Add Protease darts1->darts2 darts3 Analyze by Western Blot darts2->darts3 darts4 Confirm PHB2 Protection darts3->darts4

Caption: Key experimental workflows for validating this compound and PHB2 interaction.

References

Independent Validation of YL-939: A Comparative Guide to a Novel Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel, non-classical ferroptosis inhibitor, YL-939, with other established ferroptosis inhibitors. While direct independent validation of the initial findings on this compound is not yet available in the published literature, this document summarizes the key findings from the original publication and places them in the context of alternative compounds, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a recently identified small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike the majority of existing ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct mechanism. It directly binds to prohibitin 2 (PHB2), which in turn promotes the expression of ferritin, an iron storage protein. This leads to a reduction in the labile iron pool, thereby decreasing cellular susceptibility to ferroptosis.[1][2] The discovery of this novel mechanism presents a promising new strategy for therapeutic intervention in diseases where ferroptosis is implicated, such as acute liver injury.[1][2]

Comparative Analysis of Ferroptosis Inhibitors

The following tables summarize the properties of this compound in comparison to other well-characterized ferroptosis inhibitors. It is important to note that direct comparison of potency (e.g., EC50 values) across different studies should be interpreted with caution due to variations in experimental conditions and cell lines used.

Table 1: Comparison of Ferroptosis Inhibitor Mechanisms

CompoundClassMechanism of ActionTarget(s)
This compound Non-classicalPromotes ferritin expression to reduce intracellular iron.Prohibitin 2 (PHB2)
Ferrostatin-1 (Fer-1) Radical-Trapping AntioxidantScavenges lipid peroxyl radicals to inhibit lipid peroxidation.Lipid Radicals
Liproxstatin-1 (Lip-1) Radical-Trapping AntioxidantPotent radical-trapping antioxidant that suppresses lipid peroxidation.Lipid Radicals
Deferoxamine (DFO) Iron ChelatorChelates intracellular iron, preventing the Fenton reaction and subsequent lipid peroxidation.Iron
FIN56 GPX4 DegraderInduces the degradation of Glutathione Peroxidase 4 (GPX4).GPX4
RSL3 GPX4 InhibitorDirectly inhibits the activity of GPX4.GPX4

Table 2: In Vitro Efficacy of Selected Ferroptosis Inhibitors

CompoundCell Line(s)InducerEC50Reference
This compound ES-2, HT-1080, Miapaca-2, Calu-1, HCT116, SHSY5YErastin, RSL3, ML2100.14 - 0.25 µM (Erastin-induced)Yang et al., 2022
Ferrostatin-1 (Fer-1) VariousErastin, RSL3~60 nMSelleck Chemicals[3]
Liproxstatin-1 (Lip-1) VariousErastin, RSL3Potent, specific values vary by studyBenchchem[4]
UAMC-3203 IMR-32Not specified10 nMSelleck Chemicals[3]
iFSP1 GPX4-knockout Pfa1 and HT1080Not applicable103 nMSelleck Chemicals[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating ferroptosis inhibitors.

YL939_Pathway cluster_extracellular Extracellular cluster_cell Cell YL-939_ext This compound YL-939_int This compound YL-939_ext->YL-939_int Cellular uptake PHB2 Prohibitin 2 (PHB2) YL-939_int->PHB2 Binds to Ferritin_exp Increased Ferritin Expression PHB2->Ferritin_exp Promotes Iron_pool Decreased Labile Iron Pool Ferritin_exp->Iron_pool Leads to Ferroptosis_inhibition Inhibition of Ferroptosis Iron_pool->Ferroptosis_inhibition Results in

This compound Mechanism of Action

Ferroptosis_Workflow Start Start: Cell Seeding Treatment Treatment with Ferroptosis Inducer (e.g., Erastin) +/- Inhibitor (e.g., this compound) Start->Treatment Incubation Incubation (e.g., 24-48 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT Assay) Incubation->Viability Lipid_perox Lipid Peroxidation Assay (e.g., C11-BODIPY) Incubation->Lipid_perox Iron_assay Iron Assay (e.g., Phen Green SK) Incubation->Iron_assay Data_analysis Data Analysis (e.g., EC50 calculation) Viability->Data_analysis Lipid_perox->Data_analysis Iron_assay->Data_analysis Conclusion Conclusion on Inhibitor Efficacy Data_analysis->Conclusion

General Workflow for Evaluating Ferroptosis Inhibitors

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary publication on this compound by Yang et al. (2022).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: ES-2 cells are seeded in 96-well plates at a density of 5,000 cells per well and cultured overnight.

  • Treatment: Cells are treated with a ferroptosis inducer (e.g., 10 µM erastin) and various concentrations of the test compound (e.g., this compound).

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The EC50 value is calculated from the dose-response curve.

Competitive Chemical Proteomics for Target Identification

This method is used to identify the protein target of a small molecule.

  • Probe Synthesis: An alkyne-tagged probe of this compound is synthesized.

  • Cell Treatment: ES-2 cells are treated with the this compound probe, with or without pre-incubation with an excess of this compound (as a competitor).

  • Cell Lysis and Click Chemistry: Cells are lysed, and the proteome is subjected to a click chemistry reaction to attach a biotin (B1667282) tag to the alkyne-tagged probe.

  • Enrichment: The biotin-tagged protein-probe complexes are enriched using streptavidin beads.

  • On-bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Proteins that are significantly less abundant in the competitor-treated sample compared to the probe-only sample are identified as potential targets.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding affinity between the small molecule and its protein target in real-time.

  • Protein Immobilization: Recombinant PHB2 protein is immobilized on a sensor chip.

  • Analyte Injection: Different concentrations of this compound are flowed over the sensor chip surface.

  • Signal Detection: The binding of this compound to PHB2 causes a change in the refractive index at the sensor surface, which is detected as a response signal.

  • Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) are calculated from the sensorgrams.

In Vivo Acetaminophen (B1664979) (APAP)-Induced Acute Liver Injury Model

This in vivo model is used to evaluate the therapeutic efficacy of this compound.

  • Animal Model: Male C57BL/6J mice are used.

  • APAP Induction: Mice are fasted overnight and then intraperitoneally injected with a high dose of acetaminophen (e.g., 300 mg/kg) to induce acute liver injury.

  • This compound Treatment: this compound is administered to the mice (e.g., intraperitoneally) at a specific time point relative to the APAP injection.

  • Sample Collection: At a designated time after APAP administration, blood and liver tissues are collected.

  • Analysis:

    • Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Levels of these liver enzymes are measured in the serum as indicators of liver damage.

    • Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with H&E) to assess the extent of necrosis and inflammation.

    • Immunohistochemistry/Western Blot: Expression of relevant proteins (e.g., ferritin) in the liver tissue is analyzed.

Conclusion

This compound represents a promising new class of ferroptosis inhibitors with a unique mechanism of action targeting the PHB2/ferritin axis. The initial findings demonstrate its potent anti-ferroptotic activity in vitro and its efficacy in an in vivo model of acute liver injury. While independent validation studies are needed to further substantiate these findings, the comparative analysis presented in this guide provides a valuable resource for researchers in the field. The detailed experimental protocols offer a foundation for the design of future studies aimed at exploring the therapeutic potential of this compound and other non-classical ferroptosis inhibitors.

References

A Comparative Analysis of the Ferroptosis Inhibitor YL-939 and Standard Ferroptosis Inducers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular death research, the recently identified small molecule YL-939 presents a novel mechanism for inhibiting ferroptosis, a form of iron-dependent regulated cell death. Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions through a distinct pathway, making it a valuable tool for researchers and a potential candidate for therapeutic development. This guide provides a comprehensive comparison of this compound's inhibitory performance against the activity of two standard ferroptosis inducers, Erastin and RSL3. The data presented herein is intended for an audience of researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's efficacy and mechanism.

Mechanism of Action: A Tale of Three Compounds

The standard inducers, Erastin and RSL3 , trigger ferroptosis through two distinct, well-established pathways. Erastin initiates ferroptosis by inhibiting the cystine/glutamate antiporter (System Xc-), which leads to a depletion of intracellular cysteine.[1] This, in turn, impairs the synthesis of glutathione (B108866) (GSH), an essential cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4).[1] The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1] RSL3, on the other hand, bypasses the need for GSH depletion by directly and covalently inactivating GPX4, leading to a more direct induction of ferroptosis.[1][2]

In contrast, This compound acts as a ferroptosis inhibitor. It operates through a non-classical pathway by binding to Prohibitin 2 (PHB2).[3][4] This interaction promotes the expression of ferritin, the primary intracellular iron storage protein.[3][4] By enhancing iron storage, this compound effectively reduces the labile iron pool within the cell, thereby diminishing the iron-dependent lipid peroxidation that is the hallmark of ferroptosis and rendering the cells resistant to ferroptotic stimuli.[3][4]

cluster_inducers Ferroptosis Induction cluster_inhibitor Ferroptosis Inhibition cluster_core Core Ferroptosis Pathway Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits Cystine Cystine SystemXc->Cystine uptake Cysteine Cysteine Cystine->Cysteine GSH GSH Cysteine->GSH synthesis GPX4_inducer GPX4 GSH->GPX4_inducer cofactor for Lipid_ROS Lipid Peroxidation GPX4_inducer->Lipid_ROS reduces RSL3 RSL3 RSL3->GPX4_inducer inhibits YL939 This compound PHB2 PHB2 YL939->PHB2 binds to Ferritin Ferritin PHB2->Ferritin promotes expression Iron Labile Iron Pool Ferritin->Iron sequesters Iron->Lipid_ROS catalyzes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Signaling pathways of ferroptosis modulation.

Quantitative Performance Comparison

The efficacy of this compound as a ferroptosis inhibitor has been demonstrated across multiple cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) of this compound in protecting various cell lines from ferroptosis induced by Erastin. For context, the table also includes the reported half-maximal inhibitory concentration (IC50) of the inducer RSL3 in select cell lines, illustrating its potency in inducing cell death.

CompoundRoleCell LineEfficacy MetricValue (µM)
This compound InhibitorES-2 (Ovarian Cancer)EC50 vs. Erastin0.09
HT-1080 (Fibrosarcoma)EC50 vs. Erastin0.14
Miapaca-2 (Pancreatic Cancer)EC50 vs. Erastin0.25
Calu-1 (Lung Cancer)EC50 vs. Erastin0.16
HCT116 (Colorectal Cancer)EC50 vs. Erastin0.16
SHSY5Y (Neuroblastoma)EC50 vs. Erastin0.24
RSL3 InducerHCT116 (Colorectal Cancer)IC50 (24h)4.084[5]
LoVo (Colorectal Cancer)IC50 (24h)2.75[5]
HT29 (Colorectal Cancer)IC50 (24h)12.38[5]

Data for this compound EC50 values were obtained from studies where cells were challenged with Erastin.[6]

Experimental Protocols

To ensure reproducibility and facilitate the design of further comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of this compound against ferroptosis induced by Erastin or RSL3.

  • Cell Seeding: Plate cells (e.g., ES-2, HT-1080) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 2 hours).

    • Add the ferroptosis inducer (e.g., 10 µM Erastin or an appropriate concentration of RSL3) to the wells.[7]

    • Include control wells with vehicle (DMSO), inducer alone, and this compound alone.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the EC50 of this compound from the dose-response curve.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay quantifies the accumulation of lipid ROS, a key indicator of ferroptosis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a ferroptosis inducer as described in the cell viability protocol.

  • C11-BODIPY Staining: After the treatment period, remove the medium and incubate the cells with 10 µM C11-BODIPY 581/591 in serum-free medium for 30-60 minutes at 37°C.[8]

  • Cell Harvesting: Wash the cells with PBS and harvest them using trypsin.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The C11-BODIPY probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.[9][10][11] The ratio of green to red fluorescence indicates the level of lipid peroxidation.

  • Data Analysis: Quantify the percentage of cells with high green fluorescence (oxidized C11-BODIPY) to determine the extent of lipid peroxidation.

cluster_viability Cell Viability Assay cluster_lipid_ros Lipid Peroxidation Assay start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere pretreat Pre-treat with this compound (Dose Range) adhere->pretreat induce Add Ferroptosis Inducer (Erastin/RSL3) pretreat->induce incubate Incubate for 24-48h induce->incubate mtt_assay Perform MTT Assay incubate->mtt_assay stain_bodipy Stain with C11-BODIPY incubate->stain_bodipy measure_abs Measure Absorbance mtt_assay->measure_abs calc_viability Calculate % Viability & EC50 measure_abs->calc_viability end End calc_viability->end flow_cytometry Analyze by Flow Cytometry stain_bodipy->flow_cytometry quantify_ros Quantify Lipid ROS flow_cytometry->quantify_ros quantify_ros->end

Caption: Experimental workflow for inhibitor testing.

References

YL-939: A Highly Specific Inhibitor of Ferroptosis Over Other Forms of Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly specific molecular probes and therapeutic agents is paramount. In the expanding field of regulated cell death, YL-939 has emerged as a novel and specific inhibitor of ferroptosis, a form of iron-dependent programmed cell death. This guide provides a comprehensive comparison of this compound's specificity, supported by experimental data and detailed protocols, to aid in its effective application in research and drug discovery.

Unveiling the Specificity of this compound

This compound distinguishes itself from many other ferroptosis inhibitors by its unique mechanism of action. It is neither a conventional antioxidant nor an iron chelator[1][2][3]. Instead, this compound functions by binding to its biological target, prohibitin 2 (PHB2)[1][2][3][4][5]. This interaction promotes the expression of ferritin, the primary intracellular iron storage protein, which in turn reduces the labile iron pool within the cell, thereby specifically mitigating the iron-dependent lipid peroxidation that drives ferroptosis[1][3][4][5].

Experimental evidence robustly supports the high specificity of this compound for ferroptosis, with studies demonstrating its inability to inhibit other major cell death pathways, including apoptosis, necroptosis, and pyroptosis[1][2].

Comparative Efficacy of this compound in Different Cell Death Modalities

To rigorously assess its specificity, this compound was tested against various inducers of distinct cell death pathways. The following table summarizes the quantitative data from these comparative studies.

Cell Death PathwayInducer(s)Cell LinePositive ControlThis compound EffectReference
Ferroptosis Erastin (B1684096)ES-2, HT1080Ferrostatin-1Inhibitory [2][3]
Apoptosis BortezomibA549Z-VAD-FMKNo significant inhibition[1][2]
Necroptosis TNFα, Smac-mimetic, Z-VAD-FMKHT29NecrosulfonamideNo significant inhibition[1][2]
Pyroptosis LPS + NigericinTHP-1MCC950No significant inhibition[1][2]
Cuproptosis Elesclomol (B1671168)/CuCl₂A549TetrathiomolybdateNo significant inhibition[1]

Experimental Protocols for Assessing Cell Death Specificity

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound's specificity.

Ferroptosis Induction and Inhibition Assay
  • Cell Culture: ES-2 or HT1080 cells were seeded in 96-well plates and cultured overnight.

  • Induction: Cells were treated with a ferroptosis inducer, such as erastin (10 µM).

  • Inhibition: Concurrently with the inducer, cells were treated with this compound at various concentrations or a positive control (e.g., Ferrostatin-1).

  • Viability Assessment: After a 24-48 hour incubation period, cell viability was measured using the MTT assay. A decrease in viability indicates cell death, and a rescue of viability by the inhibitor demonstrates its protective effect.

Apoptosis, Necroptosis, Pyroptosis, and Cuproptosis Specificity Assays
  • Cell Culture: Appropriate cell lines (A549 for apoptosis and cuproptosis, HT29 for necroptosis, and PMA-differentiated THP-1 for pyroptosis) were seeded and prepared for treatment.

  • Induction of Specific Cell Death:

    • Apoptosis: A549 cells were treated with bortezomib.

    • Necroptosis: HT29 cells were treated with a combination of TNFα, Smac-mimetic, and Z-VAD-FMK.

    • Pyroptosis: Differentiated THP-1 cells were primed with LPS and then treated with nigericin.

    • Cuproptosis: A549 cells were treated with elesclomol and CuCl₂.

  • Inhibitor Treatment: this compound or a known inhibitor for the specific pathway (Z-VAD-FMK for apoptosis, Necrosulfonamide for necroptosis, MCC950 for pyroptosis, Tetrathiomolybdate for cuproptosis) was added along with the inducer.

  • Viability Measurement: Cell viability was assessed after the appropriate incubation time using methods like the MTT assay to determine if this compound had any protective effect.

Measurement of Reactive Oxygen Species (ROS) and Lipid Peroxidation
  • Cell Treatment: Cells were treated with a ferroptosis inducer (e.g., erastin) with or without this compound.

  • ROS Detection: To measure different ROS pools, specific fluorescent probes were used, followed by flow cytometry analysis:

    • Cytosolic ROS: H₂DCFDA

    • Lipid ROS: C11-BODIPY

    • Mitochondrial ROS: MitoSox

  • Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a product of lipid peroxidation, was quantified using a commercially available MDA assay kit[1].

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Cell Death Induction cluster_1 Inhibitor Treatment cluster_2 Outcome Assessment Ferroptosis Ferroptosis (Erastin) YL939 This compound Ferroptosis->YL939 Inhibited Positive_Controls Positive Controls (Fer-1, Z-VAD, etc.) Ferroptosis->Positive_Controls Inhibited Apoptosis Apoptosis (Bortezomib) Apoptosis->YL939 Not Inhibited Apoptosis->Positive_Controls Inhibited Necroptosis Necroptosis (TNFα + Smac-mimetic + Z-VAD-FMK) Necroptosis->YL939 Not Inhibited Necroptosis->Positive_Controls Inhibited Pyroptosis Pyroptosis (LPS + Nigericin) Pyroptosis->YL939 Not Inhibited Pyroptosis->Positive_Controls Inhibited Cell_Viability Cell Viability Assay (MTT) YL939->Cell_Viability ROS_Measurement ROS Measurement (Flow Cytometry) YL939->ROS_Measurement Lipid_Peroxidation Lipid Peroxidation Assay (MDA) YL939->Lipid_Peroxidation Positive_Controls->Cell_Viability

Caption: Experimental workflow for assessing the specificity of this compound.

G cluster_0 Ferroptosis Signaling Pathway cluster_1 This compound Mechanism of Action Iron_Metabolism Iron Metabolism Lipid_Peroxidation Lipid Peroxidation Iron_Metabolism->Lipid_Peroxidation Fe²⁺ catalyzes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis leads to GPX4_Inactivation GPX4 Inactivation GPX4_Inactivation->Lipid_Peroxidation fails to detoxify lipid peroxides YL939 This compound PHB2 PHB2 YL939->PHB2 binds to Ferritin Ferritin Expression PHB2->Ferritin promotes Labile_Iron_Pool ↓ Labile Iron Pool Ferritin->Labile_Iron_Pool sequesters iron Labile_Iron_Pool->Iron_Metabolism inhibits

Caption: Ferroptosis pathway and this compound's point of intervention.

References

YL-939: A Comparative Analysis in Ferroptosis Inhibition and its Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of YL-939, a novel non-classical ferroptosis inhibitor, against other alternatives, supported by experimental data. This compound distinguishes itself by its unique mechanism of action, offering a targeted approach to inhibiting ferroptosis, a form of iron-dependent programmed cell death implicated in various pathologies, including cancer.

Executive Summary

This compound is a potent inhibitor of ferroptosis that operates through a distinct mechanism compared to classical ferroptosis inhibitors like Ferrostatin-1 (Fer-1). While Fer-1 acts as a radical-trapping antioxidant, this compound targets prohibitin 2 (PHB2), leading to an increase in the iron storage protein ferritin, thereby reducing intracellular labile iron and suppressing ferroptosis.[1][2] Experimental evidence demonstrates this compound's efficacy in an in vivo model of acute liver injury, a condition with relevance to certain cancers, and showcases its high specificity for inhibiting ferroptosis over other cell death pathways in various cancer cell lines. Currently, direct comparative studies of this compound against standard-of-care treatments in a broad range of cancer subtypes are limited. However, its unique mechanism and potent anti-ferroptotic activity suggest significant potential for further investigation in cancer therapy, particularly in contexts where ferroptosis plays a critical role, such as in cholangiocarcinoma (CCA).[2]

Comparative Data

In Vivo Efficacy in Acetaminophen-Induced Acute Liver Injury

An in vivo study using a mouse model of acetaminophen (B1664979) (APAP)-induced acute liver injury, a condition where ferroptosis is implicated, demonstrated the potent therapeutic effect of this compound. The study compared the efficacy of this compound with Ferrostatin-1, a well-established ferroptosis inhibitor.

Treatment GroupDosageSerum ALT (U/L)Serum AST (U/L)Liver NecrosisReference
Vehicle-~6000~7500SevereYang et al., 2022
This compound3 mg/kg~2000~2500Significantly reducedYang et al., 2022
Ferrostatin-13 mg/kg~3000~4000Moderately reducedYang et al., 2022

Data are approximated from graphical representations in the source publication.

Specificity of this compound in Inhibiting Different Cell Death Modalities in Cancer Cell Lines

This compound was tested for its ability to inhibit various forms of induced cell death in different human cancer cell lines, demonstrating its high specificity for ferroptosis.

Cell LineInducerCell Death PathwayThis compound EffectPositive ControlReference
ES-2 (Ovarian Cancer)ErastinFerroptosisInhibited -Yang et al., 2022
HT-1080 (Fibrosarcoma)RSL3FerroptosisInhibited -Yang et al., 2022
A549 (Lung Cancer)BortezomibApoptosisNo significant inhibitionZ-VAD-FMKYang et al., 2022
HT-29 (Colon Cancer)TNF-α/Smac mimetic/Z-VAD-FMKNecroptosisNo significant inhibitionNecrosulfonamideYang et al., 2022

Experimental Protocols

Acetaminophen (APAP)-Induced Acute Liver Injury Model
  • Animal Model: Male C57BL/6J mice.

  • Procedure:

    • Mice were fasted overnight prior to APAP administration.

    • This compound (3 mg/kg), Ferrostatin-1 (3 mg/kg), or vehicle (DMSO) was administered via intraperitoneal (i.p.) injection.

    • Two hours after treatment, APAP (300 mg/kg) was administered by i.p. injection.

    • Mice were euthanized 6 hours after APAP injection.

    • Blood and liver tissues were collected for analysis.

  • Analysis:

    • Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver damage.

    • Liver tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological analysis of necrosis.

    • Protein expression of ferritin in liver lysates was determined by Western blotting.

Cell Viability and Specificity Assays
  • Cell Lines: ES-2, HT-1080, A549, HT-29.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • For ferroptosis inhibition, cells were pre-treated with varying concentrations of this compound for 2 hours, followed by the addition of a ferroptosis inducer (e.g., Erastin for ES-2 cells, RSL3 for HT-1080 cells).

    • For specificity assays, cells were treated with inducers of apoptosis (Bortezomib in A549 cells) or necroptosis (TNF-α/Smac mimetic/Z-VAD-FMK in HT-29 cells) in the presence or absence of this compound.

    • Cell viability was assessed after a defined incubation period (e.g., 24-48 hours) using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Analysis:

    • Cell viability was normalized to vehicle-treated controls.

    • The effect of this compound was compared to that of known inhibitors of the respective cell death pathways (e.g., Z-VAD-FMK for apoptosis, Necrosulfonamide for necroptosis).

Visualizations

Signaling Pathway of this compound in Ferroptosis Inhibition

YL939_Pathway cluster_inhibition YL939 This compound PHB2 Prohibitin 2 (PHB2) YL939->PHB2 Binds to Ferritin Ferritin (Iron Storage Protein) (FTH1, FTL) PHB2->Ferritin Promotes expression Iron Labile Iron Pool (Fe2+) Ferritin->Iron Sequesters Ferroptosis Ferroptosis Iron->Ferroptosis Catalyzes lipid peroxidation inhib_point inhib_point->Ferroptosis inhib_label Inhibits

Caption: Mechanism of this compound in inhibiting ferroptosis.

Experimental Workflow for In Vivo Efficacy Studydot

in_vivo_workflow start Start: C57BL/6J Mice fasting Overnight Fasting start->fasting treatment Treatment Administration (i.p. injection) - this compound (3 mg/kg) - Ferrostatin-1 (3 mg/kg) - Vehicle fasting->treatment induction APAP Induction (300 mg/kg, i.p.) (2 hours post-treatment) treatment->induction euthanasia Euthanasia (6 hours post-APAP) induction->euthanasia collection Sample Collection: - Blood (Serum) - Liver Tissue euthanasia->collection analysis Analysis: - Serum ALT/AST - Liver Histology (H&E) - Western Blot (Ferritin) collection->analysis end End analysis->end

References

Validating the Therapeutic Window of YL-939: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window and performance of YL-939 against other notable ferroptosis inhibitors. The following sections detail quantitative data, experimental methodologies, and key biological pathways to support further investigation and development in the field of ferroptosis-targeted therapeutics.

This compound is a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, this compound functions by binding to prohibitin 2 (PHB2).[1] This interaction promotes the expression of ferritin, an iron storage protein, which in turn reduces the intracellular labile iron pool and decreases the cell's susceptibility to ferroptosis.[1] This unique mechanism of action presents a promising avenue for therapeutic intervention in diseases where ferroptosis is implicated, such as acute liver injury.[1]

Comparative Analysis of Therapeutic Efficacy and Safety

A crucial aspect of drug development is defining the therapeutic window—the range between the minimum effective dose and the dose at which toxicity occurs. This section compares the available in vitro efficacy and in vivo data for this compound with other well-characterized ferroptosis inhibitors: Ferrostatin-1, Liproxstatin-1, and Deferoxamine (B1203445).

It is important to note that a direct comparison of the therapeutic index (a ratio of the toxic dose to the therapeutic dose) is challenging due to the limited publicly available data on the maximum tolerated dose (MTD) or lethal dose (LD50) for this compound, Ferrostatin-1, and Liproxstatin-1 in standardized preclinical models. The data presented below is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

In Vitro Efficacy of Ferroptosis Inhibitors

The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a measure of a drug's potency in vitro. The following table summarizes the reported EC50/IC50 values for this compound and comparator compounds in preventing erastin- or RSL3-induced ferroptosis in different cancer cell lines.

CompoundCell LineInducerEC50/IC50 (nM)Reference
This compound HT-1080Erastin (B1684096)140[1]
Miapaca-2Erastin250[1]
Calu-1Erastin160[1]
HCT116Erastin160[1]
SHSY5YErastin240[1]
Ferrostatin-1 HT-1080Erastin60[2]
Liproxstatin-1 Gpx4-/- MEFsRSL322[3][4]
Deferoxamine Not applicable (iron chelator)Not applicableNot applicable

Note: Deferoxamine's mechanism as an iron chelator makes direct IC50 comparisons in cell viability assays less relevant than for catalytic inhibitors.

In Vivo Therapeutic and Toxicity Data in Mice

The following table summarizes available in vivo data for the effective therapeutic dose and any reported toxicity for each compound in mouse models.

CompoundIn Vivo ModelEffective DoseRoute of AdministrationObserved EfficacyReported Toxicity/LD50Reference
This compound APAP-induced acute liver injury3 mg/kgIntraperitoneal (i.p.)Ameliorated liver damageNot reported at this dose. In vitro cytotoxicity observed at >3 µM.[1][1]
Ferrostatin-1 Glycerol-induced rhabdomyolysis5 mg/kgIntraperitoneal (i.p.)Improved renal functionPotential for liver toxicity at high doses.[2][5][2]
Liproxstatin-1 Gpx4 knockdown-induced acute renal failure10 mg/kgIntraperitoneal (i.p.)Extended survivalNot reported in the study.[6]
Deferoxamine General toxicity studyNot applicableIntraperitoneal (i.p.)Not applicableLD50: 250 mg/kg[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the evaluation of this compound and other ferroptosis inhibitors.

In Vitro Ferroptosis Inhibition Assay (MTT Assay)

This protocol is used to assess the ability of a compound to protect cells from ferroptosis induced by agents like erastin.

1. Cell Seeding:

  • Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., this compound) and the ferroptosis inducer (e.g., erastin at a final concentration of 10 µM).

  • Remove the culture medium from the wells and add fresh medium containing the test compound.

  • Incubate for 1-2 hours.

  • Add the ferroptosis inducer to the wells.

3. Incubation:

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

4. MTT Addition and Incubation:

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

5. Solubilization of Formazan (B1609692):

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Lipid Peroxidation Assay (MDA Assay)

This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation and a key indicator of ferroptosis.

1. Sample Preparation:

  • Cells: Lyse cells in RIPA buffer containing protease inhibitors.

  • Tissues: Homogenize tissue samples in a suitable buffer on ice.

  • Centrifuge the lysate/homogenate to remove debris.

2. Thiobarbituric Acid (TBA) Reaction:

  • To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 3,000 rpm for 15 minutes.

  • Transfer the supernatant to a new tube and add 200 µL of 0.67% TBA.

  • Incubate at 95°C for 60 minutes.

3. Measurement:

  • Cool the samples on ice.

  • Measure the absorbance of the pink-colored product at 532 nm.

  • Quantify MDA levels using a standard curve generated with known concentrations of MDA.

Western Blot for Ferritin Expression

This protocol is used to determine the effect of this compound on the protein levels of ferritin heavy chain (FTH1) and ferritin light chain (FTL).

1. Protein Extraction and Quantification:

  • Lyse cells or tissues in RIPA buffer with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

3. Blocking and Antibody Incubation:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against FTH1 and FTL overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

  • Wash the membrane three times with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

In Vivo Acetaminophen (APAP)-Induced Acute Liver Injury Model

This mouse model is used to evaluate the in vivo efficacy of ferroptosis inhibitors in a disease context where ferroptosis is implicated.

1. Animal Handling and Acclimatization:

  • Use male C57BL/6 mice (8-10 weeks old).

  • Acclimatize the mice for at least one week before the experiment.

  • Fast the mice overnight (12-16 hours) before APAP administration.

2. Dosing:

  • Prepare this compound at the desired concentration (e.g., 3 mg/kg) in a suitable vehicle.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection 2 hours prior to APAP administration.

  • Prepare APAP in warm sterile saline.

  • Administer a single dose of APAP (e.g., 300-500 mg/kg) via i.p. injection.

3. Sample Collection:

  • Euthanize the mice at a specified time point after APAP injection (e.g., 6 or 24 hours).

  • Collect blood via cardiac puncture for serum analysis (ALT and AST levels).

  • Perfuse the liver with PBS and collect liver tissue for histological analysis (H&E staining), lipid peroxidation measurement (MDA assay), and protein expression analysis (Western blot).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound and the workflow of the in vivo experiment.

YL939_Signaling_Pathway YL939 This compound PHB2 PHB2 YL939->PHB2 Binds to Ferritin_Gene Ferritin Gene (FTH1, FTL) PHB2->Ferritin_Gene Promotes expression Ferritin_Protein Ferritin Protein Ferritin_Gene->Ferritin_Protein Translation Labile_Iron Labile Iron Pool (Fe2+) Ferritin_Protein->Labile_Iron Sequesters Ferroptosis Ferroptosis Ferritin_Protein->Ferroptosis Inhibits Labile_Iron->Ferroptosis Induces

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

APAP_In_Vivo_Workflow Start Start: C57BL/6 Mice Fasting Overnight Fasting Start->Fasting Treatment Treatment Groups: - Vehicle - this compound (3 mg/kg, i.p.) - Comparator (e.g., Fer-1) Fasting->Treatment APAP APAP Administration (300-500 mg/kg, i.p.) Treatment->APAP 2 hours prior Time Wait 6-24 hours APAP->Time Euthanasia Euthanasia and Sample Collection Time->Euthanasia Analysis Analysis: - Serum ALT/AST - Liver Histology (H&E) - Liver MDA - Liver Ferritin (Western Blot) Euthanasia->Analysis

Caption: Experimental workflow for the in vivo APAP-induced acute liver injury model.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for YL-939

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of YL-939, a small molecule ferroptosis inhibitor. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to maintain operational safety and regulatory compliance.

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this compound with a high degree of caution, assuming it may possess unknown hazardous properties. The following procedures are based on established best practices for the disposal of research-grade chemicals.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves
Eye Protection Safety glasses with side shields or safety goggles
Lab Coat Standard laboratory coat, preferably flame-resistant

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of segregation, containment, and labeling.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.

    • Maintain separate waste containers for:

      • Solid this compound waste (e.g., contaminated consumables, unused compound).

      • Liquid this compound waste (e.g., solutions containing this compound).

      • Sharps contaminated with this compound (e.g., needles, razor blades).

  • Waste Container Selection and Labeling:

    • Use only designated, leak-proof, and chemically compatible waste containers.

    • Clearly label each container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

    • Ensure containers are securely closed at all times, except when adding waste.

    • Provide secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks or spills.

  • Disposal Request and Collection:

    • Once a waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by the institutional Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Experimental Workflow for Waste Management

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final collection.

G This compound Disposal Workflow A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Select & Label Appropriate Containers B->C D Store in Designated Satellite Accumulation Area C->D E Request EHS Pickup D->E F EHS Collection & Final Disposal E->F

Caption: Logical workflow for the safe disposal of this compound waste.

Decontamination Procedures

In the event of a spill or contamination, follow these general decontamination steps:

  • Alert personnel in the immediate area.

  • Contain the spill using appropriate absorbent materials.

  • Clean the affected area with a suitable solvent (e.g., 70% ethanol), working from the outside of the spill inward.

  • Collect all contaminated materials (absorbents, wipes, PPE) and place them in a designated hazardous waste container for this compound.

By adhering to these rigorous disposal procedures, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations, fostering a culture of safety and responsibility in research.

Navigating the Safe Handling of YL-939: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of YL-939, a research compound identified as a potent ferroptosis inhibitor.[1]

Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach to personal protective equipment (PPE) and handling procedures based on general best practices for working with research chemicals of unknown toxicity. Adherence to these guidelines is crucial for minimizing exposure risks and maintaining a safe laboratory environment.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Preparing Solutions - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or safety goggles - Laboratory coat - Respiratory protection (e.g., N95 respirator or working within a certified chemical fume hood)To prevent inhalation of fine powders and protect against accidental skin and eye contact.
Cell Culture and In Vitro Assays - Chemical-resistant gloves (e.g., nitrile) - Safety glasses - Laboratory coatTo protect against splashes and direct contact with solutions containing this compound.
Animal Handling (In Vivo Studies) - Chemical-resistant gloves (e.g., nitrile) - Safety glasses or goggles - Laboratory coat or disposable gown - Respiratory protection (as determined by risk assessment)To prevent exposure through direct contact, animal bedding, or aerosol generation.
Waste Disposal - Chemical-resistant gloves (e.g., nitrile) - Safety glasses or goggles - Laboratory coatTo protect against splashes and contact with contaminated waste materials.

Operational Plan: Donning and Doffing of PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Put on Lab Coat Don1->Don2 Don3 Put on Respiratory Protection Don2->Don3 Don4 Put on Eye Protection Don3->Don4 Don5 Put on Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respiratory Protection Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Handling and Disposal Plan

A clear and logical workflow for handling and disposing of this compound is essential for operational safety and environmental responsibility.

Experimental Workflow for Handling this compound

Handling_Workflow Prep Preparation (Review SDS/Protocol) PPE Don Appropriate PPE Prep->PPE Weigh Weigh this compound (In Fume Hood) PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Step-by-step workflow for the safe handling of this compound during experimental procedures.

Disposal Plan for this compound Waste

All waste contaminated with this compound should be treated as hazardous chemical waste.

Disposal_Plan Collect Collect Waste in Designated Container Label Label Container 'Hazardous Waste - this compound' Collect->Label Segregate Segregate from Other Waste Streams Label->Segregate Store Store in a Secure, Ventilated Area Segregate->Store Dispose Dispose via Institutional Environmental Health & Safety Store->Dispose

Caption: Procedural flowchart for the safe and compliant disposal of this compound waste.

Disclaimer: The information provided in this guide is based on general laboratory safety principles for handling research chemicals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling this or any other chemical of unknown toxicity. Always adhere to your institution's specific safety protocols and all applicable local, state, and federal regulations.

References

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